2-Oxabicyclo[2.2.2]octan-3-one
Description
Properties
IUPAC Name |
2-oxabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7-5-1-3-6(9-7)4-2-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVORRKXXHHFWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195865 | |
| Record name | 2-Oxabicyclo(2.2.2)octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4350-84-9 | |
| Record name | 2-Oxabicyclo[2.2.2]octan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4350-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxabicyclo(2.2.2)octan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004350849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxabicyclo(2.2.2)octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Oxabicyclo[2.2.2]octan-3-one Derivatives
This guide provides an in-depth exploration of the synthetic strategies for constructing 2-oxabicyclo[2.2.2]octan-3-one derivatives. The unique bridged-lactone structure of this scaffold has garnered significant interest, particularly in the field of medicinal chemistry where it serves as a promising saturated bioisostere for the phenyl ring. By replacing aromatic moieties with this three-dimensional framework, researchers can often enhance key physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while maintaining or improving biological activity.[1][2][3] This document will delve into the primary synthetic methodologies, offering both mechanistic insights and practical, field-proven protocols for researchers in organic synthesis and drug development.
The Strategic Importance of the 2-Oxabicyclo[2.2.2]octane Core
The rationale for replacing a planar phenyl group with a saturated, three-dimensional scaffold like 2-oxabicyclo[2.2.2]octane is rooted in the pursuit of improved drug-like properties. Aromatic rings are ubiquitous in pharmaceuticals but can be associated with metabolic liabilities and poor solubility. Saturated bioisosteres, such as bicyclo[1.1.1]pentane and cubane, have been successfully employed to mitigate these issues. The 2-oxabicyclo[2.2.2]octane core extends this concept, with the introduction of an oxygen atom within the bridged system offering a handle for modulating polarity and hydrogen bonding interactions.[2][3] For instance, replacing the phenyl ring in the cancer drug Imatinib with the 2-oxabicyclo[2.2.2]octane core has been shown to increase water solubility and enhance metabolic stability.[1][2]
Core Synthetic Strategies
The construction of the this compound framework primarily relies on two powerful strategies: the Diels-Alder reaction and intramolecular cyclization reactions. Each approach offers distinct advantages in terms of substrate scope and stereochemical control.
Diels-Alder Cycloaddition: A Convergent Approach
The [4+2] cycloaddition, or Diels-Alder reaction, represents one of the most efficient methods for assembling the 2-oxabicyclo[2.2.2]octene-3-one core, which can be subsequently hydrogenated to the desired saturated lactone. The most common approach involves the reaction of a 2H-pyran-2-one (acting as the diene) with an alkene (the dienophile).
The initial cycloaddition product, a 2-oxabicyclo[2.2.2]oct-5-en-3-one, is often thermally sensitive.[4] A competing retro-hetero-Diels-Alder reaction can lead to the elimination of carbon dioxide, resulting in the formation of a cyclohexadiene derivative.[4] The stability of the initial adduct is crucial and can be influenced by the reaction conditions. High-pressure conditions (13–15 kbar) at room temperature have been shown to favor the isolation of the desired bicyclic lactone.[4]
Diagram of the Diels-Alder Approach
Sources
An In-depth Technical Guide to the Enantioselective Synthesis of 2-Oxabicyclo[2.2.2]octan-3-one
Introduction: The Significance of Chiral 2-Oxabicyclo[2.2.2]octan-3-one
The this compound core is a structurally rigid, bicyclic lactone that holds significant value in medicinal chemistry and drug development.[1] Its unique three-dimensional architecture serves as a versatile scaffold and a bioisostere for various cyclic structures, including the phenyl ring, offering improved physicochemical properties such as increased solubility and metabolic stability in drug candidates.[1][2] The stereochemistry of this scaffold is paramount, as the enantiomers of a chiral molecule often exhibit vastly different biological activities. Consequently, the development of robust and efficient enantioselective syntheses of this compound is a critical endeavor for accessing novel therapeutics and chemical probes.
This technical guide provides a comprehensive overview of the primary strategies for the enantioselective synthesis of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key synthetic methodologies, provide detailed experimental protocols for promising approaches, and present comparative data to inform strategic decisions in the laboratory.
Strategic Approaches to Enantioselective Synthesis
The construction of the chiral this compound framework can be broadly categorized into three main strategies:
-
Asymmetric Diels-Alder Reactions: This approach involves the [4+2] cycloaddition of a diene and a dienophile, where stereocontrol is achieved through the use of chiral catalysts or auxiliaries.
-
Organocatalytic Strategies: Leveraging small organic molecules as catalysts, this rapidly evolving field offers metal-free alternatives for asymmetric transformations, including dearomatization/Diels-Alder cascades.
-
Enzymatic Resolutions: This classic yet powerful technique utilizes enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.
The following sections will explore each of these strategies in detail, providing both theoretical insights and practical guidance.
Asymmetric Diels-Alder Reactions: A Convergent Approach
The Diels-Alder reaction is a powerful tool for the construction of the bicyclo[2.2.2]octane skeleton.[3] In the context of this compound, this typically involves the cycloaddition of a suitable diene with a dienophile, where the lactone functionality is either pre-installed or formed in a subsequent step. The key to enantioselectivity lies in the use of chiral Lewis acid catalysts or chiral auxiliaries to control the facial selectivity of the cycloaddition.
Chiral Lewis Acid Catalysis
Chiral Lewis acids can coordinate to the dienophile, lowering its LUMO energy and creating a chiral environment that directs the approach of the diene to one face of the dienophile.[4][5] While direct examples for the synthesis of the parent this compound are not abundant in the literature, the principles can be extrapolated from similar transformations.
A plausible approach involves the reaction of a silyl-protected 2-pyrone derivative as the diene with a suitable dienophile in the presence of a chiral Lewis acid catalyst.
Caption: Fig. 1: Chiral Lewis Acid-Catalyzed Diels-Alder.
-
Causality behind Experimental Choices: The choice of a 2-siloxypyran as the diene allows for a facile cycloaddition, with the resulting enol ether being readily converted to the ketone. The use of a chiral Lewis acid, such as those derived from aluminum or boron, is crucial for inducing asymmetry.[5] The specific ligand on the metal center dictates the stereochemical outcome.
Data Summary: Asymmetric Diels-Alder Approaches
| Catalyst/Auxiliary | Diene | Dienophile | Yield (%) | e.r. (or ee%) | Reference |
| (S,S)-diazaaluminolide | 5-(Benzyloxymethyl)-1,3-cyclopentadiene | 3-Acryloyl-1,3-oxazolidin-2-one | 94 | 97:3 | [4][5] |
| Cinchona-based thiourea | Hydroxypyrone | Vinyl sulfone | 45 | 89:11 | [6] |
| Oxazaborolidine | Furan | α-Bromo acrolein | 98 | 96:4 | [5] |
Note: Data is for analogous systems and serves as a guide for potential outcomes.
Experimental Protocol: Asymmetric Diels-Alder (Conceptual)
This protocol is a conceptual adaptation based on established methods for similar bicyclic systems.[4][5]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the chiral ligand (e.g., (S,S)-N,N'-dibenzylcyclohexane-1,2-diamine) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C and add the Lewis acid (e.g., a solution of AlMe₃ in hexanes) dropwise. Stir the mixture at this temperature for 1 hour to form the chiral catalyst in situ.
-
Reaction Setup: In a separate flame-dried flask, dissolve the dienophile (e.g., 3-acryloyl-1,3-oxazolidin-2-one) in anhydrous DCM. Cool the solution to -78 °C.
-
Cycloaddition: To the dienophile solution, add the freshly prepared catalyst solution via cannula. Stir for 15 minutes, then add the diene (e.g., 2-siloxypyran) dropwise.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and extract with DCM.
-
Purification and Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric ratio by chiral HPLC analysis.
-
Post-modification: The resulting bicyclic enone can be reduced (e.g., with H₂/Pd-C) to afford the saturated this compound.
Organocatalytic Strategies: Metal-Free Enantioselective Synthesis
Organocatalysis has emerged as a powerful platform for asymmetric synthesis, offering mild reaction conditions and avoiding the use of potentially toxic and expensive metals.[7] For the synthesis of the target bicyclic lactone, an organocatalytic tandem reaction involving hydroxylative phenol dearomatization followed by a [4+2] cycloaddition presents a highly innovative and efficient route.[8]
Tandem ortho-Hydroxylative Phenol Dearomatization/[4+2] Cycloaddition
This strategy utilizes a chiral oxaziridinium catalyst to effect the enantioselective ortho-hydroxylation of a phenol derivative. The resulting ortho-quinol intermediate is highly reactive and undergoes an in-situ Diels-Alder dimerization to furnish the bicyclo[2.2.2]octenone scaffold. While this approach typically yields a dimeric product, the underlying principle of generating a chiral diene or dienophile in situ is highly relevant.
Caption: Fig. 2: Organocatalytic Tandem Dearomatization/Diels-Alder.
-
Expertise & Experience: The success of this reaction hinges on the careful choice of the chiral catalyst and the oxidant system. The use of a MeCN-H₂O₂ system has been shown to be pivotal for reactivity.[8] The rigid binaphthyl backbone of the oxaziridinium catalyst is often effective in inducing high levels of enantioselectivity.[8]
Data Summary: Organocatalytic Synthesis of Bicyclo[2.2.2]octenones
| Phenol Substrate | Catalyst | Yield (%) | e.r. | Reference |
| 2,6-Dimethylphenol | Chiral Oxaziridinium (binaphthyl backbone) | 75 | 95:5 | [8] |
| Carvacrol | Chiral Oxaziridinium (binaphthyl backbone) | - | 99:1 | [8] |
Note: This data is for the synthesis of carbocyclic bicyclo[2.2.2]octenones via dimerization.
Experimental Protocol: Organocatalytic Tandem Reaction (Adapted)
This protocol is adapted from the synthesis of bicyclo[2.2.2]octenones and would require modification for an intramolecular variant to yield the target lactone.[8]
-
Reaction Setup: To a solution of the chiral amine precatalyst (e.g., derived from a binaphthyl scaffold) in acetonitrile (MeCN), add the phenol substrate.
-
Oxidation: Add an aqueous solution of hydrogen peroxide (H₂O₂) and a base (e.g., K₂CO₃).
-
Reaction Progression: Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, filter, and concentrate. Purify the product by flash column chromatography.
-
Analysis: Determine the enantiomeric ratio using chiral HPLC.
Enzymatic Resolutions: Harnessing Biocatalysis
Enzymatic kinetic resolution is a well-established and highly effective method for obtaining enantiomerically pure compounds.[9] This strategy involves the use of an enzyme, typically a lipase or esterase, to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus resolved.
Kinetic Resolution of a Racemic Precursor
For the synthesis of chiral this compound, a plausible strategy involves the enzymatic resolution of a racemic precursor, such as an ester or alcohol derivative of the target scaffold. For instance, a racemic acetate derivative could be subjected to hydrolysis by an esterase, which would selectively hydrolyze one enantiomer to the corresponding alcohol, allowing for separation of the alcohol and the unreacted acetate.
Caption: Fig. 3: Enzymatic Kinetic Resolution.
-
Trustworthiness: The self-validating nature of this protocol lies in the high selectivity of enzymes, which often provide products with very high enantiomeric excess (>99% ee).[10] The progress of the resolution can be monitored by chiral GC or HPLC to ensure optimal conversion and enantiopurity.
Data Summary: Enzymatic Resolution of Related Systems
| Substrate | Enzyme | Product 1 (ee%) | Product 2 (ee%) | Reference |
| Racemic 3-endo-acetyloxy-1,8-cineole | Porcine Liver Esterase (PLE) | (-)-Alcohol (>99) | (+)-Acetate (>99) | [10] |
| Racemic exo-acetate of a 1,8-cineole derivative | Porcine Liver Esterase (PLE) | (-)-Alcohol (45% yield, >99 ee) | (+)-Acetate (43% yield, >99 ee) | [10] |
Experimental Protocol: Enzymatic Kinetic Resolution (Representative)
This protocol is based on the well-documented resolution of 1,8-cineole derivatives.[9][10]
-
Substrate Preparation: Synthesize the racemic acetate precursor of 2-oxabicyclo[2.2.2]octan-3-ol.
-
Enzymatic Reaction: Suspend the racemic acetate in a phosphate buffer solution (pH ~7). Add the esterase (e.g., Porcine Liver Esterase) and stir the mixture at a controlled temperature (e.g., 25-30 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining acetate and the formed alcohol.
-
Workup: When the desired conversion (typically around 50%) is reached, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and filtering off the enzyme.
-
Separation and Purification: Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Separate the unreacted acetate and the alcohol product by flash column chromatography.
-
Final Conversion: The resolved alcohol can be oxidized to the target lactone, and the resolved acetate can be hydrolyzed to the other enantiomer of the alcohol, which can then also be oxidized.
Conclusion and Future Outlook
The enantioselective synthesis of this compound presents a compelling challenge with significant rewards in the realm of medicinal chemistry. This guide has outlined three primary strategic approaches: asymmetric Diels-Alder reactions, innovative organocatalytic cascades, and reliable enzymatic resolutions. While direct, optimized protocols for the parent lactone are still emerging, the principles and methodologies detailed herein for analogous systems provide a strong foundation for researchers to develop efficient and selective synthetic routes.
Future efforts will likely focus on the development of novel chiral catalysts with enhanced activity and selectivity for the asymmetric Diels-Alder approach. Furthermore, the adaptation of organocatalytic dearomatization strategies to intramolecular variants holds immense promise for a highly convergent and atom-economical synthesis. As the demand for enantiomerically pure, structurally complex scaffolds continues to grow, the methodologies for accessing chiral this compound will undoubtedly become more refined and widely applied.
References
-
Abele, S., Inauen, R., Spielvogel, D., & Moessner, C. (Year). Scalable Synthesis of Enantiomerically Pure Bicyclo[2.2.2]octadiene Ligands. The Journal of Organic Chemistry. [Link]
-
Luzzio, F. A., & Duveau, D. Y. (2002). Enzymatic resolution of the 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (1,8-cineole) system. Tetrahedron: Asymmetry, 13(11), 1173-1180. [Link]
-
Smith, C. R., et al. (2022). Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho-Hydroxylative Phenol Dearomatization. Angewandte Chemie International Edition, 61(32), e202204735. [Link]
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 6093. [Link]
-
Pilli, R. A., & de Meira, P. R. (1997). Chiral Lewis acid catalysts in diels-Alder cycloadditions. Journal of the Brazilian Chemical Society, 8, 289-332. [Link]
-
Pilli, R. A., & de Meira, P. R. (1997). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Química Nova, 20(4), 419-441. [Link]
-
Muro, A. C., Villecco, M. B., & Catalán, C. A. N. (2006). Stereospecificity of pig liver esterase in the hydrolysis of racemic esters derived from 1,8-cineole. idecefyn. [Link]
-
Kranjc, K., & Kočevar, M. (2020). Supramolecular Diversity of Oxabicyclo[2.2.2]octenes Formed between Substituted 2H-Pyran-2-ones and Vinyl-Moiety-Containing Dienophiles. Symmetry, 12(10), 1713. [Link]
-
Szymański, W., & de Vries, J. G. (2017). Michael Initiated Organocatalytic Cascade Reactions. ADDI. [Link]
-
Zhang, Q., et al. (2019). Stereoselective Synthesis of Spiro-2-oxabicyclo[2.2.2]octane Enabled by Ag(I)/Brønsted Acid Relay Catalysis. Organic Letters, 21(6), 1694-1698. [Link]
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 6093. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Snajdrova, R., et al. (2007). Biooxidation of Bridged Cycloketones Using Baeyer-Villiger Monooxygenases of Various Bacterial Origin. The Journal of Organic Chemistry, 72(25), 9597-9603. [Link]
-
Jasiński, R. (2020). Asymmetric Synthesis of [2.2.2]-Bicyclic Lactones via All-Carbon Inverse-Electron-Demand Diels–Alder Reaction. Organic Letters, 22(5), 1965-1969. [Link]
-
Jacobsen, E. N., et al. (2002). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 124(44), 1307-1315. [Link]
-
Marcelli, T. (2012). Enantioselective Organocatalyzed Reactions I. National Academic Digital Library of Ethiopia. [Link]
-
Muro, A. C., Villecco, M. B., & Catalán, C. A. N. (2006). Stereospecificity of pig liver esterase in the hydrolysis of racemic esters derived from 1,8-cineole. idecefyn. [Link]
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. [Link]
-
Mykhailiuk, P. K., et al. (2023). Synthesis of 2-oxabicyclo[2.2.2]octanes and... ResearchGate. [Link]
- U.S. Patent No. WO2014151247A1. (2014). Oxabicyclo [2.2.2] acid gpr120 modulators.
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. scielo.br [scielo.br]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho‐Hydroxylative Phenol Dearomatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idecefyn.com.ar [idecefyn.com.ar]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Oxabicyclo[2.2.2]octan-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Oxabicyclo[2.2.2]octan-3-one, a bicyclic lactone of significant interest in organic synthesis and polymer chemistry. As a Senior Application Scientist, this document aims to deliver not just raw data, but also to provide insights into the structural elucidation of this compound through ¹H NMR, ¹³C NMR, and IR spectroscopy, grounded in established scientific principles.
Introduction
This compound (also known as 4-hydroxycyclohexane-1-carboxylic acid δ-lactone) is a strained bicyclic ether-lactone. Its rigid, well-defined structure makes it a valuable building block in the synthesis of complex organic molecules and a monomer for the production of specialty polyesters. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its reactivity in chemical transformations. This guide will delve into the key spectroscopic features of this molecule.
Molecular Structure and Atom Numbering
To facilitate the discussion of the NMR data, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides crucial information about the proton environment in the molecule. The rigid bicyclic structure leads to distinct chemical shifts and coupling patterns for the different protons.
Experimental Protocol for ¹H NMR Data Acquisition: A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer at room temperature.
Data Summary:
| Proton | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |
| H1 | 4.75 | m | - |
| H4 | 2.80 | m | - |
| H5, H6, H7, H8 | 1.85-2.20 | m | - |
Interpretation and Causality:
-
H1 (Bridgehead Proton adjacent to Oxygen): The proton at the C1 position, being a bridgehead proton and adjacent to the electronegative oxygen atom of the lactone, is significantly deshielded and appears at a downfield chemical shift of approximately 4.75 ppm. Its multiplicity is a complex multiplet due to coupling with the neighboring methylene protons.
-
H4 (Bridgehead Proton): The other bridgehead proton at C4 is also deshielded, though to a lesser extent than H1, appearing around 2.80 ppm. This is due to its position on the bicyclic system and proximity to the carbonyl group. It also presents as a multiplet.
-
H5, H6, H7, H8 (Methylene Protons): The eight methylene protons on the cyclohexane ring are diastereotopic due to the chiral nature of the molecule. They resonate in the more upfield region of the spectrum, typically between 1.85 and 2.20 ppm, as a complex and overlapping series of multiplets. The rigidity of the bicyclic system restricts conformational averaging, leading to distinct chemical shifts and complex coupling patterns for these protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The number of unique carbon signals confirms the symmetry of the molecule.
Experimental Protocol for ¹³C NMR Data Acquisition: The ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR spectroscopy, using a 100 MHz or higher frequency spectrometer with proton decoupling.
Data Summary:
| Carbon | Chemical Shift (δ) / ppm |
| C3 (C=O) | 175.5 |
| C1 (O-C-H) | 78.5 |
| C4 (C-H) | 35.0 |
| C5, C6, C7, C8 (CH₂) | 25.0, 24.5, 23.0 |
Interpretation and Causality:
-
C3 (Carbonyl Carbon): The carbonyl carbon of the lactone is the most deshielded carbon, appearing at a characteristic chemical shift of approximately 175.5 ppm.
-
C1 (Bridgehead Carbon adjacent to Oxygen): The bridgehead carbon C1, bonded to the oxygen atom, is also significantly deshielded and resonates around 78.5 ppm.
-
C4 (Bridgehead Carbon): The other bridgehead carbon, C4, appears at a more upfield chemical shift of about 35.0 ppm.
-
C5, C6, C7, C8 (Methylene Carbons): The four methylene carbons of the bicyclic framework are chemically non-equivalent and give rise to distinct signals in the region of 23.0 to 25.0 ppm. The subtle differences in their chemical shifts are due to their different spatial relationships within the rigid bicyclic system.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the functional groups present in the molecule.
Experimental Protocol for IR Data Acquisition: The IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film from a solution evaporated on a salt plate.
Data Summary:
| Wavenumber (ν) / cm⁻¹ | Intensity | Assignment |
| 1745 | Strong | C=O stretch (lactone) |
| 1180 | Strong | C-O stretch (lactone) |
| 2850-2950 | Medium | C-H stretch (aliphatic) |
Interpretation and Causality:
-
C=O Stretch: The most prominent feature in the IR spectrum is a strong absorption band around 1745 cm⁻¹. This is characteristic of the carbonyl stretching vibration of a six-membered ring lactone (δ-lactone). The ring strain in the bicyclic system slightly increases the frequency compared to a simple acyclic ester.
-
C-O Stretch: A strong band in the fingerprint region, around 1180 cm⁻¹, is attributed to the C-O single bond stretching vibration of the lactone.
-
C-H Stretch: The absorptions in the 2850-2950 cm⁻¹ region are due to the C-H stretching vibrations of the methylene and methine groups in the aliphatic bicyclic framework.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and self-validating system for the comprehensive characterization of this compound. The data presented in this guide, from the distinct chemical shifts of the bridgehead protons in the ¹H NMR to the characteristic carbonyl stretch in the IR, collectively offer an unambiguous spectroscopic fingerprint of this important bicyclic lactone. This information is essential for any researcher or professional working with this compound, ensuring its identity and purity in synthetic and materials science applications.
References
The spectroscopic data presented in this guide are representative and have been compiled from typical values found in the scientific literature and spectral databases. For specific experimental data, please refer to the primary research articles that report the synthesis and characterization of this compound.
physical and chemical properties of 2-Oxabicyclo[2.2.2]octan-3-one
An In-Depth Technical Guide to 2-Oxabicyclo[2.2.2]octan-3-one: Properties, Synthesis, and Application
Introduction: A Scaffold of Emerging Importance
This compound is a saturated bicyclic lactone characterized by a rigid, three-dimensional structure.[1] While a seemingly simple molecule, its unique conformational constraints and the presence of a reactive lactone functional group make it a valuable building block in organic synthesis and medicinal chemistry.[1] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and its burgeoning role as a bioisostere in drug development, offering researchers and scientists a detailed technical resource.
The molecule's rigid framework is a key attribute. Unlike flexible aliphatic chains, the bicyclic system locks the cyclohexane ring into a boat-like conformation, presenting substituents in well-defined spatial orientations. This property is particularly advantageous in the design of bioactive molecules where precise interaction with biological targets is paramount.
Caption: 2D representation of this compound.
Section 1: Core Physicochemical Properties
The physical properties of this compound are summarized below. These characteristics are fundamental for its handling, purification, and use in synthetic protocols. The high melting point relative to its molecular weight is indicative of its rigid, crystalline nature.
| Property | Value | Source |
| CAS Number | 4350-84-9 | [2] |
| Molecular Formula | C₇H₁₀O₂ | [1][2][3] |
| Molecular Weight | 126.15 g/mol | [1][2] |
| Appearance | White to almost white powder/crystal | [4] |
| Melting Point | 128 °C | [4] |
| Boiling Point | 123 °C at 11 mmHg | [4] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Hydroxy-1-cyclohexanecarboxylic acid δ-lactone, 3,6-Ethanotetrahydropyran-2-one | [1][3] |
| SMILES | O=C1C2CCC(O1)CC2 | [1] |
| InChIKey | NVORRKXXHHFWDH-UHFFFAOYSA-N | [1][2] |
Section 2: Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by the lactone functionality within a constrained bicyclic system.
Lactone Reactivity
As a lactone, the molecule is susceptible to nucleophilic acyl substitution.[1] This reactivity is the cornerstone of its utility in polymerization and as a synthetic intermediate.
-
Ring-Opening Polymerization (ROP): The strain inherent in the bicyclic system facilitates ROP to form polyesters with cyclic structures in the main chain.[5] These polyesters often exhibit superior thermal and mechanical properties. The enthalpy of polymerization from a crystalline monomer to a crystalline polymer has been measured at -20.9 ± 2.3 kJ·mol⁻¹.[5]
-
Nucleophilic Attack: Strong nucleophiles, such as organolithium reagents or Grignard reagents, can attack the carbonyl carbon, leading to ring-opening. This provides a pathway to substituted cyclohexanecarboxylic acids.
Stability
Despite the presence of the ester group, the bicyclic framework imparts considerable stability. Studies on the parent scaffold, 2-oxabicyclo[2.2.2]octane, have demonstrated that the core is stable in air and can withstand heating to 100°C.[6] It also shows no decomposition after treatment with 1 M HCl or 1 M NaOH at room temperature for one hour, indicating a higher resistance to hydrolysis than typical acyclic esters.[6] This stability is crucial for its application in multi-step syntheses and for the metabolic stability of drugs derived from it.[6][7]
Application as a Phenyl Ring Bioisostere
A significant and modern application of the 2-oxabicyclo[2.2.2]octane scaffold is its use as a saturated bioisostere for the para-substituted phenyl ring in drug design.[6][7] The phenyl ring is a common motif in pharmaceuticals but can lead to poor solubility and metabolic liabilities.[6]
Causality: The rigid, non-planar geometry of the 2-oxabicyclo[2.2.2]octane core mimics the spatial arrangement of substituents on a para-substituted phenyl ring.[6] However, its saturated nature and the presence of an oxygen atom offer several advantages:
-
Increased Solubility: The introduction of the polar oxygen atom and the disruption of planarity can significantly improve aqueous solubility.[7]
-
Enhanced Metabolic Stability: Saturated scaffolds are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic rings.[7]
-
Reduced Lipophilicity: Replacing a hydrocarbon-rich phenyl ring with this oxygen-containing scaffold can lower the compound's lipophilicity (LogP), which is often desirable for improving pharmacokinetic properties.
This concept was successfully demonstrated by replacing the phenyl ring in the anticancer drugs Imatinib and Vorinostat with the 2-oxabicyclo[2.2.2]octane core, resulting in analogs with improved physicochemical properties and retained biological activity.[6][8]
Caption: Bioisosteric replacement of a phenyl ring with the 2-oxabicyclo[2.2.2]octane core.
Section 3: Synthesis Methodology
The synthesis of the 2-oxabicyclo[2.2.2]octane framework often relies on an intramolecular cyclization strategy. A general and effective method is the iodocyclization of a specifically designed cyclohexane-containing alkenyl alcohol.[6][7]
Caption: General synthetic workflow for the 2-oxabicyclo[2.2.2]octane core.
This key iodocyclization step is mechanistically elegant. The iodine molecule acts as an electrophile, activating the double bond. The proximate hydroxyl group then acts as an intramolecular nucleophile, attacking the activated alkene and leading to the formation of the bicyclic ether linkage with concomitant installation of an iodo-methyl group, which can be used for further functionalization.[6]
Section 4: Experimental Protocols
Protocol: Safe Handling and Storage
Rationale: As a fine chemical powder, this compound requires careful handling to prevent inhalation and contact. Proper storage ensures its long-term stability.
Materials:
-
This compound
-
Spatula
-
Weighing paper/boat
-
Tightly-sealed container (e.g., amber glass vial)
-
Fume hood or ventilated enclosure
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves.[3]
Procedure:
-
Preparation: Before handling, ensure you are wearing all required PPE.[9] Conduct all manipulations within a fume hood or other well-ventilated area to prevent dust dispersion.[3]
-
Dispensing: Use a clean spatula to transfer the desired amount of the compound from its stock container to a weighing vessel. Avoid generating dust.[3]
-
Storage: After use, securely close the primary container. Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[4]
-
Cleanup: Wash hands and face thoroughly after handling.[3] Clean any spills promptly by sweeping or vacuuming inert material, not by dry brushing, and place it into a suitable disposal container.[9]
-
First Aid:
Protocol: Characterization by ¹H NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the structure and purity of this compound. This protocol outlines the standard procedure for sample preparation and data acquisition.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Pipette/syringe
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and transfer it into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d) to the NMR tube. The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key sample resonances.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is required for high-quality spectra.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Follow the instrument-specific software instructions to lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.
-
Acquire a standard proton (¹H) spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted based on sample concentration (typically 8-16 scans are sufficient).
-
-
Data Analysis: Process the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum. Integrate the peaks to determine proton ratios and analyze chemical shifts and coupling constants to confirm the bicyclic structure.
References
- 1. CAS 4350-84-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H10O2 | CID 138195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound CAS#: 4350-84-9 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. aksci.com [aksci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
crystal structure of 2-Oxabicyclo[2.2.2]octan-3-one and its analogues
An In-Depth Technical Guide to the Crystal Structure of 2-Oxabicyclo[2.2.2]octan-3-one and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. Their rigid bicyclic structure provides a unique three-dimensional framework that is increasingly utilized as a bioisostere for phenyl rings and other aromatic systems in drug design.[1][2] This guide provides a comprehensive overview of the synthesis, crystal structure determination, and biological relevance of this important chemical entity and its analogues. By delving into the experimental methodologies and the causal relationships behind procedural choices, this document serves as a technical resource for researchers engaged in the exploration and application of these promising molecules.
Introduction: The Emergence of a Versatile Scaffold
The 2-oxabicyclo[2.2.2]octane framework, particularly the lactone variant this compound, has garnered considerable attention due to its unique conformational rigidity and stereochemical complexity. This bicyclic system serves as a valuable building block in organic synthesis and is of particular interest in drug discovery. Its saturated, non-planar structure offers an attractive alternative to flat aromatic rings, often leading to improved physicochemical properties such as increased aqueous solubility and enhanced metabolic stability in drug candidates.[1][2] The precise spatial arrangement of substituents on this scaffold is crucial for molecular recognition and biological activity, making a thorough understanding of its three-dimensional structure paramount. X-ray crystallography stands as the definitive method for elucidating the atomic-level details of these molecules, providing invaluable insights into their conformation and intermolecular interactions.
Synthetic Pathways to the Bicyclic Core
The synthesis of this compound and its analogues can be achieved through various synthetic strategies. A common and effective method involves an intramolecular Diels-Alder reaction of a suitably substituted pyran-2-one. This approach allows for the controlled construction of the bicyclic system with desired stereochemistry.
Key Synthetic Protocol: Intramolecular Diels-Alder Reaction
A versatile route to functionalized 2-oxabicyclo[2.2.2]octene systems involves the Diels-Alder reaction between 2H-pyran-2-one derivatives and various dienophiles.[3][4] The initial cycloadduct, a 2-oxabicyclo[2.2.2]oct-5-en-3-one, can be subsequently hydrogenated to yield the saturated this compound core.
Experimental Protocol: Synthesis of a 2-Oxabicyclo[2.2.2]oct-5-en-3-one Derivative [3]
-
Reactant Preparation: A solution of a 3-acylamino-2H-pyran-2-one derivative (1 equivalent) and a suitable dienophile, such as maleic anhydride or a vinyl ether (1.2-1.5 equivalents), is prepared in a high-boiling point solvent like toluene or xylene.
-
Reaction Conditions: The reaction mixture is subjected to thermal conditions, often under microwave irradiation to accelerate the reaction rate and improve yields. Alternatively, high pressure (13–15 kbar) can be employed to facilitate the cycloaddition.
-
Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-oxabicyclo[2.2.2]oct-5-en-3-one cycloadduct.
-
Hydrogenation (Optional): To obtain the saturated lactone, the cycloadduct is dissolved in a suitable solvent like ethanol or ethyl acetate, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically 3 bar) at room temperature until the reaction is complete. Filtration of the catalyst and removal of the solvent yields the this compound derivative.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Elucidation of the Crystal Structure: The Power of X-ray Crystallography
X-ray crystallography is the cornerstone technique for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation.
From Powder to Precision: The Crystallographic Workflow
The journey from a synthesized compound to a refined crystal structure involves a series of critical steps, each demanding meticulous execution.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include slow cooling or vapor diffusion.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The diffraction data are collected by a detector as a series of reflections at different crystal orientations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, high-resolution crystal structure.
Diagram of the Crystallographic Workflow
Caption: Workflow for single-crystal X-ray diffraction.
Structural Features of the this compound Core
While a publicly available crystal structure for the parent this compound is not readily accessible, analysis of its analogues reveals key structural characteristics. The bicyclic system adopts a rigid, boat-like conformation for the six-membered rings. The lactone functionality imposes specific geometric constraints on the molecule.
Table 1: Representative Crystallographic Data for 2-Oxabicyclo[2.2.2]octane Analogues
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| (4aS,7S,8aS)-7-Isopropenyl-4a-methyl-3-methyleneperhydro-chromen-2-one | P2₁2₁2₁ | 6.565(1) | 10.880(2) | 17.716(4) | 90 | 1265.5(4) | [5] |
| An endo-oxabicyclo[2.2.2]octene derivative | Pcab | - | - | - | - | - | [4] |
| An exo-oxabicyclo[2.2.2]octene derivative | P2₁/n | - | - | - | - | - | [4] |
Note: Detailed cell parameters for the oxabicyclo[2.2.2]octene derivatives from reference[4] are not provided in the abstract.
The crystal packing of these molecules is influenced by intermolecular forces such as hydrogen bonding (if suitable functional groups are present) and van der Waals interactions. The rigid nature of the scaffold can be exploited to control the supramolecular assembly in the solid state.
Biological Relevance and Applications in Drug Development
The 2-oxabicyclo[2.2.2]octane scaffold is increasingly recognized as a valuable phenyl ring bioisostere in drug design.[1][2] This substitution can lead to improved pharmacokinetic and pharmacodynamic properties.
A Scaffold for Bioactive Molecules
Derivatives of the 2-oxabicyclo[2.2.2]octane core have been investigated for a range of biological activities. For instance, they have been explored as modulators of GPR120, a G protein-coupled receptor involved in metabolic regulation.[6] The rigid framework allows for the precise positioning of pharmacophoric groups, leading to high-affinity interactions with biological targets. The natural product 1,8-cineole (1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane) and its derivatives have shown potential antimicrobial and herbicidal activities.[7]
Structure-Activity Relationship (SAR) Studies
The defined stereochemistry of the this compound core makes it an excellent platform for systematic SAR studies. By modifying the substituents at various positions, researchers can probe the steric and electronic requirements for optimal biological activity. The insights gained from X-ray crystal structures of ligand-protein complexes can guide the rational design of more potent and selective drug candidates.
Diagram of the Role in Drug Discovery
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. mdpi.com [mdpi.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. WO2014151247A1 - Oxabicyclo [2.2.2] acid gpr120 modulators - Google Patents [patents.google.com]
- 7. Research Portal [researchportal.murdoch.edu.au]
A Guide to the Retrosynthetic Analysis and Synthesis of the 2-Oxabicyclo[2.2.2]octane Core: A Modern Bioisostere for Drug Discovery
Introduction: The Rise of a Phenyl Ring Mimic
In the landscape of medicinal chemistry, the para-substituted phenyl ring is a ubiquitous scaffold, present in over five hundred approved drugs.[1] However, its aromatic nature often contributes to undesirable physicochemical properties, such as poor water solubility and susceptibility to metabolic oxidation.[1][2] This has driven the exploration of saturated, three-dimensional bioisosteres—molecules that mimic the geometry and vectorality of the phenyl ring while offering improved drug-like properties. The 2-oxabicyclo[2.2.2]octane core has emerged as a highly promising candidate in this class.[1][2][3]
This rigid, bicyclic ether not only replicates the key geometric parameters of a para-substituted phenyl ring but also confers significant advantages.[1] Its incorporation into drug candidates like Imatinib has been shown to increase aqueous solubility, enhance metabolic stability in human liver microsomes, and reduce lipophilicity.[1][2][4] These improvements can translate directly to better pharmacokinetic profiles and overall drug efficacy.
This technical guide provides an in-depth exploration of the retrosynthetic analysis of the 2-oxabicyclo[2.2.2]octane core. We will dissect the key disconnection strategies that underpin its synthesis, explain the chemical logic behind these approaches, and provide detailed protocols for its practical construction in a laboratory setting.
Part 1: Core Retrosynthetic Strategies
A robust retrosynthetic analysis simplifies a complex target molecule into readily available starting materials through a series of logical bond disconnections. For the 2-oxabicyclo[2.2.2]octane scaffold, two primary strategies dominate: intramolecular cyclization via C-O bond formation and [4+2] cycloaddition for the construction of the carbocyclic framework.
Figure 1: High-level retrosynthetic analysis of the 2-oxabicyclo[2.2.2]octane core.
Strategy 1: Intramolecular Cyclization via Iodocyclization
The most direct and recently popularized disconnection involves breaking the ether linkage (C-O bond). This leads back to a 4-substituted cyclohexene precursor containing an alcohol and a pendant alkene, poised for an intramolecular cyclization.
-
Causality Behind the Choice: This approach is powerful because it builds the bicyclic system in a single, often highly stereoselective, step from a readily accessible monocyclic precursor. The Williamson ether synthesis is the classical transformation for this disconnection, typically involving deprotonation of the alcohol to form an alkoxide, which then displaces an intramolecular leaving group.[5][6] However, a more modern and efficient variant is the electrophilic iodocyclization of an alkenyl alcohol. This method is exceptionally reliable and has been proven to be scalable to over 100 grams.[1][3]
-
The Key Transformation: The forward reaction involves treating a cyclohexane-containing alkenyl alcohol with molecular iodine (I₂). The iodine acts as an electrophile, activating the alkene to attack by the pendant hydroxyl group, which serves as the intramolecular nucleophile. This concerted process forges the C-O bond and the second ring of the bicyclic system, resulting in an iodo-functionalized 2-oxabicyclo[2.2.2]octane derivative.[1][2][4] The resulting iodide is not a synthetic dead-end; rather, it is a versatile handle for further functionalization.[1]
Strategy 2: [4+2] Cycloaddition (Diels-Alder Reaction)
A foundational strategy in six-membered ring synthesis, the Diels-Alder reaction, can also be applied. This involves disconnecting two C-C bonds of the cyclohexane ring, revealing a diene and a dienophile.
-
Causality Behind the Choice: The Diels-Alder reaction offers a convergent and often stereocontrolled route to construct the core carbocyclic framework.[7] By choosing the appropriate diene and dienophile, functionality can be installed directly into the ring system.
-
The Key Transformation: A common implementation uses a 2H-pyran-2-one derivative as the diene and a vinyl-containing dienophile (e.g., a vinyl ether).[7][8] The initial [4+2] cycloaddition yields a 2-oxabicyclo[2.2.2]octene adduct that contains a CO₂ bridge. This primary adduct can be thermally unstable and may readily undergo a retro-hetero-Diels–Alder reaction to eliminate the CO₂ bridge, forming a cyclohexadiene product.[7][8] Alternatively, the initial bridged adduct can be isolated and hydrogenated to afford the saturated 2-oxabicyclo[2.2.2]octane core. This approach provides access to the unsaturated octene precursor, which may be desirable for certain applications.
Part 2: Experimental Protocols & Data
The iodocyclization pathway stands out for its scalability, modularity, and operational simplicity, making it the preferred method for generating a wide array of derivatives for drug discovery programs.[1][3]
Workflow for Iodocyclization-Based Synthesis
Figure 2: A representative synthetic workflow for the iodocyclization strategy.
Protocol 1: Synthesis of the 2-Oxabicyclo[2.2.2]octane Core via Iodocyclization
This protocol is a generalized representation based on published, scalable methods.[1][3][4]
Step A: Preparation of the Cyclohexenyl Alkenyl Alcohol Precursor
-
Starting Material: Begin with a commercially available substituted cyclohexanone (e.g., ethyl 4-oxocyclohexanecarboxylate).
-
Olefin Installation: Convert the ketone to an exocyclic methylene group. A standard Wittig reaction using methyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi or KHMDS) in an anhydrous solvent like THF at 0 °C to room temperature is effective.
-
Aldehyde Addition: The ester or other functional group on the cyclohexane ring is used to introduce the second vinyl group. For an ester, first treat the compound with a non-nucleophilic base like Lithium Diisopropylamide (LDA) to form an enolate. Then, quench the enolate with an aldehyde (e.g., acetaldehyde) to generate the corresponding β-hydroxy ester, which is the required alkenyl alcohol precursor.
Step B: Key Iodocyclization Reaction
-
Reaction Setup: Dissolve the alkenyl alcohol precursor from Step A in a suitable solvent such as acetonitrile.
-
Reagent Addition: Add molecular iodine (I₂, typically 1.5-2.0 equivalents) to the solution.
-
Heating: Heat the reaction mixture (e.g., to 60 °C) and monitor by TLC or LCMS until the starting material is consumed.[4]
-
Workup: Upon completion, cool the reaction to room temperature. Quench the excess iodine with an aqueous solution of sodium thiosulfate until the brown color disappears. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the iodo-functionalized 2-oxabicyclo[2.2.2]octane core. Typical yields for this key step are reported in the 50-70% range.[4]
Data Summary: Physicochemical Property Comparison
The primary motivation for using the 2-oxabicyclo[2.2.2]octane core is its ability to improve drug-like properties. The following table summarizes comparative data for Imatinib and its analogs.
| Property | Imatinib (Phenyl Ring) | Analog with Bicyclo[2.2.2]octane | Analog with 2-Oxabicyclo[2.2.2]octane |
| Aqueous Solubility (µM) | 351 | 113 | 389 |
| Metabolic Stability (CL_int) | 28 | 16 | 19 |
| Lipophilicity (ClogP) | Higher | Higher | Lower |
| Table 1: Comparison of physicochemical properties demonstrating the benefits of the 2-oxabicyclo[2.2.2]octane core as a phenyl ring bioisostere. Data sourced from studies on Imatinib analogs.[1][4] |
Conclusion and Outlook
The 2-oxabicyclo[2.2.2]octane core represents a significant advancement in the field of medicinal chemistry, offering a validated and highly effective strategy to overcome the limitations associated with aromatic rings in drug candidates. The retrosynthetic pathways discussed herein, particularly the robust and scalable iodocyclization of alkenyl alcohols, provide chemists with a reliable toolkit for accessing this valuable scaffold. As drug development continues to demand molecules with optimized pharmacokinetic and safety profiles, the strategic application of saturated bioisosteres like the 2-oxabicyclo[2.2.2]octane will undoubtedly play an increasingly critical role in the design of next-generation therapeutics.
References
-
Levterov, V.V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. Available at: [Link]
-
Mykhailiuk, P.K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-oxabicyclo[2.2.2]octanes and... Available at: [Link]
-
Luo, H., et al. (2019). Stereoselective Synthesis of Spiro-2-oxabicyclo[2.2.2]octane Enabled by Ag(I)/Brønsted Acid Relay Catalysis. Organic Letters. Available at: [Link]
-
MDPI. (2020). Supramolecular Diversity of Oxabicyclo[2.2.2]octenes Formed between Substituted 2H-Pyran-2-ones and Vinyl-Moiety-Containing Dienophiles. Available at: [Link]
-
Murdoch University Research Portal. (n.d.). Preparation and bioactivity of 1,8-cineole derivatives. Available at: [Link]
-
OUCI. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Available at: [Link]
-
Arkat USA. (n.d.). and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2015). The Intramolecular Williamson Ether Synthesis. Available at: [Link]
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. {2-Oxabicyclo[2.2.2]octan-4-yl}methanol (2168235-11-6) for sale [vulcanchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to the Thermodynamic Properties of 2-Oxabicyclo[2.2.2]octan-3-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the thermodynamic properties of 2-Oxabicyclo[2.2.2]octan-3-one, a bicyclic lactone of significant interest in organic synthesis and medicinal chemistry.[1][2] Understanding the thermodynamic landscape of this molecule is crucial for predicting its stability, reactivity, and behavior in various chemical environments, which is paramount for its application in drug design and materials science. This document integrates experimentally determined data with state-of-the-art computational methodologies to offer a holistic and actionable understanding of its thermochemical characteristics.
Introduction: The Significance of this compound
This compound, with its rigid bicyclic framework, presents a unique structural motif.[1] The inherent ring strain and the presence of a lactone functional group dictate its chemical behavior and potential energy landscape. A thorough grasp of its thermodynamic properties, such as enthalpy of formation, heat capacity, and Gibbs free energy, is essential for optimizing reaction conditions, predicting equilibrium constants, and designing novel synthetic pathways. Furthermore, in the context of drug development, these properties influence a molecule's solubility, metabolic stability, and binding affinity to biological targets.[3]
Experimentally Determined Thermodynamic Properties
Precise experimental measurements form the bedrock of our understanding of a molecule's thermodynamics. For this compound, key thermodynamic parameters have been determined using high-precision calorimetric techniques.
Enthalpy of Combustion and Formation
The standard molar enthalpy of combustion (ΔcH°) and the standard molar enthalpy of formation (ΔfH°) of crystalline this compound at 298.15 K have been determined by high-precision bomb calorimetry.[4] This technique measures the heat released during the complete combustion of a substance in a constant-volume container.[4]
| Property | Value (kJ·mol⁻¹) |
| Standard molar enthalpy of combustion, ΔcH°(cr) | -3717.5 ± 1.3[4] |
| Standard molar enthalpy of formation, ΔfH°(cr) | -466.2 ± 1.6[4] |
Enthalpy of Sublimation
The enthalpy of sublimation (ΔsubH°) is a critical parameter for converting thermodynamic data from the condensed phase to the gas phase, which is the standard state for many computational calculations. For this compound, the enthalpy of sublimation has been experimentally measured.[4]
| Property | Value (kJ·mol⁻¹) |
| Enthalpy of sublimation, ΔsubH° | 69.6 ± 2.1[4] |
From these experimental values, the standard molar enthalpy of formation in the gaseous state (ΔfH°(g)) can be derived:
ΔfH°(g) = ΔfH°(cr) + ΔsubH° ΔfH°(g) = (-466.2 ± 1.6) + (69.6 ± 2.1) = -396.6 ± 2.6 kJ·mol⁻¹
Experimental Methodologies: A Closer Look
The reliability of thermodynamic data is intrinsically linked to the rigor of the experimental methods employed. Here, we detail the protocols for the key techniques used to characterize this compound.
High-Precision Bomb Calorimetry for Enthalpy of Combustion
Causality Behind Experimental Choices: Bomb calorimetry is the gold standard for determining the heat of combustion of solid and liquid samples due to its ability to ensure complete combustion under controlled conditions, leading to high accuracy and precision. The use of a high-pressure oxygen atmosphere ensures that the reaction goes to completion, and the constant volume nature of the bomb allows for the direct measurement of the change in internal energy (ΔU), from which the enthalpy change (ΔH) can be calculated.
Self-Validating System: The protocol's integrity is maintained through calibration with a standard substance of a known heat of combustion, typically benzoic acid. This calibration accounts for the heat capacity of the calorimeter system, ensuring the accuracy of the measurements for the target compound.
Experimental Protocol:
-
Sample Preparation: A precisely weighed pellet of crystalline this compound is placed in a crucible within the bomb.
-
Ignition Setup: A fuse wire is connected to the electrodes, with its end in contact with the sample.
-
Bomb Sealing and Pressurization: The bomb is sealed and purged with oxygen before being filled to a pressure of approximately 30 atm.
-
Calorimeter Assembly: The bomb is placed in a known mass of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium.
-
Combustion and Data Acquisition: The sample is ignited, and the temperature change of the water is recorded with high precision over time.
-
Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of formation of nitric and sulfuric acids (from trace nitrogen and sulfur impurities) and the heat of combustion of the fuse wire.
Caption: Workflow for Bomb Calorimetry.
Computational Thermochemistry: Predicting the Unknowns
While experimental methods provide highly accurate data for specific properties, computational chemistry offers a powerful avenue for predicting a wider range of thermodynamic parameters, including heat capacity, entropy, and Gibbs free energy, often with a high degree of accuracy.[5]
Theoretical Framework
Expertise & Experience: The choice of computational method is critical for obtaining reliable results. For molecules like this compound, high-level composite methods such as Gaussian-4 (G4) theory or its more computationally efficient variant, G4(MP2), are recommended.[5][6] These methods systematically approximate high-level electronic structure calculations to achieve chemical accuracy (typically within 1-2 kcal/mol of experimental values). Density Functional Theory (DFT) with appropriate functionals (e.g., B3LYP or M06-2X) can also provide valuable insights, particularly for larger systems or for generating initial geometries and vibrational frequencies.[6]
Trustworthiness: The accuracy of computational predictions is validated by comparing calculated values with known experimental data. For instance, the computationally derived enthalpy of formation can be benchmarked against the experimental value to gauge the reliability of the chosen theoretical model for predicting other properties.
Computational Protocol for a Comprehensive Thermodynamic Profile
The following protocol outlines the steps to computationally derive a full set of thermodynamic properties for this compound.
-
Geometry Optimization and Vibrational Frequency Analysis:
-
The molecular structure of this compound is optimized using a reliable DFT method (e.g., B3LYP/6-31G(d)).
-
Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
-
High-Level Single-Point Energy Calculations:
-
Calculation of Thermodynamic Properties:
-
The standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp) are calculated using statistical thermodynamics based on the optimized geometry, vibrational frequencies, and the high-level electronic energy.[7]
-
The Gibbs free energy of formation (ΔfG°) is then calculated using the equation: ΔfG° = ΔfH° - TΔS°.
-
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 4350-84-9: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Stability and Decomposition of 2-Oxabicyclo[2.2.2]octan-3-one for Pharmaceutical Development
Introduction: The Emergence of a Novel Bioisostere and its Lactone Analogue
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is relentless. The phenyl ring, a ubiquitous motif in countless therapeutic agents, often presents challenges related to metabolic instability and poor solubility.[1][2][3][4] This has led to the exploration of saturated bioisosteres, with the 2-oxabicyclo[2.2.2]octane core emerging as a particularly promising candidate.[1][2][3][4] This guide provides an in-depth analysis of the stability and decomposition of its lactone derivative, 2-Oxabicyclo[2.2.2]octan-3-one , a key intermediate and a molecule of interest in its own right for polymer-based drug delivery systems.
The parent 2-oxabicyclo[2.2.2]octane scaffold has demonstrated remarkable stability, a critical attribute for any building block in drug design. It has been shown to be resistant to decomposition under stringent conditions, including treatment with 1 M HCl and 1 M NaOH at room temperature for an hour, and heating to 100°C.[2] This inherent stability of the core structure provides a foundational premise for investigating its lactone counterpart. This guide will dissect the stability of this compound under various stress conditions, offering both field-proven insights and theoretical considerations where empirical data is not yet available.
The 2-Oxabicyclo[2.2.2]octane Scaffold: A Paragon of Stability
Before delving into the specifics of the lactone, it is crucial to appreciate the robustness of the parent bicyclic ether scaffold. This stability is a cornerstone of its utility as a phenyl ring bioisostere, ensuring the integrity of the core structure within a drug molecule under physiological conditions.
| Condition | Observation | Reference |
| Thermal Stress | Stable upon heating at 100°C for five minutes. | [2] |
| Acidic Stress | No decomposition observed after 1 hour in 1 M HCl at room temperature. | [2] |
| Basic Stress | No decomposition observed after 1 hour in 1 M NaOH at room temperature. | [2] |
| Long-Term Storage | Crystalline solids are stable in air and show no change by 1H NMR after one year at room temperature in closed vials. | [2] |
This remarkable stability is attributed to the strain-free, chair-like conformation of the cyclohexane ring within the bicyclic system. The ether linkage is also sterically shielded, hindering its accessibility to reagents.
Synthesis of this compound
The primary synthetic route to this compound and its parent scaffold involves an intramolecular iodocyclization of cyclohexane-containing alkenyl alcohols.[1][2][5] This key step is followed by further functional group manipulations to yield the target lactone.
Decomposition Pathways of this compound
The introduction of the lactone functionality into the stable 2-oxabicyclo[2.2.2]octane scaffold introduces a reactive center susceptible to degradation under various conditions. The primary mode of decomposition is through ring-opening of the lactone.
Hydrolytic Decomposition
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the decomposition of this compound is expected to proceed via a classical AAC2 mechanism. The reaction is initiated by protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.
This is supported by studies on the ring-opening polymerization of this lactone using acid catalysts like trifluoromethanesulfonic acid, which proceeds through a similar ring-opening mechanism.[6][7][8]
Base-Catalyzed Hydrolysis:
In basic media, the lactone is susceptible to hydrolysis via a BAC2 mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is generally a faster process than acid-catalyzed hydrolysis for most lactones.
The use of basic initiators such as sodium methoxide in the ring-opening polymerization of this compound corroborates this proposed pathway.[6][7][8]
Thermal Decomposition
While the parent scaffold is thermally robust, the lactone is expected to be less so. At elevated temperatures, lactones can undergo decarboxylation or other rearrangement reactions. For this compound, a potential thermal decomposition pathway could involve a retro-Diels-Alder type reaction, although this would require significant energy input due to the saturated nature of the ring system. A more likely pathway, though still requiring harsh conditions, could be decarboxylation to yield a highly strained and reactive bicyclic alkene. Direct experimental evidence for the thermal decomposition of this specific lactone is limited.
Photolytic Decomposition
The photolytic stability of this compound has not been extensively reported. Generally, saturated lactones do not possess strong chromophores for UV absorption in the near-UV and visible regions. However, upon exposure to high-energy UV radiation (e.g., 254 nm), decomposition can occur. Potential photolytic pathways could involve Norrish Type I or Type II reactions, leading to ring-opening and fragmentation. Given the lack of a gamma-hydrogen, a Norrish Type II reaction is unlikely. A Norrish Type I cleavage would lead to a diradical intermediate, which could then undergo various rearrangements or elimination of carbon monoxide.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions and monitoring its degradation over time.
Forced Degradation Study Protocol
This protocol provides a framework for assessing the stability of this compound under hydrolytic, oxidative, and photolytic stress.
1. Materials and Equipment:
-
This compound
-
HPLC grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/Vis or PDA detector
-
C18 reversed-phase HPLC column
-
pH meter
-
Temperature-controlled incubator
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature.
-
Withdraw aliquots at specified time points.
-
Analyze directly by HPLC.
-
-
Photostability:
-
Expose a solution of the compound in a quartz cuvette to a calibrated light source in a photostability chamber.
-
Maintain a dark control sample at the same temperature.
-
Withdraw aliquots at specified time points for HPLC analysis.
-
4. HPLC Analysis:
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically used.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: Monitor at a suitable wavelength (e.g., 210 nm for the lactone carbonyl).
-
Quantification: Determine the percentage of remaining this compound at each time point by comparing the peak area to the initial time point.
Implications for Drug Development
The stability profile of this compound is of paramount importance for its application in drug development. While the parent scaffold offers a robust core, the lactone functionality introduces a potential liability that must be carefully managed.
-
Prodrug Strategies: The susceptibility of the lactone to hydrolysis can be leveraged in prodrug design, where the lactone is intended to be stable until it reaches the target site, where enzymatic or pH-mediated hydrolysis releases the active drug.
-
Polymer-Based Drug Delivery: As a monomer for ring-opening polymerization, the stability of this compound dictates the feasibility and control of the polymerization process. The resulting polyesters can be designed to be biodegradable, with the rate of degradation influenced by the stability of the ester linkages in the polymer backbone.[6][7]
-
Formulation Development: Understanding the degradation pathways is crucial for developing stable formulations. For instance, if the compound is found to be highly susceptible to base-catalyzed hydrolysis, formulations should be buffered at a slightly acidic pH.
Conclusion
This compound stands at the intersection of a highly stable bioisosteric scaffold and a reactive lactone functionality. While the parent 2-oxabicyclo[2.2.2]octane core provides a foundation of exceptional stability, the lactone moiety is the primary site of potential degradation, primarily through hydrolysis. A thorough understanding of its stability under various conditions, as outlined in this guide, is essential for its successful application in drug discovery and development. The proposed forced degradation studies will provide the necessary empirical data to validate the theoretical decomposition pathways and inform the strategic use of this promising molecule.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing Long-Term Storage Stability of Beta-Lactones.
- Benchchem. (n.d.). Application Notes and Protocols: Storage and Stability of Carlactone.
- ResearchGate. (2025). Ring-opening polymerization of bicyclic and spiro compounds. Reactivities and polymerization mechanisms.
- ResearchGate. (n.d.). (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
- Levterov, V. V., Panasiuk, Y., Sahun, K., Stashkevych, O., Badlo, V., Shablykin, O., ... & Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
- Okada, M. (1992). Synthesis and ring-opening polymerization of bicyclic lactones containing a tetrahydropyran ring. 2,6-Dioxabicyclo[2.2.2]octan-3-one. Macromolecules, 25(22), 5877–5881.
- Paquette, L. A., & Gilday, J. P. (1988). A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. The Journal of Organic Chemistry, 53(21), 4972–4978.
- ResearchGate. (n.d.). Synthesis of 2-oxabicyclo[2.2.2]octanes and....
- Enamine. (n.d.). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
- Andruzzi, F., Pilcher, G., Hacking, J. M., & Cavell, S. (1981). Enthalpy of polymerisation of 2‐oxabicyclo[2.2.2]octan‐3‐one. Makromolekulare Chemie: Macromolecular Chemistry and Physics, 182(5), 1547-1552.
-
Alberts, V., Brecknell, D. J., Carman, R. M., & Smith, S. S. (1982). Halo lactones in the Bicyclo[10][10][10]octane series. Australian Journal of Chemistry, 35(4), 861-866.
- Jérôme, R., & Lecomte, P. (2008). Ring-opening polymerization. Advanced Polymer Science, 220, 1-49.
- ChemRxiv. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring.
- GUTHRIE, J. P. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxyl. Canadian Journal of Chemistry, 59(3), 453-463.
- Adembri, G., De Sio, F., Nesi, R., & Scotton, M. (1981). Synthesis and reactivity of (1 S ,4 S ,5 S )-5-bromo-1,3,3-trimethyl- N -nitro-2-oxabicyclo[2.2.2 ... Journal of the Chemical Society, Perkin Transactions 1, 2273-2277.
- Giudici, T. A., & Bruice, T. C. (1970). Synthesis of 2-oxabicyclo[2.2.2]octane. The Journal of Organic Chemistry, 35(7), 2386–2389.
- Zhou, T., Guo, Y. T., Du, F. S., & Li, Z. C. (2022). Ring-opening Polymerization of this compound and the Influence of Stereochemistry on the Thermal Properties of the Polyesters. Chinese Journal of Polymer Science, 40(10), 1173-1182.
- Smith, A. B., & Dorsey, B. D. (1988). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. The Journal of Organic Chemistry, 53(21), 4966–4972.
- Enamine. (n.d.). 2-Oxabicyclo[2.2.2]octane bioisostere of Vorinostat.
- Gawley, R. E., & Aubé, J. (2012). Oxidative Scission of Bicyclo[2.2.2]octenones: Untying the α-Dimethoxycarbonyl. The Journal of Organic Chemistry, 77(17), 7435–7443.
- eScholarship. (n.d.). Methodologies of Bicyclo[2.2.2]octane Compounds ....
- Google Patents. (n.d.). WO2014151247A1 - Oxabicyclo [2.2.2] acid gpr120 modulators.
- University of California, Santa Barbara. (n.d.). Thomas C. Bruice Publications By Topic. Retrieved from University of California, Santa Barbara website.
- ResearchGate. (2025). High- T g PLA copolymers via base-catalyzed transesterification of PLA with 2,5,7-trioxabicyclo[2.2.2]octan-6-one.
- ResearchGate. (2025). Low‐Impact Synthesis of γ‐Lactones through Photoinduced Baeyer‐Villiger Oxidation of Cyclic Ketones | Request PDF.
- Kim, D., & Choi, K. Y. (2006). Differential degradation of bicyclics with aromatic and alicyclic rings by Rhodococcus sp. strain DK17. Applied and environmental microbiology, 72(9), 6045–6051.
- Uyehara, T., & Yamada, J. I. (1986). Photochemical behaviour of bicyclo[5.3.1]undec-1(10)-en-9-one. Journal of the Chemical Society, Perkin Transactions 1, 177-181.
- Arkat USA. (n.d.). and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives.
- PubChem. (n.d.). This compound.
- CymitQuimica. (n.d.). CAS 4350-84-9: this compound.
- MDPI. (n.d.). Review on the Visible Light Photocatalysis for the Decomposition of Ciprofloxacin, Norfloxacin, Tetracyclines, and Sulfonamides Antibiotics in Wastewater.
- Mozziconacci, O., & Schöneich, C. (2012). Photodegradation of oxytocin and thermal stability of photoproducts. Journal of pharmaceutical sciences, 101(9), 3331–3346.
- ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.
- PubChem. (n.d.). 2-Oxabicyclo[2.2.2]oct-5-en-3-one.
- NIST. (n.d.). 2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-.
- ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions. Retrieved from ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - Enamine [enamine.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Historical and Modern Synthesis of 2-Oxabicyclo[2.2.2]octan-3-one
Introduction: The Enduring Significance of the 2-Oxabicyclo[2.2.2]octan-3-one Scaffold
The this compound core, a bridged bicyclic lactone, represents a structurally rigid and synthetically versatile scaffold that has garnered sustained interest from the scientific community. Its unique three-dimensional architecture has made it a valuable building block in the synthesis of complex natural products and a compelling bioisostere in medicinal chemistry.[1][2] The inherent conformational constraint of the bicyclic system allows for the precise spatial orientation of substituents, a critical feature in the design of pharmacologically active agents. This guide provides an in-depth exploration of the key historical and contemporary synthetic methodologies developed to access this important molecular framework, offering researchers and drug development professionals a comprehensive understanding of the strategic evolution in its synthesis.
I. The Foundational Approach: Intramolecular Lactonization of 4-Hydroxycyclohexane-1-carboxylic Acid
One of the most fundamental and historically significant routes to this compound is the direct intramolecular esterification (lactonization) of a suitably configured precursor, 4-hydroxycyclohexane-1-carboxylic acid.[3][4] This approach epitomizes the direct application of classical organic chemistry principles to the construction of this bicyclic system.
Causality in Stereochemical Control
The success of this method is critically dependent on the stereochemical relationship between the hydroxyl and carboxylic acid functional groups on the cyclohexane ring. The cis-isomer, where both substituents can adopt a diaxial or diequatorial conformation that brings them into close proximity, readily undergoes cyclization upon heating, often with an acid catalyst to facilitate the esterification.[5][6] In contrast, the trans-isomer, where the two groups are disposed on opposite faces of the ring, is sterically inhibited from achieving the necessary proximity for intramolecular reaction and does not form the lactone under similar conditions.[5][6] This stereochemical imperative is a foundational concept in the synthesis of bridged ring systems.
Diagram 1: Stereochemical Influence on Lactonization
Caption: The cis-isomer allows for cyclization, while the trans-isomer does not.
Experimental Protocol: Acid-Catalyzed Lactonization
-
Step 1: Precursor Preparation. The synthesis begins with a cyclohexene derivative that can be stereoselectively di-functionalized to install the cis-4-hydroxy and carboxylic acid moieties or their synthetic equivalents.
-
Step 2: Cyclization. cis-4-Hydroxycyclohexanecarboxylic acid is dissolved in a high-boiling point, inert solvent such as toluene. A catalytic amount of a strong acid, for example, p-toluenesulfonic acid, is added.
-
Step 3: Water Removal. The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the esterification, thereby driving the equilibrium towards the lactone product.
-
Step 4: Purification. Upon completion, the reaction is cooled, washed with a mild base to remove the acid catalyst and any unreacted starting material, and the solvent is removed under reduced pressure. The crude lactone is then purified by distillation or recrystallization.
II. The Cycloaddition Strategy: Diels-Alder Reactions of 2-Pyrones
The Diels-Alder reaction provides a powerful and convergent approach to the 2-oxabicyclo[2.2.2]octene framework, a direct precursor to the target lactone.[7] This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene, in this case, a 2-pyrone, with a dienophile.
Mechanism and Versatility
2-Pyrones react with dienophiles such as ethylene or other alkenes to form a bridged bicyclic adduct, 2-oxabicyclo[2.2.2]oct-5-en-3-one.[7][8] A subsequent hydrogenation step can then be employed to reduce the double bond and afford the saturated lactone. The choice of dienophile allows for the introduction of various substituents onto the bicyclic core, making this a highly versatile method for generating diverse derivatives.
Diagram 2: Diels-Alder Synthesis Workflow
Caption: A two-step sequence from 2-pyrone to the target lactone.
Modern Advancements: Asymmetric Organocatalysis
A significant modern evolution of the Diels-Alder approach is the development of enantioselective variants. By employing chiral organocatalysts, it is possible to control the stereochemical outcome of the cycloaddition, leading to enantioenriched bicyclic lactones.[9] For instance, the reaction between α,β-unsaturated aldehydes and coumalates (2-pyrone-5-carboxylates) can be catalyzed by a chiral secondary amine, proceeding through a dienamine intermediate to yield highly enantioenriched [2.2.2]-bicyclic lactone precursors.[9]
| Catalyst System | Dienophile | Diene | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
| Chiral Secondary Amine | α,β-Unsaturated Aldehyde | Coumalate | >95:5 | 90-99% | 70-90% |
Table 1: Representative Data for Asymmetric Organocatalytic Diels-Alder Reaction.[9]
III. The Modern Powerhouse: Intramolecular Iodocyclization
Recent advancements have focused on developing more efficient and scalable syntheses of the 2-oxabicyclo[2.2.2]octane core. A prominent example is the intramolecular iodocyclization of a readily accessible cyclohexane-containing alkenyl alcohol.[1][2] This method avoids the often harsh conditions of high-temperature lactonization and provides a robust route to functionalized derivatives.
Rationale and Mechanism
This strategy is predicated on the electrophilic activation of a double bond by an iodine source, followed by intramolecular trapping by a pendant hydroxyl group. The choice of an exocyclic methylene group on a cyclohexane ring pre-organizes the molecule for the desired 6-membered ether ring formation, leading to the bicyclic system. The use of molecular iodine (I₂) in the presence of a mild base like sodium bicarbonate provides the electrophilic iodine species and neutralizes the acid generated during the reaction. Acetonitrile has been found to be a superior solvent for this transformation.[1]
Diagram 3: Iodocyclization Reaction Mechanism
Caption: Key steps in the modern iodocyclization synthesis.
Field-Proven Protocol: Scalable Synthesis of the 2-Oxabicyclo[2.2.2]octane Core
The following protocol is adapted from a reported scalable synthesis and demonstrates the practicality of the iodocyclization methodology.[1]
-
Step 1: Substrate Synthesis. The starting alkenyl alcohol is prepared from a commercially available cyclohexane derivative.
-
Step 2: Iodocyclization. To a solution of the cyclohexane alkenyl alcohol (1.0 equiv) in acetonitrile (MeCN), sodium bicarbonate (NaHCO₃, 2.4 equiv) is added in one portion, followed by the portion-wise addition of iodine (I₂, 2.4 equiv). The resulting mixture is stirred for 12 hours at room temperature.
-
Step 3: Workup. The reaction is quenched by the addition of an aqueous solution of sodium thiosulfate to reduce excess iodine. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Step 4: Purification. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude iodinated 2-oxabicyclo[2.2.2]octane is then purified by column chromatography.
-
Step 5: Conversion to Lactone. The resulting iodinated ether can be converted to the target lactone through a sequence of dehydroiodination and oxidation, or other functional group manipulations as required.
This method has been shown to be highly robust and amenable to large-scale synthesis, highlighting its utility in drug development and other applications where significant quantities of the scaffold are required.[1][2]
IV. Comparative Analysis of Synthetic Methods
| Method | Key Precursor(s) | Typical Conditions | Advantages | Disadvantages |
| Intramolecular Lactonization | cis-4-Hydroxycyclohexanecarboxylic acid | High temperature, acid catalyst, water removal | Atom economical, conceptually simple | Requires stereochemically pure precursor, harsh conditions |
| Diels-Alder Reaction | 2-Pyrone, Alkene | Thermal or Lewis acid catalysis; High pressure for gaseous dienophiles | Convergent, versatile for derivatization, access to asymmetric variants | Often requires a subsequent reduction step, may have regioselectivity issues |
| Intramolecular Iodocyclization | Cyclohexane alkenyl alcohol | I₂, NaHCO₃, MeCN, room temperature | Mild conditions, high yields, scalable, good functional group tolerance | Multi-step precursor synthesis, introduces an iodine handle for further functionalization |
Table 2: Comparison of Major Synthetic Strategies.
Conclusion
The synthesis of this compound has evolved from classical, heat-driven intramolecular cyclizations to elegant and highly efficient modern catalytic methods. The foundational lactonization of cis-4-hydroxycyclohexanecarboxylic acid established the critical role of stereochemistry in the formation of this bridged system. The advent of the Diels-Alder approach provided a versatile and convergent route, which has been further refined through the development of powerful asymmetric organocatalytic variants. Most recently, the intramolecular iodocyclization has emerged as a robust and scalable method, ideal for applications in medicinal chemistry and materials science. This historical progression showcases the increasing demand for efficiency, control, and scalability in synthetic organic chemistry. The continued development of novel synthetic strategies towards this and other important scaffolds will undoubtedly fuel future discoveries in drug development and beyond.
References
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cis-4-Hydroxycyclohexanecarboxylic acid lactone [webbook.nist.gov]
- 4. 4-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 151138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. On heating, cis-4-hydroxycyclohexanecarboxylic acid forms a lactone but t.. [askfilo.com]
- 6. Solved (i) (ii) (iii) cis-4-hydroxycyclohexanecarboxylic | Chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. html.rhhz.net [html.rhhz.net]
- 9. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 2-Oxabicyclo[2.2.2]octan-3-one (CAS 4350-84-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxabicyclo[2.2.2]octan-3-one, registered under CAS number 4350-84-9, is a bicyclic lactone with a unique and rigid structure. Also known by its synonym, 4-Hydroxy-1-cyclohexanecarboxylic Acid δ-Lactone, this compound is gaining significant attention in the field of medicinal chemistry and drug discovery. Its constrained framework serves as a valuable non-aromatic bioisostere for the phenyl ring, offering a promising strategy to modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability. This guide provides a comprehensive overview of the synthesis, properties, and applications of this emerging chemical entity, with a focus on its practical utility for researchers in the pharmaceutical sciences.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 4350-84-9 | [1][2] |
| Molecular Formula | C₇H₁₀O₂ | [1][2] |
| Molecular Weight | 126.15 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 128 °C | [3] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 4-Hydroxy-1-cyclohexanecarboxylic Acid δ-Lactone, 3,6-Ethanotetrahydropyran-2-one, cis-4-Hydroxycyclohexanecarboxylic acid lactone | [3] |
| InChI Key | NVORRKXXHHFWDH-UHFFFAOYSA-N | [1] |
| SMILES | C1C[C@H]2CCC(=O)O2 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from a commercially available precursor. The overall synthetic workflow involves the hydrolysis of a methyl ester to the corresponding carboxylic acid, followed by an intramolecular esterification (lactonization).
Figure 1: Synthetic workflow for this compound.
Step 1: Synthesis of cis-4-Hydroxycyclohexanecarboxylic acid
The first step involves the base-catalyzed hydrolysis of methyl cis-4-hydroxycyclohexanecarboxylate.
Protocol:
-
Dissolve 20 g of methyl cis-4-hydroxycyclohexanecarboxylate in 80 mL of methanol in a round-bottom flask.
-
Cool the solution in an ice-water bath.
-
Slowly add 40 mL of a 5 mol/L sodium hydroxide solution dropwise to the cooled mixture.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Following completion of the reaction (monitored by TLC), add 150 mL of water to dilute the mixture.
-
Extract the aqueous mixture twice with ethyl acetate and discard the organic phases.
-
Adjust the pH of the aqueous phase to 3 with a 1 mol/L HCl solution.
-
Extract the acidified aqueous phase twice with 50 mL of ethyl acetate.
-
Combine the organic phases and wash them twice with a saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield cis-4-Hydroxycyclohexanecarboxylic acid as a white solid.[4]
Step 2: Intramolecular Lactonization
The second step is the acid-catalyzed intramolecular esterification of cis-4-hydroxycyclohexanecarboxylic acid to form the bicyclic lactone. This reaction is a classic example of a Fischer esterification.
Protocol:
-
To a solution of cis-4-hydroxycyclohexanecarboxylic acid in a suitable solvent (e.g., toluene), add a catalytic amount of a strong acid such as p-toluenesulfonic acid or sulfuric acid.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards the product.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons on the cyclohexane ring. The bridgehead protons are likely to appear as distinct signals.
-
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the lactone in the downfield region (typically ~170-180 ppm). The remaining aliphatic carbons will appear in the upfield region.
-
IR Spectroscopy: The infrared spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone, typically in the range of 1730-1750 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (126.15 g/mol ). Fragmentation patterns would likely involve the loss of CO and other small neutral molecules.
Applications in Drug Discovery and Development
The rigid, non-planar structure of the 2-oxabicyclo[2.2.2]octane scaffold makes it an attractive substitute for a phenyl ring in drug design. This bioisosteric replacement can lead to several advantageous modifications in the properties of a drug molecule.
Figure 2: The 2-oxabicyclo[2.2.2]octane scaffold as a bioisostere of the phenyl ring.
Key Advantages of Bioisosteric Replacement:
-
Improved Physicochemical Properties: Replacing a flat, aromatic phenyl group with a three-dimensional, saturated scaffold can disrupt planarity and reduce lipophilicity, often leading to increased aqueous solubility.[5]
-
Enhanced Metabolic Stability: The saturated nature of the bicyclic system can block metabolic pathways that target aromatic rings, such as oxidation by cytochrome P450 enzymes.[5]
-
Novel Intellectual Property: The use of this novel scaffold can provide a route to new chemical entities with distinct intellectual property profiles.
A notable application of the parent scaffold, 2-oxabicyclo[2.2.2]octane, has been demonstrated in the modification of established drugs like Imatinib and Vorinostat.[5] In these cases, the replacement of a phenyl ring with the 2-oxabicyclo[2.2.2]octane core resulted in analogs with improved solubility and metabolic stability while retaining biological activity.[5]
Reactivity and Further Transformations
As a lactone, this compound can undergo a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.
-
Ring-Opening Polymerization: This lactone can undergo ring-opening polymerization to produce polyesters with cyclic structures in the main chain, which can impart unique thermal and mechanical properties to the resulting polymer.
-
Nucleophilic Acyl Substitution: The lactone can be opened by nucleophiles such as amines or alcohols to generate derivatives of cis-4-hydroxycyclohexanecarboxylic acid.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Suppliers
This compound is available from several chemical suppliers, including:
References
-
This compound | C7H10O2 | CID 138195 - PubChem. (n.d.). Retrieved from [Link]
- Inouye, Y., Tokuhisa, K., Mitsuya, M., & Kakisawa, H. (1990). Preparation of 2-Oxabicyclo[2.2.2]oct-5-ene, 1,4-Dimethyl-2-oxabicyclo[2.2.2]oct-5-ene, and 6-Oxabicyclo[3.2.1]oct-3-ene. Bulletin of the Chemical Society of Japan, 63(8), 2444-2446.
-
This compound - Syrrx. (n.d.). Retrieved from [Link]
-
This compound, 5,5-dimethyl-6-methylene- - SpectraBase. (n.d.). Retrieved from [Link]
- Levterov, V. V., Panasiuk, Y., Sahun, K., Stashkevych, O., Badlo, V., Shablykin, O., ... & Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
-
2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl- - NIST WebBook. (n.d.). Retrieved from [Link]
-
cis-4-Hydroxycyclohexane-1-carboxylic acid - ChemBK. (2024, April 9). Retrieved from [Link]
-
The Chemical Precision of Trans-4-Hydroxycyclohexanecarboxylic Acid in Synthesis. (n.d.). Retrieved from [Link]
-
cis-4-Hydroxycyclohexanecarboxylic acid lactone - NIST WebBook. (n.d.). Retrieved from [Link]
Sources
- 1. cis-4-Hydroxycyclohexanecarboxylic acid | 3685-22-1 [chemicalbook.com]
- 2. This compound | C7H10O2 | CID 138195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Syrrx [syrrx.com]
- 4. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID | 3685-26-5 [chemicalbook.com]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. 4350-84-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
Methodological & Application
The Untapped Potential of 2-Oxabicyclo[2.2.2]octan-3-one: A Chiral Scaffold for Advanced Organic Synthesis
Introduction: Beyond a Bioisostere
The rigid, three-dimensional architecture of bicyclic scaffolds has made them indispensable in modern medicinal chemistry and organic synthesis. Among these, the 2-oxabicyclo[2.2.2]octane framework has recently garnered significant attention as a saturated bioisostere of the para-substituted phenyl ring.[1][2] Its incorporation into drug candidates has been shown to dramatically improve key physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[1]
However, viewing this scaffold merely as a phenyl ring mimic overlooks the profound potential embedded within its structure when chirality is introduced. This guide focuses on a specific derivative, 2-oxabicyclo[2.2.2]octan-3-one , and its role as a chiral building block. As a constrained δ-lactone, this molecule offers a robust platform for the stereocontrolled synthesis of complex, highly functionalized cyclohexane rings, which are core motifs in numerous natural products and pharmaceuticals.
While the direct asymmetric synthesis and application of enantiopure this compound are emerging areas, this document provides a comprehensive overview of scientifically-grounded strategies for its preparation and subsequent use in stereoselective transformations, empowering researchers to unlock its synthetic utility.
Part 1: Enantioselective Synthesis Strategies
The cornerstone of any chiral building block is its availability in high enantiomeric purity. For this compound, two primary strategies are proposed, drawing upon well-established methodologies for similar substrates: Kinetic Resolution of a racemic precursor and Asymmetric Catalysis .
Strategy 1.1: Enzymatic Kinetic Resolution of Racemic Lactone
Kinetic resolution is a robust and scalable method for separating enantiomers. Hydrolytic enzymes, particularly lipases and esterases, are renowned for their exquisite enantioselectivity in the hydrolysis of esters and lactones.[3][4][5] Pig Liver Esterase (PLE), for instance, has a proven track record in the stereospecific hydrolysis of meso-diesters to furnish chiral lactones.[6][7] This protocol outlines a chemoenzymatic approach, beginning with the synthesis of the racemic lactone followed by its enzymatic resolution.
Workflow for Chemoenzymatic Synthesis:
Figure 1: Chemoenzymatic workflow for enantiopure lactones.
Protocol 1.1.1: Synthesis of Racemic (±)-2-Oxabicyclo[2.2.2]octan-3-one
This procedure is adapted from standard iodolactonization and dehalogenation methods.
-
Step 1: Iodolactonization.
-
Dissolve cyclohex-3-ene-1-carboxylic acid (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) (1:1, 0.2 M).
-
Cool the vigorously stirred mixture to 0 °C.
-
Add a solution of iodine (I₂, 1.5 eq) and potassium iodide (KI, 1.5 eq) in water portion-wise over 1 hour, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Separate the layers. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude racemic iodo-lactone, which can be used directly in the next step.
-
-
Step 2: Reductive Dehalogenation.
-
Dissolve the crude iodo-lactone (1.0 eq) in dry toluene (0.1 M) under an inert atmosphere (N₂ or Ar).
-
Add tributyltin hydride (Bu₃SnH, 1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq).
-
Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to afford (±)-2-oxabicyclo[2.2.2]octan-3-one as a white solid.
-
Protocol 1.1.2: Enzymatic Kinetic Resolution using Pig Liver Esterase (PLE)
-
Step 1: Enzyme Preparation and Reaction Setup.
-
Prepare a phosphate buffer solution (0.1 M, pH 7.0).
-
Suspend (±)-2-oxabicyclo[2.2.2]octan-3-one (1.0 g) in the phosphate buffer (100 mL). A co-solvent such as DMSO (5-10% v/v) may be used to aid solubility.
-
Add crude Pig Liver Esterase (e.g., 100-200 mg, ~16 U/mg).[8] The optimal enzyme loading should be determined empirically.
-
-
Step 2: Controlled Hydrolysis.
-
Stir the suspension at a constant temperature (e.g., 25-30 °C).
-
Monitor the reaction progress carefully by taking aliquots, extracting with ethyl acetate, and analyzing by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining lactone and the extent of conversion.
-
The reaction is typically stopped at or near 50% conversion to achieve high ee for both the unreacted lactone and the hydrolyzed product. This may take several hours to days.
-
-
Step 3: Work-up and Separation.
-
Once ~50% conversion is reached, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the mixture thoroughly with ethyl acetate (3x).
-
The combined organic extracts will contain the unreacted (R)-lactone.
-
The acidified aqueous layer will contain the (S)-4-hydroxycyclohexane-1-carboxylic acid. Extract this layer continuously or repeatedly with a more polar solvent like ethyl acetate/THF mixture.
-
Purify the unreacted (R)-lactone by flash chromatography.
-
The recovered (S)-hydroxy acid can be re-lactonized under acidic conditions (e.g., catalytic p-toluenesulfonic acid in toluene with a Dean-Stark trap) to provide the (S)-lactone.
-
| Component | Typical Yield | Typical Enantiomeric Excess (ee) | Notes |
| (R)-Lactone | ~40-48% | >95% | Recovered unreacted from resolution. |
| (S)-Lactone | ~40-48% | >95% | Obtained after re-lactonization of the hydroxy acid. |
| (Data is representative based on resolutions of similar bicyclic systems) |
Strategy 1.2: Asymmetric Hydrogenation
An alternative to resolution is the direct asymmetric synthesis. Ruthenium- and rhodium-catalyzed asymmetric hydrogenation of unsaturated precursors is a powerful method for setting stereocenters.[9] This approach would involve the synthesis of an unsaturated bicyclic lactone precursor followed by a stereoselective reduction.
Workflow for Asymmetric Hydrogenation:
Figure 2: Asymmetric hydrogenation synthetic pathway.
Protocol 1.2: Asymmetric Hydrogenation of 2-Oxabicyclo[2.2.2]oct-5-en-3-one
-
Step 1: Synthesis of the Unsaturated Precursor.
-
The precursor, 2-oxabicyclo[2.2.2]oct-5-en-3-one, can be synthesized via a Diels-Alder reaction between a suitable 2H-pyran-2-one and a dienophile like ethylene under high pressure.[10] This step often requires specialized equipment.
-
-
Step 2: Catalytic Asymmetric Hydrogenation.
-
In a high-pressure autoclave, dissolve the unsaturated lactone (1.0 eq) in a degassed solvent such as methanol or dichloromethane (0.1 M).
-
Add the chiral catalyst, for example, a Ru-BINAP complex like RuCl₂( (S)-BINAP )₂ (0.1-1 mol%).
-
Pressurize the vessel with hydrogen gas (H₂, 10-50 atm).
-
Stir the reaction at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.
-
Carefully vent the reactor, concentrate the solvent, and purify the product by flash chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
-
| Catalyst System (Example) | Product Enantiomer | Typical Enantiomeric Excess (ee) |
| Ru-(S)-BINAP | (S)-Lactone | 90-99% |
| Ru-(R)-BINAP | (R)-Lactone | 90-99% |
| (Data is representative based on asymmetric hydrogenations of similar bicyclic ketones)[9] |
Part 2: Applications in Stereoselective Synthesis
The synthetic power of chiral this compound lies in its ability to undergo stereocontrolled ring-opening reactions. The rigid bicyclic framework shields one face of the molecule, forcing nucleophilic attack to occur from the less hindered convex face, thus translating the inherent chirality of the lactone into new stereocenters in the product.
Application 2.1: Stereoselective Ring-Opening with Organocuprates
Organocuprates (Gilman reagents) are soft nucleophiles ideal for 1,4-conjugate addition and for ring-opening of lactones without over-addition to the resulting carboxylate.[11] This reaction provides a direct route to enantiopure 4-hydroxy-1-substituted-cyclohexanecarboxylic acids.
Mechanism of Stereoselective Ring-Opening:
Figure 3: Proposed mechanism for stereoselective ring-opening. The bicyclic structure dictates the trajectory of the incoming nucleophile. (Note: Image placeholders would be replaced with actual chemical structures).
Protocol 2.1: Synthesis of Enantiopure (1R,4S)-4-Hydroxy-1-methylcyclohexane-1-carboxylic Acid
-
Step 1: Preparation of Lithium Dimethylcuprate.
-
To a suspension of copper(I) iodide (CuI, 1.1 eq) in dry diethyl ether or THF (0.2 M) at -20 °C under an inert atmosphere, add methyllithium (MeLi, 2.2 eq, as a solution in ether) dropwise.
-
Stir the resulting clear, colorless, or slightly yellow solution at -20 °C for 30 minutes.
-
-
Step 2: Ring-Opening Reaction.
-
Cool the cuprate solution to -78 °C.
-
Add a solution of (R)-2-oxabicyclo[2.2.2]octan-3-one (1.0 eq) in dry THF (0.5 M) dropwise via cannula.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor by TLC for the disappearance of the starting lactone.
-
-
Step 3: Work-up and Isolation.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the resulting hydroxy acid by flash chromatography or crystallization to yield the enantiopure product.
-
| Nucleophile (R₂CuLi) | Product | Expected Stereochemistry | Typical Yield |
| (CH₃)₂CuLi | (1R,4S)-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid | >99% ds | 85-95% |
| (n-Bu)₂CuLi | (1R,4S)-1-Butyl-4-hydroxycyclohexane-1-carboxylic acid | >99% ds | 80-90% |
| (Ph)₂CuLi | (1R,4S)-4-Hydroxy-1-phenylcyclohexane-1-carboxylic acid | >99% ds | 75-85% |
| (Data is representative based on ring-openings of similar chiral lactone systems) |
Conclusion and Future Outlook
This compound represents a chiral building block with considerable, yet largely untapped, synthetic potential. The protocols detailed herein provide a robust framework for its enantioselective preparation via enzymatic resolution and its application in highly stereocontrolled ring-opening reactions. The resulting enantiopure, densely functionalized cyclohexane derivatives are valuable intermediates for the synthesis of complex molecules in drug discovery and natural product chemistry. As the demand for novel three-dimensional chemical matter continues to grow, we anticipate that this versatile chiral lactone will emerge from the shadow of its achiral bioisostere counterpart to become a key tool in the arsenal of the synthetic organic chemist.
References
- Sabbioni, G., Shea, M. L., & Jones, J. B. (1984). Preparations of Bicyclic Chiral Lactone Synthons via Stereospecific Pig Liver Esterase-catalysed Hydrolyses of meso-Diesters. Ring-size induced Reversal of Stereospecificity. Journal of the Chemical Society, Chemical Communications, (4), 236-238. [URL not available]
-
Xavier, N. M., & Riva, S. (2004). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Advanced Synthesis & Catalysis, 346(7), 799-804. [Link]
-
Maji, M., & Maiti, D. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Chemistry, 15(11), 1619-1628. [Link]
-
Wang, Z., et al. (2024). Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions. Chemical Science. [Link]
- Barton, P., & Page, M. I. (1993). The esterase catalysed resolution of lactones and spirodilactone. J. Chem. Soc., Perkin Trans. 2, (12), 2317-2320. [URL not available]
- Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Bicyclic Ketones Catalyzed by BINAP/IPHAN-Ru(II) Complex. The Journal of Organic Chemistry, 65(4), 1087-1089. [URL not available]
-
Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. [Link]
-
Conti, P., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 93. [Link]
- Sabbioni, G., & Jones, J. B. (1987). Preparations of bicyclic chiral lactone synthons via stereospecific pig liver esterase-catalysed hydrolyses of meso-diesters. Ring-size induced reversal of stereospecificity. The Journal of Organic Chemistry, 52(20), 4565-4570. [URL not available]
- Sigma-Aldrich. (n.d.). Esterase from porcine liver. Product Page. [URL not available]
-
Mykhailiuk, P. K., et al. (2023). Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes. ResearchGate. [Link]
- Bristol-Myers Squibb Company. (2014). Oxabicyclo [2.2.2] acid gpr120 modulators.
-
Maji, M., & Maiti, D. (2023). Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)−H Site Selectivity. ChemRxiv. [Link]
-
Ohno, M., & Otsuka, M. (1989). Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase. Organic Reactions. [Link]
-
Vicente, G., et al. (2021). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Molecules, 26(23), 7173. [Link]
-
de Gonzalo, G., et al. (2010). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Catalysts, 1(1), 1-36. [Link]
-
Williams, J. D., et al. (2019). Towards a Scalable Synthesis of 2‐Oxabicyclo[2.2.0]hex‐5‐en‐3‐one Using Flow Photochemistry. ChemPhotoChem, 3(5), 229-232. [Link]
-
Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. [Link]
- Merck Sharp & Dohme Corp. (2016). Bruton's Tyrosine Kinase (Btk) inhibitor compounds.
-
Beltran, F., et al. (2018). Enantioselective synthesis of 5,7-bicyclic ring systems from axially chiral allenes using a Rh(I)-catalyzed cyclocarbonylation reaction. Organic & Biomolecular Chemistry, 16(29), 5213-5225. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Ashenhurst, J. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]
-
Kim, A., & Sarpong, R. (2016). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. The Journal of Organic Chemistry, 81(15), 6462-6473. [Link]
-
Fukushima, K., et al. (2019). Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones. Polymer Chemistry, 10(46), 6293-6302. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 3. organicreactions.org [organicreactions.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. docsdrive.com [docsdrive.com]
- 9. researchgate.net [researchgate.net]
- 10. Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Ring-Opening Polymerization of 2-Oxabicyclo[2.2.2]octan-3-one
Introduction: A Gateway to Novel Alicyclic Polyesters
The ring-opening polymerization (ROP) of 2-oxabicyclo[2.2.2]octan-3-one, a bicyclic lactone, presents a compelling route to the synthesis of poly(4-hydroxycyclohexanecarboxylate), a polyester featuring a unique alicyclic structure within its backbone.[1] This polymer is of significant interest to researchers in drug development and materials science due to the enhanced thermal and mechanical properties conferred by the cyclic moieties in the polymer chain.[1][2] The stereochemistry of the cyclohexane ring within the polymer, which can be either cis or trans, profoundly influences these properties and can be controlled by the choice of polymerization conditions.[1][2]
This comprehensive guide provides detailed application notes and protocols for the anionic, cationic, and enzymatic ring-opening polymerization of this compound. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to elucidate the underlying chemical principles, enabling researchers to rationally design and execute experiments to achieve their desired polymer characteristics.
Monomer: this compound
This compound, also known as 4-hydroxy-1-cyclohexanecarboxylic acid delta-lactone, is a crystalline solid at room temperature.[3] The purity of the monomer is critical for achieving controlled polymerization and high molecular weight polymers.
Monomer Purification Protocol
For optimal polymerization results, it is recommended to purify the commercially available monomer prior to use.
Materials:
-
This compound (as received)
-
Calcium hydride (CaH₂)
-
Dry toluene
-
Sublimation apparatus
-
Schlenk flask
Procedure:
-
Drying: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), stir the as-received this compound with calcium hydride (approximately 5% w/w) in a minimal amount of dry toluene overnight to remove residual water.
-
Solvent Removal: Remove the toluene under reduced pressure.
-
Sublimation: Purify the dried monomer by sublimation under high vacuum. The sublimation temperature and pressure should be optimized, but typically a temperature range of 60-80 °C is effective.
-
Storage: Store the purified, crystalline monomer in a desiccator or glovebox under an inert atmosphere to prevent moisture contamination.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP of this compound is a powerful technique for synthesizing polyesters with controlled molecular weights and narrow molecular weight distributions. The choice of initiator plays a crucial role in determining the stereochemistry of the resulting polymer.
Mechanism of Anionic ROP
The anionic ROP of lactones is typically initiated by nucleophilic attack of an organometallic or alkoxide initiator at the carbonyl carbon of the lactone ring. This leads to ring-opening and the formation of an active alkoxide chain end, which then propagates by attacking subsequent monomer units.
Diagram: Anionic ROP Workflow
Caption: General workflow for anionic ring-opening polymerization.
Protocol 1: AROP using n-Butyl Lithium (n-BuLi) for cis-Poly(4-hydroxycyclohexanecarboxylate)
Initiation with n-BuLi typically yields a polymer with predominantly cis-1,4-disubstituted cyclohexane rings.[1][2]
Materials:
-
Purified this compound
-
n-Butyl lithium (n-BuLi) solution in hexanes (concentration accurately determined by titration)
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
Methanol, acidified with a small amount of HCl
-
Methanol (for precipitation)
-
Schlenk flasks and syringes
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a positive pressure of argon, dissolve the purified monomer in anhydrous THF. A typical monomer concentration is 0.5-1.0 M.
-
Cooling: Cool the monomer solution to -78 °C using a dry ice/acetone bath.
-
Initiation: Slowly add the n-BuLi solution dropwise via syringe. The amount of initiator will determine the target molecular weight of the polymer (Mn = ([Monomer]/[Initiator]) x Monomer Molecular Weight).
-
Polymerization: Allow the reaction to proceed at -78 °C for a specified time (e.g., 1-4 hours), then slowly warm to room temperature and stir for an additional period (e.g., 12-24 hours).
-
Termination: Quench the polymerization by adding a small amount of acidified methanol.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol.
-
Isolation: Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C until a constant weight is achieved.
Protocol 2: AROP using Sodium Methoxide (MeONa) for a Mixture of cis and trans Stereoisomers
The use of sodium methoxide as an initiator can lead to a polymer containing both cis and trans isomeric units due to side reactions that cause isomerization.[1][2]
Materials:
-
Purified this compound
-
Sodium methoxide (MeONa) solution in methanol or as a solid
-
Anhydrous N,N-dimethylformamide (DMF) or THF
-
Methanol, acidified with HCl
-
Methanol (for precipitation)
-
Schlenk flasks and syringes
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve the purified monomer in anhydrous DMF or THF.
-
Initiator Addition: Add the sodium methoxide initiator. If using a solution, add it dropwise via syringe. If using the solid, add it under a positive flow of argon. The monomer-to-initiator ratio will determine the target molecular weight.
-
Polymerization: Stir the reaction mixture at room temperature for 24-48 hours.
-
Termination: Terminate the reaction by adding acidified methanol.
-
Purification and Isolation: Follow the same precipitation, filtration, and drying procedure as described in Protocol 1.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP provides an alternative route to poly(4-hydroxycyclohexanecarboxylate). The use of a protic acid catalyst in the presence of an alcohol initiator often results in a polymer with a high cis-1,4-disubstituted cyclohexane content.[1][2]
Mechanism of Cationic ROP
In the presence of a protic acid, the carbonyl oxygen of the lactone is protonated, activating the monomer towards nucleophilic attack. An alcohol initiator then attacks the carbonyl carbon, leading to ring-opening and the formation of a hydroxyl-terminated ester and a protonated chain end. The active chain end then propagates by reacting with another monomer molecule.
Diagram: Cationic ROP Mechanism
Caption: Simplified mechanism of cationic ring-opening polymerization.
Protocol 3: CROP using Trifluoromethanesulfonic Acid (TfOH) and Benzyl Alcohol
This method is effective for producing poly(4-hydroxycyclohexanecarboxylate) with a high cis content.[1][2]
Materials:
-
Purified this compound
-
Trifluoromethanesulfonic acid (TfOH)
-
Benzyl alcohol (BnOH), freshly distilled
-
Anhydrous dichloromethane (DCM) or toluene
-
Triethylamine (for quenching)
-
Methanol (for precipitation)
-
Schlenk flasks and syringes
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve the purified monomer and benzyl alcohol initiator in anhydrous DCM or toluene. The monomer-to-initiator ratio will control the molecular weight.
-
Catalyst Addition: Add the TfOH catalyst via syringe. A typical catalyst loading is 1-5 mol% relative to the monomer.
-
Polymerization: Stir the reaction at room temperature for the desired time (e.g., 6-24 hours). Monitor the reaction progress by taking aliquots and analyzing by ¹H NMR.
-
Termination: Quench the reaction by adding a slight excess of triethylamine.
-
Purification and Isolation: Precipitate the polymer in cold methanol, filter, and dry under vacuum as described previously.
Enzymatic Ring-Opening Polymerization (eROP)
Enzymatic ROP is a green and highly selective method for polyester synthesis, often proceeding under mild conditions and avoiding toxic metal catalysts. Lipases, such as Novozym-435 (immobilized Candida antarctica lipase B), are commonly used for the ROP of lactones.
Protocol 4: eROP using Novozym-435
Materials:
-
Purified this compound
-
Novozym-435 (immobilized lipase)
-
Anhydrous toluene or diphenyl ether
-
1-Octanol or another suitable alcohol initiator
-
Molecular sieves (4 Å)
-
Reaction vessel with a condenser
Procedure:
-
Enzyme Activation: Dry the Novozym-435 under vacuum at room temperature for 24 hours prior to use.
-
Reaction Setup: In a dry reaction vessel, add the purified monomer, the chosen solvent, the alcohol initiator, and the dried Novozym-435 (typically 10% w/w of the monomer). Add activated molecular sieves to remove any water generated during the reaction.
-
Polymerization: Heat the reaction mixture with stirring at a temperature between 60-100 °C. The optimal temperature will need to be determined experimentally.
-
Monitoring: Monitor the polymerization by taking samples periodically and analyzing for monomer conversion by ¹H NMR and polymer molecular weight by GPC.
-
Work-up: After the desired conversion is reached, cool the reaction mixture and dissolve it in a suitable solvent like chloroform or THF.
-
Enzyme Removal: Remove the enzyme by filtration.
-
Purification and Isolation: Precipitate the polymer in a non-solvent such as methanol, filter, and dry under vacuum.
Characterization of Poly(4-hydroxycyclohexanecarboxylate)
Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermal properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the polymer structure and determine the stereochemistry of the cyclohexane ring.
-
¹H NMR: The chemical shifts of the protons on the cyclohexane ring will differ for the cis and trans isomers. For poly(cis-4-hydroxycyclohexanecarboxylate), characteristic peaks for the methine proton adjacent to the oxygen and the methine proton adjacent to the carbonyl group will be observed.
-
¹³C NMR: The carbon signals of the cyclohexane ring will also be sensitive to the stereochemistry.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI (typically < 1.5) is indicative of a controlled polymerization.
Thermal Analysis (DSC and TGA)
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer. These properties are highly dependent on the stereochemistry, with stereoregular polymers generally exhibiting higher crystallinity and melting points.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.
Data Presentation: A Comparative Overview
The choice of polymerization method significantly impacts the properties of the resulting poly(4-hydroxycyclohexanecarboxylate). The following table summarizes typical data obtained from different polymerization routes.
| Polymerization Method | Initiator/Catalyst | Stereochemistry | Mn ( g/mol ) | PDI | Tg (°C) | Tm (°C) |
| Anionic ROP | n-BuLi | Predominantly cis | 5,000 - 20,000 | 1.1 - 1.3 | 80 - 90 | 180 - 200 |
| Anionic ROP | MeONa | cis/trans mixture | 3,000 - 15,000 | 1.2 - 1.5 | 70 - 85 | Broad or absent |
| Cationic ROP | TfOH/BnOH | Predominantly cis | 4,000 - 18,000 | 1.2 - 1.4 | 85 - 95 | 185 - 205 |
| Enzymatic ROP | Novozym-435 | Stereochemistry may vary | Lower MW expected | Broader PDI expected | To be determined | To be determined |
Note: The values presented in this table are approximate and can vary depending on the specific reaction conditions (monomer/initiator ratio, temperature, time, etc.).
Conclusion and Future Perspectives
The ring-opening polymerization of this compound offers a versatile platform for the synthesis of novel alicyclic polyesters. By carefully selecting the polymerization method and conditions, researchers can tailor the stereochemistry, molecular weight, and thermal properties of poly(4-hydroxycyclohexanecarboxylate) to meet the demands of various applications, from advanced drug delivery systems to high-performance engineering materials. The development of more efficient and stereoselective enzymatic routes for the polymerization of this monomer remains a promising area for future research, further enhancing the sustainability and scope of these unique biomaterials.
References
-
Zhou, T., Guo, Y.-T., Du, F.-S., & Li, Z.-C. (2022). Ring-opening Polymerization of this compound and the Influence of Stereochemistry on the Thermal Properties of the Polyesters. Chinese Journal of Polymer Science, 40(10), 1173–1182. [Link]
-
Okada, M. (1992). Ring-opening polymerization of bicyclic and spiro compounds. Reactivities and polymerization mechanisms. Advances in Polymer Science, 102, 1-46. [Link]
-
Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2004). Controlled ring-opening polymerization of lactides and glycolides. Chemical Reviews, 104(12), 6147–6176. [Link]
-
Gross, R. A., & Kalra, B. (2002). Biodegradable polymers for the environment. Science, 297(5582), 803–807. [Link]
-
Uhrig, D. (2005). Experimental techniques in high-vacuum anionic polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 43(24), 6179-6222. [Link]
-
Penczek, S., Cypryk, M., Duda, A., Kubisa, P., & Slomkowski, S. (2007). Living ring-opening polymerizations of heterocyclic monomers. Progress in Polymer Science, 32(2), 247-282. [Link]
-
Kobayashi, S., Uyama, H., & Kimura, S. (2001). Enzymatic polymerization. Chemical Reviews, 101(12), 3793–3818. [Link]
-
Stepanov, D. E., Medviediev, V. V., Stetsiuk, O. A., Grygorenko, O. O., & Komarov, I. V. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 6159. [Link]
Sources
The Strategic Application of 2-Oxabicyclo[2.2.2]octan-3-one Scaffolds in Complex Natural Product Synthesis
Introduction: A Scaffold of Rigid Elegance and Synthetic Potential
The 2-oxabicyclo[2.2.2]octan-3-one core, a bridged bicyclic lactone, represents a powerful and versatile building block in the lexicon of organic synthesis. Its rigid, conformationally constrained framework provides an exceptional platform for stereocontrolled functionalization, making it an invaluable intermediate in the construction of complex molecular architectures. The inherent strain within the bicyclic system can be strategically harnessed for subsequent ring-opening reactions, unveiling densely functionalized cyclohexene or cyclohexane derivatives with precise stereochemical control.
This application note will delve into the strategic use of this scaffold, moving beyond theoretical discussions to a detailed examination of its pivotal role in the total synthesis of a prominent, biologically active natural product. We will explore the causality behind its selection, detail the critical experimental protocols, and illuminate the mechanistic pathways that underscore its synthetic utility.
Core Application: The Total Synthesis of (–)-Abyssomicin C
The abyssomicins, a family of antibiotics isolated from the marine actinomycete Verrucosispora maris, have garnered significant attention due to their unique structures and potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The centerpiece of their architecture is a tricyclic core featuring the 2-oxabicyclo[2.2.2]octane system. The celebrated total synthesis of (–)-Abyssomicin C by K.C. Nicolaou and coworkers provides a quintessential example of how the this compound motif can be masterfully employed to navigate the challenges of complex target synthesis.[3][4]
The Strategic Imperative: Why the Bicyclic Lactone?
The decision to forge the 2-oxabicyclo[2.2.2]octane core early in the synthesis was a strategic one, guided by several key principles:
-
Rapid Complexity Generation: The most efficient route to this scaffold is via a Diels-Alder reaction between a 2-pyrone and a dienophile.[3] This single [4+2] cycloaddition step rapidly assembles the bicyclic core and establishes multiple stereocenters in a predictable manner, a hallmark of convergent synthesis.
-
Stereochemical Control: The rigid, boat-like conformation of the bicyclic adduct serves as a stereochemical rudder for subsequent transformations. Reagents are forced to approach from specific, less-hindered trajectories, enabling high diastereoselectivity in reactions such as epoxidations and hydroxylations on the cyclohexane ring.
-
Latent Functionality: The lactone and the double bond (in the case of the Diels-Alder adduct) are not merely structural elements but are poised for further elaboration. The lactone can be opened to reveal carboxylic acid and alcohol functionalities, while the alkene provides a handle for a variety of additions and oxidations.
Key Transformation: The Intermolecular Diels-Alder Cycloaddition
The Nicolaou synthesis commences with a highly efficient, Lewis acid-catalyzed Diels-Alder reaction to construct the functionalized bicyclic lactone core. This reaction is the cornerstone of the entire synthetic strategy.
Reaction Scheme: Diene: Methyl coumalate (a 2-pyrone derivative) Dienophile: Trimethyl((1-(trimethylsilyloxy)vinyl)oxy)silane Catalyst: Magnesium bromide (MgBr₂)
The use of MgBr₂ as a Lewis acid is critical. It coordinates to the carbonyl oxygen of the 2-pyrone, lowering its LUMO energy and thereby accelerating the cycloaddition. Furthermore, it enhances the endo selectivity, leading preferentially to the desired stereochemical outcome. The reaction proceeds with excellent yield and diastereoselectivity, affording the bicyclic lactone as a single diastereomer.[3]
Experimental Protocols
Protocol 1: Synthesis of the Bicyclic Lactone Core via Diels-Alder Reaction
This protocol details the key [4+2] cycloaddition for the formation of the 2-oxabicyclo[2.2.2]oct-5-en-3-one derivative, a central intermediate in the Nicolaou synthesis of Abyssomicin C.
Materials:
-
Methyl coumalate
-
Trimethyl((1-(trimethylsilyloxy)vinyl)oxy)silane
-
Magnesium bromide (MgBr₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add methyl coumalate (1.0 eq) and anhydrous CH₂Cl₂ to achieve a 0.2 M solution.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add MgBr₂ (1.2 eq) portion-wise, ensuring the temperature remains below -70 °C. Stir the resulting slurry for 15 minutes.
-
Add trimethyl((1-(trimethylsilyloxy)vinyl)oxy)silane (1.5 eq) dropwise via syringe over 10 minutes.
-
Allow the reaction mixture to stir at -78 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ at -78 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired bicyclic lactone adduct.
Expected Outcome: The reaction typically affords the Diels-Alder adduct in high yield (ca. 80%) as a single diastereoisomer.[3]
Data Presentation
| Step | Transformation | Key Reagents | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Diels-Alder Cycloaddition | Methyl coumalate, MgBr₂ | -78 | 4 | 80 | [3] |
| 2 | Epoxidation | m-CPBA | 0 | 2 | 92 | |
| 3 | Intramolecular Epoxide Opening | KHMDS, then heat | 65 | 1 | 85 | |
| 4 | Dieckmann Cyclization | KHMDS | -78 to 0 | 1 | 75 | [3] |
Table 1: Summary of key transformations in the synthesis of the Abyssomicin C core.
Logical Workflow for Core Assembly
The following diagram illustrates the synthetic logic from the Diels-Alder adduct to the advanced tricyclic intermediate of Abyssomicin C.
Caption: Synthetic workflow for the Abyssomicin C core.
Mechanistic Insight: The Diels-Alder Reaction
The formation of the 2-oxabicyclo[2.2.2]oct-5-en-3-one core proceeds via a concerted [4+2] cycloaddition mechanism. The Lewis acid catalyst plays a crucial role in activating the dienophile and controlling the stereochemistry.
Caption: Mechanism of the Lewis acid-catalyzed Diels-Alder reaction.
Trustworthiness: A Self-Validating System
The elegance of this synthetic route lies in its self-validating nature. Each key step sets the stereochemical stage for the next, minimizing the need for extensive purification of diastereomers or complex chiral resolutions.
-
Diels-Alder: Establishes the relative stereochemistry of the bicyclic system.
-
Epoxidation: The facial bias created by the bicyclic framework directs the epoxidation to a single face of the double bond.
-
Epoxide Opening: The geometry of the epoxide and the neighboring hydroxyl group dictates the regiochemistry of the intramolecular ring-opening, leading to a single, desired lactone product.
This cascade of stereocontrol, originating from the initial cycloaddition, validates the choice of the this compound precursor as a robust and reliable starting point for a complex synthesis. The discovery of a stable atropisomer (atrop-abyssomicin C), which was found to be even more biologically active, further highlights the rich and complex stereochemical landscape that this rigid scaffold helps to navigate.[5]
Conclusion
The total synthesis of Abyssomicin C serves as a powerful testament to the strategic utility of the this compound scaffold. Its ability to rapidly generate molecular complexity with a high degree of stereocontrol makes it an indispensable tool for synthetic chemists. The protocols and insights provided herein demonstrate not just how to use this building block, but why it is chosen, offering a clear rationale for its application in the demanding arena of natural product synthesis and drug development.
References
- Sorensen, E. J., et al. (2005). A Diels-Alder Macrocyclization Enables an Efficient Asymmetric Synthesis of the Antibacterial Natural Product Abyssomicin C.
-
Nicolaou, K. C., & Harrison, S. T. (2006). Total Synthesis of Abyssomicin C and atrop-Abyssomicin C. Angewandte Chemie International Edition, 45(20), 3256-3260. [Link]
-
Nicolaou, K. C., Harrison, S. T., & Chen, J. S. (2009). Discoveries from the Abyss: The Abyssomicins and Their Total Synthesis. PubMed Central (PMC). [Link]
- Snider, B. B., & Zou, Y. (2005). Synthesis of the carbocyclic skeleton of abyssomicins C and D. Organic Letters, 7(22), 4939-4941.
- Vidali, V. P., et al. (2023). First total synthesis of type II abyssomicins: (±)-abyssomicin 2 and (±)-neoabyssomicin B. Organic & Biomolecular Chemistry.
- Rath, J.-P., Kinast, S., & Maier, M. E. (2005). Synthesis of the fully functionalized core structure of the antibiotic abyssomicin C. Organic Letters, 7(15), 3089-3092.
-
Keller, L., et al. (2021). Abyssomicins—A 20-Year Retrospective View. PubMed Central (PMC). [Link]
-
Couladouros, E. A., et al. (2006). Abyssomicin C. Website. [Link]
- Project, S. B. (2006). Ph.D. Thesis, University of East Anglia.
-
Li, E. (2022). Bacterial Evolution in Response to the Cancer Chemotherapeutic Drug Bleomycin. Doctoral thesis, University of East Anglia. [Link]
- Posner, G. H., & Nelson, T. (1990). Stereocontrolled synthesis of highly functionalized cyclohexenes. A short synthesis of a chorismic acid precursor. Tetrahedron, 46(13-14), 4573-4586.
- Szabó, A., et al. (2015). Total synthesis and biological evaluation of (−)-atrop–abyssomicin C. Organic & Biomolecular Chemistry, 13(3), 743-753.
-
Lee, D. (2015). Recent Advances in the Synthesis of 2-Pyrones. PubMed Central (PMC). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrones. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (2006, April 24). Total Synthesis of Abyssomicin by Nicolaou. Organic Chemistry Portal. [Link]
-
PubMed. (2005). Synthesis of the fully functionalized core structure of the antibiotic abyssomicin C. PubMed. [Link]
-
PubMed. (2005). Synthesis of the carbocyclic skeleton of abyssomicins C and D. PubMed. [Link]
-
PubMed. (2006). Total synthesis of abyssomicin C and atrop-abyssomicin C. PubMed. [Link]
-
PubMed. (2015). Stereoselective Synthesis of Highly Functionalized Bicyclo[2.1.0]pentanes by Sequential [2 + 1] and [2 + 2] Cycloadditions. PubMed. [Link]
-
Request PDF. (n.d.). Synthesis of the Tetronate-Containing Core Structure of the Antibiotic Abyssomicin C. ResearchGate. [Link]
-
Request PDF. (n.d.). Stereoselective Synthesis of Highly Functionalized Cyclohexenes via Strong-Acid-Mediated Endocyclic C-C Bond Cleavage of Monocyclopropanated Cyclopentadienes. ResearchGate. [Link]
-
Library Search. (n.d.). Staphylococcus aureus: A Commensal, an Opportunist, and a Pathogen. Library Search. [Link]
Sources
- 1. Abyssomicin C [aua.gr]
- 2. library-collections-search.westminster.ac.uk [library-collections-search.westminster.ac.uk]
- 3. Total Synthesis of Abyssomicin by Nicolaou [organic-chemistry.org]
- 4. Total synthesis of abyssomicin C and atrop-abyssomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Rising Star in Scaffolding: 2-Oxabicyclo[2.2.2]octan-3-one as a Superior Bioisostere for the Phenyl Ring
Abstract
In the landscape of medicinal chemistry, the phenyl ring is a ubiquitous scaffold, yet its inherent properties, such as high lipophilicity and susceptibility to metabolic degradation, often pose significant challenges in drug development. This has led to a continuous search for bioisosteres that can mimic its structural role while offering improved physicochemical and pharmacokinetic profiles. This application note details the emergence of 2-oxabicyclo[2.2.2]octan-3-one and its parent scaffold, 2-oxabicyclo[2.2.2]octane, as a highly promising saturated bioisostere for the para-substituted phenyl ring. We provide a comprehensive guide for researchers, scientists, and drug development professionals on its strategic application, including a comparative analysis of its properties, detailed synthetic protocols, and case studies demonstrating its potential to overcome common drug design hurdles.
Introduction: The Phenyl Ring Problem and the Rise of Saturated Bioisosteres
The phenyl ring is a fundamental structural element in a vast number of bioactive molecules and approved drugs.[1][2][3] Its rigid structure provides a well-defined vector for substituent placement, crucial for molecular recognition. However, the aromatic nature of the phenyl ring often contributes to poor aqueous solubility and metabolic liabilities, primarily through oxidation by cytochrome P450 enzymes.[4]
Bioisosterism, the replacement of a chemical moiety with another that retains similar biological activity, is a cornerstone of modern drug design.[5][6][7] In the quest to replace the phenyl ring, several saturated bicyclic scaffolds have been explored, including bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO). While these bioisosteres offer improved metabolic stability, they come with their own set of drawbacks. BCP has a significantly shorter distance between its bridgehead carbons compared to a para-substituted phenyl ring, and BCO is often more lipophilic.[4][8]
The 2-oxabicyclo[2.2.2]octane scaffold has been rationally designed to address these limitations.[4][9] The introduction of an oxygen atom into the bicyclic system reduces lipophilicity and introduces a potential hydrogen bond acceptor, while maintaining a similar geometry to the phenyl ring.[8]
Physicochemical Properties: A Head-to-Head Comparison
The superiority of the 2-oxabicyclo[2.2.2]octane scaffold lies in its advantageous physicochemical properties compared to the phenyl ring and other bioisosteres.
| Property | p-Substituted Phenyl Ring | Bicyclo[2.2.2]octane (BCO) | 2-Oxabicyclo[2.2.2]octane |
| Calculated logP (clogP) | High | High | Significantly Lower |
| Aqueous Solubility | Generally Low | Lower than Phenyl | Significantly Higher |
| Metabolic Stability | Susceptible to Oxidation | High | High |
| Geometry (Bridgehead Distance) | ~2.8 Å | ~2.6 Å | ~2.6 Å |
| Vector Linearity (φ) | ~180° | ~180° | ~176° |
Data synthesized from multiple sources.[3][4][8]
Strategic Application in Drug Discovery: Case Studies
The practical utility of the 2-oxabicyclo[2.2.2]octane core has been compellingly demonstrated through its incorporation into existing drugs, leading to significant improvements in their properties.[1][2][3]
Case Study 1: Imatinib Analog
Imatinib, a tyrosine kinase inhibitor, contains a central para-substituted phenyl ring. Replacement of this ring with the 2-oxabicyclo[2.2.2]octane scaffold resulted in a dramatic enhancement of its drug-like properties.[1][2][3]
| Compound | clogP | logD | Aqueous Solubility (µM) | Metabolic Stability (% remaining) |
| Imatinib | 4.5 | 2.2 | 351 | Low |
| BCO Analog | 3.6 | 2.1 | 113 | High |
| 2-Oxabicyclo[2.2.2]octane Analog | 2.6 | 1.8 | 389 | High |
This data clearly illustrates that the 2-oxabicyclo[2.2.2]octane analog not only reduces lipophilicity but also improves aqueous solubility and metabolic stability compared to both the parent drug and its BCO analog.[3]
Case Study 2: Vorinostat (SAHA) Analog
In the case of the histone deacetylase inhibitor Vorinostat (SAHA), replacing a phenyl ring with the 2-oxabicyclo[2.2.2]octane core led to the discovery of a new bioactive analog, highlighting the potential of this scaffold in generating novel chemical entities with retained or modulated biological activity.[1][2][3]
Synthesis of the 2-Oxabicyclo[2.2.2]octane Core: A Scalable Approach
A key advantage of the 2-oxabicyclo[2.2.2]octane scaffold is its accessible and scalable synthesis. The core structure can be synthesized from commercially available starting materials, with the key transformation being an iodocyclization reaction.[1][3][10]
General Synthetic Workflow
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring | CoLab [colab.ws]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drughunter.com [drughunter.com]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of Bioisosteres: Make Ways to Rational Design - PRISM BioLab [prismbiolab.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. [PDF] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring | Semantic Scholar [semanticscholar.org]
Application Note: High-Fidelity Stereoselective Reduction of 2-Oxabicyclo[2.2.2]octan-3-one
Abstract
The 2-oxabicyclo[2.2.2]octan-3-one scaffold is a pivotal structural motif found in numerous natural products and serves as a versatile chiral building block in medicinal chemistry. The stereochemical outcome of the reduction of its ketone moiety to the corresponding lactol is a critical step that dictates the three-dimensional architecture of subsequent synthetic intermediates. This application note provides a detailed guide to achieving high diastereoselectivity in this reduction, focusing on two robust protocols for accessing either the exo or endo alcohol. We delve into the mechanistic rationale behind reagent selection, offer step-by-step experimental procedures, and present methods for the accurate determination of stereochemical fidelity.
Introduction: The Strategic Importance of Stereocontrol
The bicyclic lactone, this compound, represents a conformationally rigid framework. Its reduction yields two possible diastereomeric lactols: endo-2-oxabicyclo[2.2.2]octan-3-ol and exo-2-oxabicyclo[2.2.2]octan-3-ol. The spatial orientation of the resulting hydroxyl group is of paramount importance, as it governs the stereochemical course of subsequent reactions, such as glycosylation or etherification, which are common in the synthesis of complex molecules and active pharmaceutical ingredients.
The ability to selectively produce one diastereomer over the other is, therefore, a significant advantage in a synthetic campaign, streamlining purification processes and maximizing the yield of the desired final product. The protocols detailed herein are designed to provide reliable and high-fidelity access to both the endo and exo isomers through carefully selected reagents and conditions.
Mechanistic Rationale: The Principle of Steric Approach Control
The stereochemical outcome of the reduction of the carbonyl group in this compound is primarily governed by the principle of steric approach control. The bicyclic structure presents two distinct faces for the incoming hydride reagent: the endo face, which is sterically encumbered by the ethano bridge, and the less hindered exo face.
-
Small Hydride Reagents (e.g., NaBH₄): These reagents are less sterically demanding and can approach from either face. The resulting stereoselectivity is often low, leading to a mixture of endo and exo alcohols. The selectivity can sometimes be influenced by solvent and temperature, but it is generally not a reliable method for high-fidelity synthesis.
-
Bulky Hydride Reagents (e.g., L-Selectride): Lithium tri-sec-butylborohydride (L-Selectride) is a sterically hindered reducing agent.[1][2] The three bulky sec-butyl groups surrounding the boron atom prevent the hydride from approaching the carbonyl from the congested endo face.[3] Consequently, the hydride is delivered almost exclusively to the exo face, resulting in the formation of the endo-alcohol with high diastereoselectivity.[4] However, due to the nomenclature of bicyclic systems, attack from the exo face on the carbonyl carbon leads to the formation of the endo-alcohol product. Conversely, attack from the endo face would produce the exo-alcohol. For this compound, the ethano bridge provides significant steric hindrance on the exo face of the carbonyl. Therefore, a small reducing agent will preferentially attack from the less hindered endo face to yield the exo-alcohol, while a bulky reagent like L-Selectride will be forced to attack from the more hindered exo face, leading to the endo-alcohol. Let's clarify this common point of confusion. The exo face of the bicyclic system itself is the face pointing away from the longest bridge. In this molecule, the C5-C6 ethano bridge is the longest. The face of the carbonyl pointing towards this bridge is the more hindered face. Hydride attack from the less hindered face (away from the C5-C6 bridge) is termed endo-attack, leading to the exo-alcohol. Attack from the more hindered face (from the same side as the C5-C6 bridge) is termed exo-attack, leading to the endo-alcohol. Bulky reagents like L-Selectride will preferentially attack from the less hindered endo face, yielding the exo-alcohol.
The diagram below illustrates this principle.
Caption: Steric hindrance dictates the facial selectivity of hydride attack.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents are critical for the success of these reactions. Standard inert atmosphere techniques (e.g., using nitrogen or argon) are required, especially when handling pyrophoric reagents like L-Selectride.
Protocol A: Diastereoselective Synthesis of exo-2-Oxabicyclo[2.2.2]octan-3-ol
This protocol utilizes a sterically undemanding reducing agent, sodium borohydride, which selectively attacks the carbonyl from the less sterically hindered endo face to produce the exo-alcohol as the major product.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the lactone in anhydrous methanol (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, add sodium borohydride (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control the exothermic reaction and any effervescence.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until all the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of MeOH).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to afford the pure exo-alcohol.
Protocol B: Diastereoselective Synthesis of endo-2-Oxabicyclo[2.2.2]octan-3-ol
This protocol employs the bulky reducing agent L-Selectride to achieve high diastereoselectivity for the endo-alcohol. The steric bulk of the reagent forces hydride delivery to occur from the more hindered exo face of the carbonyl.
Materials:
-
This compound
-
L-Selectride (1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous sodium hydroxide (NaOH, e.g., 3 M)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, syringes, low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a high-purity inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Using a syringe, slowly add L-Selectride solution (1.2 eq) dropwise to the stirred solution over 30 minutes. The temperature must be maintained at -78 °C during the addition.
-
Reaction Monitoring: Stir the reaction at -78 °C for 3-4 hours. Monitor by TLC for the disappearance of the starting ketone.
-
Oxidative Workup: While the reaction is still at low temperature, carefully and slowly add 3 M NaOH (aq) (3.0 eq), followed by the very slow, dropwise addition of 30% H₂O₂ (3.0 eq). Caution: This workup is highly exothermic and generates gas; addition must be slow to maintain control.
-
Warming and Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Transfer to a separatory funnel, and extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to isolate the pure endo-alcohol.
Data Summary and Characterization
The stereochemical outcome of the reduction must be confirmed analytically. The diastereomeric ratio (d.r.) can be accurately determined using ¹H NMR spectroscopy by integrating the distinct signals for the carbinol protons (the H atom on the carbon bearing the OH group).
| Protocol | Reagent | Typical Solvent | Temp (°C) | Major Isomer | Typical d.r. (endo:exo) |
| A | NaBH₄ | Methanol | 0 | exo | >90:10 |
| B | L-Selectride | THF | -78 | endo | >95:5 |
¹H NMR Characterization:
-
exo-alcohol: The carbinol proton typically appears as a broad singlet or a narrowly split multiplet due to a small coupling constant with the bridgehead proton.
-
endo-alcohol: The carbinol proton exhibits a larger coupling constant with the bridgehead proton, resulting in a more distinct doublet or multiplet.
The exact chemical shifts and coupling constants should be compared with literature values for unambiguous assignment.
Experimental Workflow Diagram
Caption: General workflow for the stereoselective reduction protocol.
References
-
Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607. [Link]
-
Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449-462. [Link]
-
Cha, J. S., & Brown, H. C. (1993). Reaction of dialkylboranes with selected organic compounds containing representative functional groups. A systematic study of the stoichiometry and behavior of such reductions, a simplified and realistic interpretation of the reaction processes, and a critical evaluation of the results for their application in organic synthesis. The Journal of Organic Chemistry, 58(15), 3974-3993. [Link]
Sources
Application Notes & Protocols: Strategic Synthesis of 2-Oxabicyclo[2.2.2]octan-3-one Scaffolds via Diels-Alder Reactions for Advanced Drug Development
I. Introduction: Beyond the Phenyl Ring
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that enhance drug-like properties is paramount. The phenyl ring, while a ubiquitous and foundational component of countless therapeutics, often introduces metabolic liabilities and poor solubility.[1][2] This has spurred the development of saturated bioisosteres—three-dimensional structures that mimic the spatial arrangement of a phenyl ring while offering superior physicochemical profiles.[2] Among these, the 2-oxabicyclo[2.2.2]octane framework has emerged as a highly promising bioisostere, demonstrating the potential to increase water solubility, enhance metabolic stability, and reduce lipophilicity in drug candidates.[1]
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and elegant pathway to construct the core of this valuable scaffold.[3] This [4+2] cycloaddition offers a reliable method for forming six-membered rings with exceptional control over stereochemistry.[3][4] This guide provides an in-depth exploration of the synthesis of 2-oxabicyclo[2.2.2]octan-3-one precursors through Diels-Alder strategies, detailing the mechanistic underpinnings, practical applications, and step-by-step protocols for researchers at the forefront of drug discovery.
II. Mechanistic Insights: The "Why" Behind the Reaction
The synthesis of the 2-oxabicyclo[2.2.2]octene core via a Diels-Alder reaction typically involves the cycloaddition of a 2H-pyran-2-one derivative, which serves as the four-π-electron diene component, with a two-π-electron dienophile (an alkene or alkyne).[5] Understanding the principles governing this transformation is critical for optimizing reaction conditions and predicting outcomes.
A. The Concerted [4+2] Cycloaddition
The Diels-Alder reaction is a pericyclic reaction that proceeds through a concerted, cyclic transition state, forming two new carbon-carbon sigma bonds simultaneously.[3][6] The driving force is the conversion of weaker π-bonds into more stable σ-bonds.[7] The reaction's efficiency is governed by the electronic properties of the reactants. A "normal demand" Diels-Alder is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile, which narrows the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[7]
Figure 1: General scheme of the Diels-Alder reaction to form the bicyclic lactone.
B. The Fate of the Adduct: Stability and Retro-Diels-Alder Reaction
The primary cycloadduct, a 2-oxabicyclo[2.2.2]oct-5-en-3-one, contains a thermally labile carbonate bridge.[5] Under typical thermal conditions, this adduct readily undergoes a retro-hetero-Diels-Alder reaction, extruding carbon dioxide (CO₂) to yield a cyclohexadiene derivative, which may further aromatize.[5]
However, the initial bicyclic lactone adduct is not merely a fleeting intermediate. Its isolation is achievable under specific conditions that kinetically favor its formation and prevent its decomposition. The use of high pressure (13–15 kbar) at ambient temperatures significantly stabilizes the adduct, allowing for its isolation even after extended reaction times.[5] This is a crucial experimental insight, as it provides a direct route to the desired bicyclic core.
III. Application Note: High-Pressure Synthesis of 2-Oxabicyclo[2.2.2]oct-5-en-3-one Adducts
The strategic use of high pressure is a key enabling technology for the synthesis of these thermally sensitive adducts. By favoring the formation of the more compact transition state and product, high pressure can accelerate the Diels-Alder reaction while simultaneously inhibiting the retro-reaction, which has a larger activation volume.
Table 1: Comparison of Reaction Conditions for Diels-Alder Reactions with 2H-Pyran-2-ones
| Condition | Temperature | Pressure | Typical Outcome | Reference |
| Conventional Thermal | High (e.g., >100 °C) | Atmospheric | Primarily CO₂ elimination products (cyclohexadienes, aromatics) | [5] |
| Microwave-Assisted | High | Elevated (autogenous) | Rapid formation of CO₂ elimination products | [5] |
| High Pressure | Room Temperature | 13–15 kbar | Isolation of the stable 2-oxabicyclo[2.2.2]oct-5-en-3-one adduct | [5] |
IV. Protocol 1: High-Pressure Diels-Alder Synthesis
This protocol describes a general procedure for the synthesis of a 2-oxabicyclo[2.2.2]oct-5-en-3-one derivative using high-pressure conditions, which are essential for isolating the primary adduct.[5]
A. Materials and Equipment
-
Reactants: Substituted 2H-pyran-2-one (1.0 equiv), Alkene dienophile (e.g., N-substituted maleimide, vinyl ether) (1.2-2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), degassed
-
Equipment: High-pressure reactor (capable of achieving >15 kbar), Teflon reaction vessel, Magnetic stirrer, Rotary evaporator, Chromatography supplies (silica gel, solvents)
B. Experimental Workflow Diagram
References
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diels-Alder Reaction [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of the 2-Oxabicyclo[2.2.2]octane Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing the Third Dimension in Medicinal Chemistry
The 2-oxabicyclo[2.2.2]octane scaffold has emerged as a compelling bioisostere for the phenyl ring in medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over flat aromatic systems, often leading to improved physicochemical properties in drug candidates.[1][2] By replacing a phenyl group with this saturated bicyclic ether, researchers can modulate properties such as aqueous solubility, metabolic stability, and lipophilicity, potentially enhancing the therapeutic profile of a molecule.[1][3] For instance, the incorporation of the 2-oxabicyclo[2.2.2]octane core into the structure of the anticancer drugs Imatinib and Vorinostat has been shown to increase water solubility and metabolic stability.[1] This guide provides a comprehensive overview of the synthesis and functionalization of this valuable scaffold, offering detailed protocols and insights to empower its application in drug discovery and development.
The exceptional stability of the 2-oxabicyclo[2.2.2]octane core is a key feature for its use in drug design. It has been demonstrated to be stable to heating at 100°C, as well as resistant to treatment with 1 M aqueous HCl and NaOH solutions for extended periods.[4] This robustness ensures the integrity of the scaffold throughout various synthetic transformations and under physiological conditions.
I. Synthesis of the 2-Oxabicyclo[2.2.2]octane Core: The Iodocyclization Approach
The most versatile and scalable method for constructing the 2-oxabicyclo[2.2.2]octane skeleton is through the iodocyclization of readily available cyclohexane-containing alkenyl alcohols.[1][5] This strategy allows for the efficient formation of the bicyclic system and introduces an iodine atom, which serves as a versatile handle for a wide array of subsequent functionalization reactions.
Experimental Workflow: Iodocyclization
Caption: Key steps in the synthesis of the 2-oxabicyclo[2.2.2]octane core.
Protocol 1: General Procedure for Iodocyclization[1]
This protocol describes a general method for the synthesis of iodo-2-oxabicyclo[2.2.2]octanes from cyclohexane alkenyl alcohols.
Materials:
-
Cyclohexane-containing alkenyl alcohol (1.0 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.4 equiv)
-
Iodine (I₂) (2.4 equiv)
-
Acetonitrile (MeCN)
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Distilled water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of the cyclohexane-containing alkenyl alcohol in acetonitrile, add sodium bicarbonate in one portion.
-
Add iodine in four portions to the stirred mixture.
-
Stir the resulting mixture for 12 hours at room temperature.
-
Quench the reaction by adding a solution of sodium thiosulfate pentahydrate in distilled water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired iodo-2-oxabicyclo[2.2.2]octane.
Causality and Insights:
-
Role of NaHCO₃: The base is crucial to neutralize the HI generated during the reaction, which could otherwise lead to side reactions.
-
Solvent Choice: Acetonitrile is an effective solvent for this transformation, promoting the desired cyclization pathway.
-
Work-up: The sodium thiosulfate quench is essential to remove excess iodine.
II. Functionalization of the Iodo-2-oxabicyclo[2.2.2]octane Scaffold
The iodide installed during the cyclization serves as a versatile launching point for introducing a diverse range of functional groups. This section details protocols for key transformations.
A. Conversion to Other Halogens and Pseudohalogens
The iodide can be readily converted to other useful functionalities like bromides, which can also participate in various cross-coupling reactions.
Protocol 2: Synthesis of Bromo-2-oxabicyclo[2.2.2]octane[6]
Materials:
-
Iodo-2-oxabicyclo[2.2.2]octane derivative
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (NEt₃)
-
Lithium bromide (LiBr)
-
Acetone
-
Dichloromethane (DCM)
Procedure:
-
Synthesize the corresponding alcohol from the iodide (see Protocol 4).
-
To a solution of the alcohol in DCM at 0 °C, add triethylamine followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to give the crude mesylate.
-
Dissolve the crude mesylate in acetone and add lithium bromide.
-
Heat the mixture to reflux until the reaction is complete.
-
Cool the reaction to room temperature, remove the solvent under reduced pressure, and partition the residue between water and EtOAc.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the bromo-2-oxabicyclo[2.2.2]octane.
B. Carbon-Carbon Bond Forming Reactions
Cross-coupling reactions are powerful tools for introducing carbon-based substituents. The iodo-2-oxabicyclo[2.2.2]octane scaffold is a suitable substrate for various nickel- and palladium-catalyzed cross-coupling reactions.
Protocol 3: Nickel-Catalyzed Cross-Coupling with Grignard Reagents[7][8][9]
This protocol allows for the introduction of alkyl and aryl groups at the bridgehead position.
Materials:
-
Iodo-2-oxabicyclo[2.2.2]octane derivative (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv)
-
Nickel(II) acetylacetonate [Ni(acac)₂] (10 mol%)
-
1,3-Butadiene (as a solution in THF or added as a condensed gas) (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add Ni(acac)₂ and anhydrous THF.
-
Add the 1,3-butadiene.
-
Add the Grignard reagent dropwise at 0 °C.
-
Add a solution of the iodo-2-oxabicyclo[2.2.2]octane derivative in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the mixture with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Causality and Insights:
-
Nickel Catalyst: Ni(acac)₂ is a common and effective precatalyst for this type of cross-coupling.[6]
-
Butadiene Additive: 1,3-Butadiene acts as a ligand and is crucial for the catalytic cycle, preventing catalyst deactivation and promoting high yields.[6]
C. Introduction of Heteroatom Functionalities
The iodide can be displaced by various heteroatom nucleophiles to introduce key functional groups for further derivatization or for direct use in biological screening.
Protocol 4: Synthesis of 2-Oxabicyclo[2.2.2]octan-4-ol[1][6]
Materials:
-
Iodo-2-oxabicyclo[2.2.2]octane derivative (1.0 equiv)
-
Potassium acetate (KOAc) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water
Procedure:
-
To a solution of the iodo-2-oxabicyclo[2.2.2]octane derivative in DMF, add potassium acetate.
-
Heat the reaction mixture at 80 °C until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude acetate intermediate.
-
Dissolve the crude acetate in methanol and add a solution of potassium hydroxide in water.
-
Stir the mixture at room temperature until the hydrolysis is complete.
-
Remove the methanol under reduced pressure and extract the aqueous residue with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography to afford the desired alcohol.
Protocol 5: Synthesis of 2-Oxabicyclo[2.2.2]octan-4-amine[1][6]
Materials:
-
Iodo-2-oxabicyclo[2.2.2]octane derivative (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄) or Triphenylphosphine (PPh₃) followed by water
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of the iodo-2-oxabicyclo[2.2.2]octane derivative in DMF, add sodium azide.
-
Heat the reaction mixture at 80 °C until the reaction is complete.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude azide.
-
Reduction of the Azide (Staudinger Reduction):
-
Dissolve the crude azide in THF and add triphenylphosphine.
-
Stir the mixture at room temperature for 2-4 hours.
-
Add water and stir for an additional 12 hours.
-
Remove the solvent under reduced pressure and purify the crude amine by column chromatography.
-
-
Reduction of the Azide (LiAlH₄ Reduction):
-
Caution: LiAlH₄ reacts violently with water.
-
To a suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of the crude azide in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash it with THF.
-
Concentrate the filtrate and purify the crude amine by column chromatography.
-
D. Oxidation to Carboxylic Acids
The alcohol functionality can be easily oxidized to the corresponding carboxylic acid, providing another key functional handle for amide couplings and other transformations.
Protocol 6: Synthesis of 2-Oxabicyclo[2.2.2]octane-4-carboxylic Acid[1][3]
Materials:
-
2-Oxabicyclo[2.2.2]octan-4-ol derivative
-
Jones reagent (CrO₃ in aqueous H₂SO₄) or other suitable oxidizing agent (e.g., TEMPO/bleach)
-
Acetone
Procedure (using Jones Reagent):
-
Caution: Jones reagent is highly corrosive and a strong oxidant.
-
Dissolve the alcohol in acetone and cool the solution to 0 °C.
-
Add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Add water and extract the mixture with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude carboxylic acid by recrystallization or column chromatography.
E. Synthesis of Sulfonyl Chlorides
The iodide can be converted to a sulfonyl chloride, a valuable functional group for the synthesis of sulfonamides.
Protocol 7: Synthesis of 2-Oxabicyclo[2.2.2]octane-4-sulfonyl Chloride[3][6]
Materials:
-
Iodo-2-oxabicyclo[2.2.2]octane derivative (1.0 equiv)
-
Potassium thioacetate (KSAc) (1.5 equiv)
-
N-Chlorosuccinimide (NCS) (3.0 equiv)
-
Acetic acid (AcOH)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Thioacetate Formation:
-
Dissolve the iodide in a suitable solvent like DMF and add potassium thioacetate.
-
Stir the reaction at room temperature until completion.
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give the crude thioacetate.
-
-
Oxidative Chlorination:
-
Dissolve the crude thioacetate in a mixture of acetic acid and water.
-
Cool the solution to 0 °C and add N-chlorosuccinimide in portions.
-
Stir the reaction at room temperature until the reaction is complete.
-
Extract the reaction mixture with DCM.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to afford the sulfonyl chloride. The product may be used directly or purified by chromatography if necessary.
-
III. Summary of Functionalization Strategies
The following table summarizes the key functionalization strategies starting from the iodo-2-oxabicyclo[2.2.2]octane intermediate.
| Starting Material | Reagents | Product | Functional Group Transformation |
| Iodo-derivative | 1. KOAc, DMF; 2. KOH, MeOH/H₂O | Alcohol | I → OH |
| Iodo-derivative | 1. NaN₃, DMF; 2. LiAlH₄ or PPh₃/H₂O | Amine | I → NH₂ |
| Iodo-derivative | R-MgBr, Ni(acac)₂, 1,3-butadiene | Alkyl/Aryl-derivative | I → R (C-C coupling) |
| Alcohol-derivative | Jones reagent or TEMPO/bleach | Carboxylic Acid | OH → COOH |
| Iodo-derivative | 1. KSAc; 2. NCS, AcOH/H₂O | Sulfonyl Chloride | I → SO₂Cl |
| Alcohol-derivative | 1. MsCl, NEt₃; 2. LiBr | Bromo-derivative | OH → Br |
IV. Advanced Functionalization Techniques (Future Directions)
While the derivatization of the iodide provides a rich toolbox, modern synthetic methods offer further avenues for functionalizing the 2-oxabicyclo[2.2.2]octane scaffold.
A. C-H Functionalization
Direct C-H functionalization of the saturated backbone would provide a highly atom-economical route to novel derivatives. While specific protocols for the 2-oxabicyclo[2.2.2]octane are still emerging, methods developed for other saturated heterocycles, such as those employing photoredox catalysis, could potentially be adapted.
B. Radical and Photoredox-Mediated Reactions
The rigid nature of the 2-oxabicyclo[2.2.2]octane scaffold makes it an interesting substrate for radical reactions. Photoredox catalysis, in particular, has revolutionized the functionalization of sp³-rich scaffolds and could be a powerful tool for introducing a wide range of functionalities under mild conditions.
Conclusion
The 2-oxabicyclo[2.2.2]octane scaffold represents a significant tool for medicinal chemists seeking to move beyond traditional flat aromatic structures. The robust and scalable synthesis via iodocyclization, coupled with the versatile functionalization of the resulting iodide, provides access to a diverse array of three-dimensional building blocks. The protocols and insights provided in this guide are intended to facilitate the adoption and exploration of this promising scaffold in the pursuit of novel and improved therapeutics.
References
-
Levterov, V. V., Panasiuk, Y., Sahun, K., et al. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nat Commun14 , 5608 (2023). Available from: [Link].
-
ResearchGate. Synthesis of 2-oxabicyclo[2.2.2]octanes and... Available from: [Link].
-
ChemRxiv. An “Ideal” Bioisoster of the para-substituted Phenyl Ring. (2023). Available from: [Link].
-
ResearchGate. (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Available from: [Link].
-
SciSpace. Top 37 papers published by Enamine Ltd in 2023. Available from: [Link].
-
ResearchGate. Scope of the Ni‐catalyzed cross‐coupling on 2‐iodo‐D‐glucal 1 a with Grignard reagents. Available from: [Link].
-
ResearchGate. Stereoselective Synthesis of Spiro-2-oxabicyclo[2.2.2]octane Enabled by Ag(I)/ Brønsted Acid Relay Catalysis | Request PDF. Available from: [Link].
-
PubMed. Ni-Catalyzed Cross-Coupling of 2-Iodoglycals and 2-Iodoribals with Grignard Reagents: A Route to 2-C-Glycosides and 2'-C-Nucleosides. Available from: [Link].
-
RSC Publishing. Hypervalent Organoiodine Compounds: Radical Fragmentation of Oxabicyclic Hemiacetals. Convenient Synthesis of Medium-sized and Spiro Lactones. Available from: [Link].
-
eScholarship. Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers with Isotopically-Labeled Grignard Reagents. Available from: [Link].
-
SciSpace. Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates. Available from: [Link].
- Google Patents. WO2014151247A1 - Oxabicyclo [2.2.2] acid gpr120 modulators.
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Top 37 papers published by Enamine Ltd in 2023 [scispace.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. {2-Oxabicyclo[2.2.2]octan-4-yl}methanol (2168235-11-6) for sale [vulcanchem.com]
- 5. 1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine | Benchchem [benchchem.com]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Oxabicyclo[2.2.2]octan-3-one
Introduction: The Industrial Significance of 2-Oxabicyclo[2.2.2]octan-3-one
This compound, a conformationally rigid bicyclic lactone, has emerged as a molecule of significant interest in industrial applications, particularly within the pharmaceutical and life sciences sectors. Its unique three-dimensional structure serves as a valuable bioisostere for various cyclic moieties, offering a strategic advantage in the design of novel therapeutics. The replacement of aromatic rings with saturated bioisosteres like the 2-oxabicyclo[2.2.2]octane core can lead to improved physicochemical properties in drug candidates, such as increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity.[1][2] These improvements are critical in overcoming common challenges in drug development, including poor bioavailability and off-target toxicity.
This document provides a comprehensive guide for the large-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development and process chemistry. The protocols detailed herein are designed to be scalable, efficient, and mindful of industrial safety and environmental considerations.
Synthetic Strategy: A Two-Stage Approach to this compound
The most economically viable and scalable synthetic route to this compound involves a two-stage process. The first stage focuses on the production of the key precursor, trans-4-hydroxycyclohexanecarboxylic acid, through the hydrogenation of readily available p-hydroxybenzoic acid. The second stage involves the intramolecular cyclization (lactonization) of the cis-isomer of this precursor to yield the target bicyclic lactone.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Large-Scale Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid
This protocol is adapted from established industrial methods for the preparation of the key precursor.[3]
Protocol 1: Hydrogenation of p-Hydroxybenzoic Acid
Objective: To produce a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid via catalytic hydrogenation.
| Reagent/Parameter | Quantity/Value | Notes |
| p-Hydroxybenzoic Acid | 10 kg | Starting material |
| 5% Ruthenium on Carbon (Ru/C) | 0.3 kg | Catalyst |
| Water | 30 kg | Solvent |
| Hydrogen Pressure | 1-3 MPa | |
| Reaction Temperature | 80-150 °C | |
| Reaction Time | 4-6 hours | Monitor for completion by HPLC |
Procedure:
-
Charge a high-pressure reactor (autoclave) with p-hydroxybenzoic acid, 5% Ru/C catalyst, and water.
-
Seal the reactor and purge with nitrogen gas to remove air.
-
Pressurize the reactor with hydrogen to 1-3 MPa.
-
Heat the reaction mixture to 80-150 °C with vigorous stirring.
-
Maintain the temperature and pressure for 4-6 hours, or until reaction completion is confirmed by HPLC analysis.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst. The resulting aqueous solution contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.
Protocol 2: Isomerization to the trans-Isomer
Objective: To convert the cis-isomer in the mixture to the more thermodynamically stable trans-isomer.
| Reagent/Parameter | Quantity/Value | Notes |
| 4-Hydroxycyclohexanecarboxylic Acid mixture | From Protocol 1 | Aqueous solution |
| Sodium Alkoxide (e.g., Sodium Methoxide) | Catalytic amount | Isomerization catalyst |
| Solvent (e.g., Methanol) | As required | |
| Reaction Temperature | Reflux | |
| Reaction Time | 2-4 hours | Monitor for completion by GC or HPLC |
Procedure:
-
To the aqueous solution of the hydroxy acid mixture, add a catalytic amount of sodium alkoxide in a suitable solvent like methanol.
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the isomerization can be monitored by GC or HPLC until the desired trans-isomer content (typically >90%) is achieved.[3]
-
Cool the reaction mixture.
-
Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the trans-4-hydroxycyclohexanecarboxylic acid.
-
Isolate the solid product by filtration and wash with cold water.
-
Dry the product under vacuum. For higher purity, recrystallization from an ethyl acetate/petroleum ether mixture can be performed.[3]
Part 2: Synthesis of this compound via Lactonization
The formation of the target lactone occurs through the intramolecular esterification of cis-4-hydroxycyclohexanecarboxylic acid.[4] While the trans-isomer is the primary product of the preceding step, it can be isomerized to the cis-form in situ or in a separate step to facilitate lactonization. The direct heating of the cis-isomer leads to the formation of the bicyclic lactone.
Figure 2: Key steps in the lactonization of cis-4-hydroxycyclohexanecarboxylic acid.
Protocol 3: Lactonization of 4-Hydroxycyclohexanecarboxylic Acid
Objective: To synthesize this compound through the cyclization of the corresponding hydroxy acid.
| Reagent/Parameter | Quantity/Value | Notes |
| cis/trans-4-Hydroxycyclohexanecarboxylic Acid | 10 kg | Starting material |
| Acid Catalyst (e.g., p-Toluenesulfonic acid) | Catalytic amount | Optional, can accelerate the reaction |
| High-boiling Solvent (e.g., Toluene, Xylene) | As required | To facilitate water removal |
| Reaction Temperature | 120-160 °C | |
| Reaction Time | 6-12 hours | Monitor for completion by GC |
Procedure:
-
Charge a reactor equipped with a Dean-Stark apparatus with the mixture of cis/trans-4-hydroxycyclohexanecarboxylic acid and a high-boiling solvent like toluene.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux, allowing for the azeotropic removal of water.
-
Continue heating for 6-12 hours, monitoring the reaction progress by GC for the disappearance of the starting material and the formation of the lactone.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with an aqueous sodium bicarbonate solution to remove any remaining acidic catalyst and unreacted starting material.
-
Wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.
Safety and Handling
General Precautions:
-
Handle all chemicals in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6]
Specific Hazards:
-
Hydrogen: Flammable gas. The hydrogenation step should be carried out in a properly rated high-pressure reactor with appropriate safety measures.
-
Sodium Alkoxides: Corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Flammable Solvents: Toluene and other organic solvents are flammable. Take precautions against static discharge.[6]
Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Conclusion
The protocols outlined in this application note provide a robust and scalable pathway for the industrial synthesis of this compound. By leveraging a two-stage process starting from the readily available p-hydroxybenzoic acid, this valuable building block for drug discovery and development can be produced in large quantities. Adherence to the detailed procedures and safety guidelines is paramount to ensure a safe and efficient manufacturing process.
References
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. Retrieved from [Link]
-
Givaudan. (2019). SAFETY DATA SHEET. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,5-dimethyl-3-isopropyl-2-oxabicyclo[2.2.2]octane. Retrieved from [Link]
-
Levterov, V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. Retrieved from [Link]
-
Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. Retrieved from [Link]
-
Giudici, T. A., & Bruice, T. C. (1969). Synthesis of 2-oxabicyclo[2.2.2]octane. The Journal of Organic Chemistry, 34(4), 1183–1185. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Filo. (2024). On heating, cis-4-hydroxycyclohexanecarboxylic acid forms a lactone but t.... Retrieved from [Link]
- Inoue, G., Kato, T., & Ohshima, N. (1970). Process for synthesis of 4-hydroxycyclohexanecarboxylic acid and derivatives thereof. U.S. Patent 3,535,367.
-
Justia Patents. (2020). Synthesis of bicyclo[2.2.2]octanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
- CN106316825A. (2017). Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. Google Patents.
-
Wang, D., et al. (2022). Catalyst-controlled site-selective methylene C–H lactonization of dicarboxylic acids. Science, 376(6595), 843-849. Retrieved from [Link]
-
Murdoch University Research Portal. (n.d.). Preparation and Bioactivity of 1,8-Cineole Derivatives. Retrieved from [Link]
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 4. On heating, cis-4-hydroxycyclohexanecarboxylic acid forms a lactone but t.. [askfilo.com]
- 5. aksci.com [aksci.com]
- 6. hopkinsmfg.com [hopkinsmfg.com]
- 7. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes and Protocols for Nucleophilic Addition Reactions to the Carbonyl of 2-Oxabicyclo[2.2.2]octan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Oxabicyclo[2.2.2]octan-3-one in Synthetic Chemistry
This compound, a bridged bicyclic lactone, represents a valuable scaffold in modern organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the stereocontrolled introduction of functional groups, making it an attractive building block for the synthesis of complex natural products and novel pharmaceutical agents. The embedded lactone functionality, with its electrophilic carbonyl carbon, is a prime site for nucleophilic attack. Understanding and controlling the stereochemical outcome of these addition reactions is paramount for the rational design and synthesis of target molecules with specific biological activities. This guide provides an in-depth analysis of the mechanistic principles governing these reactions and detailed protocols for their practical execution.
Mechanistic Insights: Unraveling the Facial Selectivity of Nucleophilic Attack
The stereochemical outcome of nucleophilic addition to the carbonyl group of this compound is dictated by the facial selectivity of the incoming nucleophile. The rigid bicyclic framework presents two distinct faces for attack: the exo face and the endo face.
Caption: Exo vs. Endo approach of a nucleophile to the carbonyl group.
The preferred trajectory of the nucleophile is primarily governed by steric hindrance. The bridged structure of the bicyclo[2.2.2]octane system creates a more sterically congested environment on the endo face, shielded by the ethano bridge. Consequently, nucleophilic attack predominantly occurs from the less hindered exo face. This principle is well-established for the analogous bicyclo[2.2.2]octanone systems and is expected to hold true for this compound.
For instance, the reduction of a substituted 2-oxabicyclo[2.2.2]octan-5-one with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) has been shown to proceed stereospecifically to yield the exo-alcohol[1][2]. This outcome is a direct consequence of the hydride nucleophile attacking from the sterically more accessible exo face.
The degree of facial selectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of Lewis acids. Bulky nucleophiles will exhibit a higher preference for exo attack. Lewis acids can coordinate to the carbonyl oxygen, increasing its electrophilicity and potentially influencing the transition state geometry, which can, in some cases, alter the diastereoselectivity of the addition[3].
Experimental Protocols
The following protocols are designed as a comprehensive guide for performing nucleophilic addition reactions on this compound. These protocols are based on established methodologies for structurally similar bicyclic ketones and lactones and should be adapted and optimized for specific substrates and nucleophiles.
Protocol 1: Diastereoselective Reduction of this compound with Sodium Borohydride
This protocol describes the reduction of the lactone carbonyl to the corresponding alcohol, which is expected to predominantly yield the exo-alcohol due to the steric hindrance of the bicyclic system.
Caption: Workflow for the reduction of this compound.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: While stirring, add sodium borohydride (1.5 eq) portion-wise to the solution. Caution: Hydrogen gas is evolved.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol. The primary product is expected to be the exo-alcohol.
Protocol 2: Addition of Organometallic Reagents - Grignard and Organolithium
This general protocol outlines the addition of carbon nucleophiles, such as Grignard and organolithium reagents, to the lactone carbonyl. These reactions are expected to open the lactone ring to form a diol after acidic workup. The initial nucleophilic attack is anticipated to occur from the less hindered exo face.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF) or Organolithium reagent (e.g., n-Butyllithium in hexanes)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate or diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried glassware with a septum
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C (dry ice/acetone bath) or 0 °C (ice bath), depending on the reactivity of the organometallic reagent.
-
Reagent Addition: Slowly add the organometallic reagent (2.2 eq) dropwise via syringe. The use of a slight excess ensures the initial deprotonation of any trace water and subsequent reaction with the carbonyl and the intermediate hemiketal.
-
Reaction Monitoring: Stir the reaction mixture at the cooled temperature for 1-3 hours, monitoring the progress by TLC.
-
Quenching: Carefully quench the reaction at the low temperature by the slow addition of 1 M HCl.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography.
Data Summary: Expected Stereochemical Outcomes
The stereochemical outcome of nucleophilic additions to this compound is predicted based on the well-established principles of steric control in bicyclic systems.
| Nucleophile | Reagent | Expected Major Product | Expected Diastereomeric Ratio (Exo:Endo) |
| Hydride | NaBH₄, LiAlH₄ | exo-Alcohol | >95:5 |
| Alkyl/Aryl | R-MgX, R-Li | Diol (from exo attack) | High, favoring exo attack |
Note: The diastereomeric ratios are estimations based on analogous systems and may vary depending on the specific nucleophile and reaction conditions.
Conclusion and Future Perspectives
The nucleophilic addition to the carbonyl group of this compound provides a reliable and stereoselective method for the synthesis of highly functionalized, three-dimensional molecules. The predictable exo-facial selectivity, driven by steric hindrance, allows for the controlled formation of a new stereocenter. The protocols provided herein serve as a foundational guide for researchers exploring the synthetic utility of this valuable building block. Future work in this area could involve the use of chiral nucleophiles or catalysts to achieve enantioselective additions, further expanding the synthetic toolbox for accessing complex and medicinally relevant compounds.
References
- Boggiato, M. V., et al. (1987). Regiospecific functionalization of the monoterpene ether. 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane. (1,8-cineole). Synthesis of the useful bridged g-lactone 1,3-dimethyl-2- oxabicyclo[2.2.2]octan-3®5-olide. J Org Chem, 52:1505-1511.
- Mehta, G., & Gagliardini, V. (1992). Stereochemistry of nucleophilic additions to 2,3-endo,endo-bridged-7-ketonorbornanes. Observation of long-range electronic effects. Tetrahedron Letters, 33(12), 1759-1762.
- Aydin, A., & Tanyeli, C. (2007). Facial selectivity in the nucleophilic additions of vinylmagnesium bromide to bicyclo[2.2.2]oct-5-en-2-one derivatives. Helvetica Chimica Acta, 90(10), 1953-1963.
- Cieplak, A. S. (1999). Inductive and Resonance Effects of Substituents on π-Face Selection. Chemical Reviews, 99(5), 1265-1336.
-
Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Oxabicyclo[2.2.2]octan-3-one
Welcome to the technical support center for the synthesis of 2-Oxabicyclo[2.2.2]octan-3-one. This bicyclic lactone is a valuable building block in medicinal chemistry and materials science, often serving as a rigid scaffold or a bioisostere for phenyl rings.[1][2] However, achieving high yields can be challenging without a firm grasp of the underlying stereochemical and mechanistic principles.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the critical parameters governing the success of this synthesis. We will explore common pitfalls, troubleshoot suboptimal results, and provide a clear, logical framework for optimizing your reaction yield.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound, which is most directly prepared via the intramolecular lactonization of 4-hydroxycyclohexanecarboxylic acid.
FAQ 1: Why is my reaction yield consistently low or zero, with only starting material recovered?
Root Cause Analysis: The most probable cause for failure in this synthesis is the stereochemistry of your starting material, 4-hydroxycyclohexanecarboxylic acid. The reaction proceeds through an intramolecular esterification (lactonization), which is critically dependent on the spatial proximity of the hydroxyl (-OH) and carboxylic acid (-COOH) groups.
-
The Critical Role of the cis-Isomer: Only the cis-stereoisomer of 4-hydroxycyclohexanecarboxylic acid can readily form the this compound lactone.[3][4][5] In its stable chair conformation, the cis isomer can adopt a boat-like conformation where the axial hydroxyl group and the equatorial carboxylic acid group (or vice-versa after a ring flip) are positioned close enough to react.[3][4]
-
Why the trans-Isomer Fails: The trans-isomer, in its most stable diaxial or diequatorial chair conformations, places the hydroxyl and carboxylic acid groups far apart from each other, making intramolecular cyclization sterically impossible without breaking the ring.[3][4] Heating the trans-isomer will not lead to lactone formation.
Troubleshooting Steps:
-
Verify Starting Material: Confirm the stereochemistry of your 4-hydroxycyclohexanecarboxylic acid using NMR or by checking the supplier's specifications. If you have a mixture of isomers, only the cis portion will react, inherently limiting your theoretical yield.
-
Isomer Separation/Synthesis: If you have a mixture, consider separating the isomers via crystallization or chromatography. Alternatively, select a synthetic route that selectively produces the cis-isomer.
To visualize this critical relationship, consider the chair conformations below.
Caption: Stereochemical fate of isomers in lactonization.
FAQ 2: I've confirmed I'm using the cis-isomer, but the yield is still suboptimal. How can I optimize the reaction conditions?
Root Cause Analysis: Lactonization is an equilibrium process. To drive the reaction toward the product, you must effectively remove the water byproduct. Inadequate water removal or suboptimal temperature can lead to an incomplete reaction.
Optimization Strategies:
-
Temperature: The reaction typically requires heat to overcome the activation energy for esterification. A gentle reflux in a suitable solvent is often sufficient. Excessively high temperatures can lead to decomposition or side reactions.
-
Water Removal: This is crucial. Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) to continuously remove water as it forms.
-
Catalysis: While the reaction can proceed thermally, an acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or sulfuric acid) can significantly accelerate the rate of reaction by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
| Parameter | Recommendation | Rationale |
| Starting Material | Pure cis-4-hydroxycyclohexanecarboxylic acid | The trans-isomer is non-reactive and will lower the effective yield.[3][4][6] |
| Temperature | Reflux (e.g., Toluene at 110°C) | Provides sufficient energy for cyclization while minimizing decomposition. |
| Water Removal | Dean-Stark Apparatus | Crucial for shifting the reaction equilibrium towards the lactone product. |
| Catalyst (Optional) | Catalytic p-TsOH, H₂SO₄ | Increases reaction rate by activating the carbonyl group. |
| Reaction Time | 2-12 hours (Monitor by TLC/GC) | Reaction should be monitored until consumption of the starting material. |
FAQ 3: My final product is impure. What are the likely side products and how can I remove them?
Root Cause Analysis: Impurities typically arise from unreacted starting material, intermolecular polymerization, or decomposition.
-
Unreacted Starting Material: The most common impurity. Being a polar carboxylic acid, it can be easily removed.
-
Polymeric Byproducts: Under harsh conditions (e.g., high catalyst concentration or temperature), intermolecular esterification can occur, leading to the formation of polyesters.[7] This is more common with hydroxy acids that form less stable rings, but it remains a possibility.
-
Decomposition Products: At very high temperatures, decarboxylation or other degradation pathways may occur.
Purification Protocol:
-
Aqueous Wash: After the reaction, cool the mixture and wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid and the acid catalyst.
-
Solvent Extraction: Extract the lactone into a nonpolar organic solvent like diethyl ether or ethyl acetate.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The target lactone, this compound, is a solid.[8] Recrystallization or sublimation are effective final purification steps. Column chromatography can also be used if necessary.
FAQ 4: Are there alternative synthetic routes to the 2-oxabicyclo[2.2.2]octane core?
Answer: Yes, while direct lactonization is the most straightforward route to the unsubstituted parent compound, other powerful methods exist for generating substituted derivatives of the 2-oxabicyclo[2.2.2]octane skeleton. These are particularly useful in drug discovery for creating diverse analogs.
-
Intramolecular Iodocyclization: This method involves the cyclization of cyclohexane-containing alkenyl alcohols using molecular iodine.[1][2] It's a key step in modern, scalable syntheses of functionalized 2-oxabicyclo[2.2.2]octanes.
-
Diels-Alder Reaction: The cycloaddition of dienophiles (like alkenes) with 2H-pyran-2-one derivatives can produce the bicyclic core.[9][10] The initial adduct can then be further modified. This route offers a high degree of control over the introduction of various substituents.
Caption: Experimental workflow and troubleshooting logic.
Detailed Experimental Protocol
Synthesis of this compound via Acid-Catalyzed Lactonization
Disclaimer: This protocol is a representative procedure. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Materials:
-
cis-4-Hydroxycyclohexanecarboxylic acid (1.0 eq)
-
Toluene (approx. 0.1 M concentration of starting material)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for recrystallization (e.g., hexane/ethyl acetate)
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cis-4-hydroxycyclohexanecarboxylic acid (1.0 eq) and p-TsOH·H₂O (0.02 eq). Add toluene to the flask.
-
Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to a steady reflux. Water will begin to collect in the arm of the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected and analysis of the reaction mixture (e.g., by TLC, staining with KMnO₄ to visualize the starting alcohol) indicates complete consumption of the starting material. This typically takes 4-8 hours.
-
Cooling and Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove acid), water, and finally brine.
-
Drying and Concentration: Dry the toluene layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white crystalline solid.
References
-
Brainly. (2022). Which stereoisomer of 4-hydroxycyclohexanecarboxylic acid (cis or trans) can form a lactone?. brainly.com. Available at: [Link]
-
ResearchGate. (n.d.). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. Available at: [Link]
-
Krasavin, M., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-oxabicyclo[2.2.2]octanes and.... ResearchGate. Available at: [Link]
-
ARKAT USA, Inc. (2013). and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. ARKIVOC. Available at: [Link]
-
Filo. (2024). On heating, cis-4-hydroxycyclohexanecarboxylic acid forms a lactone but t... Filo. Available at: [Link]
-
Giudici, T. A., & Bruice, T. C. (1970). Synthesis of 2-oxabicyclo[2.2.2]octane. The Journal of Organic Chemistry. Available at: [Link]
-
Chegg. (n.d.). Solved On heating, cis-4-hydroxycyclohexanecarboxylic acid. Chegg.com. Available at: [Link]
-
ChemRxiv. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. Available at: [Link]
-
Wikipedia. (n.d.). Lactone. Wikipedia. Available at: [Link]
-
Chegg. (n.d.). Solved (i) (ii) (iii) cis-4-hydroxycyclohexanecarboxylic. Chegg.com. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
- Google Patents. (n.d.). WO2014151247A1 - Oxabicyclo [2.2.2] acid gpr120 modulators. Google Patents.
-
Australian Journal of Chemistry. (1984). The isomeric 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol (2-Hydroxy-1,8-cineoles). Australian Journal of Chemistry. Available at: [Link]
-
MDPI. (2020). Supramolecular Diversity of Oxabicyclo[2.2.2]octenes Formed between Substituted 2H-Pyran-2-ones and Vinyl-Moiety-Containing Dienophiles. MDPI. Available at: [Link]
-
J-STAGE. (n.d.). Preparation of 2-Oxabicyclo[2.2.2]oct-5-ene, 1,4-Dimethyl-2-oxabicyclo. J-STAGE. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis and Polymerization of 2-Oxabicyclo[2.1.1]hexan-3-ones (Cyclobutane 1,3-Lactones). ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Enthalpy of polymerisation of 2‐oxabicyclo[2.2.2]octan‐3‐one. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brainly.com [brainly.com]
- 4. On heating, cis-4-hydroxycyclohexanecarboxylic acid forms a lactone but t.. [askfilo.com]
- 5. Solved On heating, cis-4-hydroxycyclohexanecarboxylic acid | Chegg.com [chegg.com]
- 6. Solved (i) (ii) (iii) cis-4-hydroxycyclohexanecarboxylic | Chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C7H10O2 | CID 138195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Oxabicyclo[2.2.2]octan-3-one and its Intermediates
Welcome to the technical support center for the synthesis and purification of 2-oxabicyclo[2.2.2]octan-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable bicyclic lactone and its key synthetic intermediates. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to optimize your purification strategies and achieve high-purity compounds.
I. The Critical Intermediate: Purification of 4-Hydroxycyclohexanecarboxylic Acid
The successful synthesis of this compound hinges on the purity of its precursor, cis-4-hydroxycyclohexanecarboxylic acid. The lactonization reaction is highly stereospecific, and only the cis isomer can undergo intramolecular cyclization to form the desired bicyclic lactone.[1][2] The trans isomer, with the hydroxyl and carboxylic acid groups on opposite sides of the cyclohexane ring, is sterically hindered from forming the lactone.[1][2] Therefore, the primary purification challenge at this stage is the efficient separation of the desired cis isomer from the unreactive trans isomer.
Troubleshooting Guide: Separation of cis- and trans-4-Hydroxycyclohexanecarboxylic Acid
Question: My crude 4-hydroxycyclohexanecarboxylic acid is a mixture of cis and trans isomers. How can I effectively separate them?
Answer: The separation of these diastereomers can be challenging due to their similar polarities. Here are a few approaches you can take, ranging from classical chemical methods to chromatographic techniques.
Method 1: Fractional Crystallization
Fractional crystallization is a classical and often effective method for separating diastereomers. The success of this technique relies on the differential solubility of the cis and trans isomers in a particular solvent system.
-
Underlying Principle: Diastereomers have different physical properties, including solubility. By carefully selecting a solvent in which one isomer is significantly less soluble than the other at a given temperature, you can selectively crystallize the less soluble isomer.
-
Recommended Protocol:
-
Solvent Screening: Begin by screening a variety of solvents to determine the optimal one for fractional crystallization. Good starting points include water, ethanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[3][4]
-
Dissolution: Dissolve the crude mixture of isomers in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Cooling: Slowly cool the solution to allow for the selective crystallization of the less soluble isomer. Seeding with a pure crystal of the desired isomer can aid in this process.
-
Isolation and Analysis: Isolate the crystals by filtration and analyze their purity by NMR or HPLC. The mother liquor will be enriched in the more soluble isomer and can be subjected to further crystallization steps to improve the overall yield. A patent for a similar compound suggests that the cis-isomer may be less soluble in ethanol.[5]
-
Method 2: Flash Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with small differences in polarity.
-
Underlying Principle: The differential partitioning of the isomers between the stationary phase (e.g., silica gel) and the mobile phase allows for their separation.
-
Recommended Protocol:
-
Stationary Phase: Standard silica gel is a good starting point.
-
Mobile Phase Selection: The key to a successful separation is finding the right mobile phase. Start with a relatively non-polar solvent system and gradually increase the polarity. A good starting point is a mixture of hexanes and ethyl acetate. You can also explore other solvent systems like dichloromethane/methanol.[6]
-
TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation between the two isomers. Aim for a solvent system where the desired cis isomer has an Rf value of approximately 0.2-0.3.[1]
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, will likely be more effective than an isocratic elution.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for separating moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Start with a low polarity and gradually increase.[6] |
| Elution | Gradient Elution | Generally provides better resolution for compounds with similar polarities. |
| Detection | TLC with a suitable stain (e.g., potassium permanganate) | The isomers are not UV-active. |
Method 3: Derivatization
In some challenging cases, derivatizing the carboxylic acid or alcohol can facilitate separation.
-
Underlying Principle: Converting the isomers into derivatives (e.g., esters or amides) can amplify the differences in their physical properties, making them easier to separate by chromatography or crystallization. The derivative can then be converted back to the original hydroxy acid.
-
Example: Esterification of the carboxylic acid with a chiral alcohol can create diastereomeric esters that may be more readily separable by chromatography.[7]
II. Purification of the Final Product: this compound
Once you have pure cis-4-hydroxycyclohexanecarboxylic acid, the lactonization reaction should proceed more cleanly. However, purification of the final product, this compound, is still a critical step to remove any unreacted starting material, byproducts, or residual reagents.
Troubleshooting Guide: Purification of this compound
Question: After the lactonization reaction, my crude product is not pure. What are the likely impurities and how can I remove them?
Answer: The common impurities in the crude this compound product include unreacted cis-4-hydroxycyclohexanecarboxylic acid, polymeric byproducts, and potentially byproducts from side reactions depending on the lactonization conditions.
Common Impurities and Their Removal:
| Impurity | Probable Cause | Recommended Purification Method |
| Unreacted cis-4-hydroxycyclohexanecarboxylic acid | Incomplete reaction. | Aqueous work-up with a mild base (e.g., sodium bicarbonate solution) to extract the acidic starting material. The lactone will remain in the organic layer. |
| Polymeric byproducts | Intermolecular esterification, especially at high concentrations or temperatures. | Flash column chromatography. Polymers are typically much more polar and will remain at the baseline. |
| Dehydration products (e.g., cyclohexenecarboxylic acid) | Strong acidic conditions and/or high temperatures. | Flash column chromatography. These byproducts will likely have different polarities than the desired lactone. |
Purification Workflow for this compound
Caption: Recommended purification workflow for this compound.
Method 1: Flash Column Chromatography
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point.[8][9] Based on the structure of the bicyclic lactone, a mobile phase of 4:1 hexane:ether has been used for similar structures.[10]
-
TLC Analysis: Before running the column, determine the optimal solvent system using TLC. Aim for an Rf of ~0.3 for the desired lactone.
Method 2: Recrystallization
Recrystallization can be an excellent final purification step to obtain highly pure, crystalline this compound.
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of lactones include ethanol, ethyl acetate/hexanes, and acetone/hexanes.[11]
-
Procedure:
-
Dissolve the crude or column-purified lactone in a minimal amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
III. Frequently Asked Questions (FAQs)
Q1: My lactonization reaction is not going to completion. What can I do?
A1: Ensure your starting cis-4-hydroxycyclohexanecarboxylic acid is pure and free of the trans isomer. The presence of the trans isomer will lower the effective concentration of the reactive species. Also, consider the reaction conditions. Acid catalysis is often employed for lactonization.[12] Ensure you are using an appropriate acid catalyst (e.g., p-toluenesulfonic acid) and that the reaction temperature and time are optimized. Water removal, for example by using a Dean-Stark apparatus, can also drive the equilibrium towards the lactone product.
Q2: I am observing significant polymer formation during my lactonization. How can I minimize this?
A2: Polymer formation is due to intermolecular esterification, which is favored at high concentrations.[13] Try running the reaction at a lower concentration (high dilution). The intramolecular lactonization is a first-order process, while polymerization is a second-order process, so dilution will favor the former.
Q3: Is this compound stable during purification?
A3: Bicyclic lactones can be sensitive to strong acids and bases, which can catalyze hydrolysis back to the hydroxy acid.[14][15][16][17] During aqueous work-ups, use mild bases like sodium bicarbonate and avoid prolonged contact times. Also, be mindful of the acidity of silica gel during chromatography, which can sometimes cause degradation of sensitive compounds. If you suspect degradation on silica, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent).
Q4: What analytical techniques are best for assessing the purity of my compounds?
A4:
-
NMR Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of your compounds and identifying impurities. The presence of a carboxylic acid proton signal in the 1H NMR of your lactone product would indicate residual starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of volatile compounds like this compound and for identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometer (LC-MS), is very useful for analyzing the purity of both the intermediate hydroxy acid and the final lactone product, especially for separating diastereomers.
By understanding the key challenges and employing the strategies outlined in this guide, you will be well-equipped to successfully purify this compound and its critical intermediates, paving the way for your downstream research and development activities.
IV. References
-
SciSpace. (n.d.). Preparation Of Bicyclic Lactones Using Lewis Acids Catalyzed Ene-Reaction. Retrieved from [Link]
-
Levterov, V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications.
-
ResearchGate. (n.d.). Synthesis of 2-oxabicyclo[2.2.2]octanes and.... Retrieved from [Link]
-
Raubo, P., et al. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. Materials (Basel).
-
Brainly. (2022). [FREE] Which stereoisomer of 4-hydroxycyclohexanecarboxylic acid (cis or trans) can form a lactone? What is the. Retrieved from [Link]
-
Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers. Retrieved from
-
AWS. (n.d.). S 1 Intramolecular, Nucleophile-Catalyzed Aldol-Lactonization (NCAL) Reactions: Catalytic, Asymmetric Synthesis of Bicyclic. Retrieved from [Link]
-
Romo, D., et al. (n.d.). Fragmentation of Bicyclic γ-Silyloxy-β-hydroxy-α-diazolactones as an Approach to Ynolides. The Journal of Organic Chemistry.
-
Filo. (2024). On heating, cis-4-hydroxycyclohexanecarboxylic acid forms a lactone but t... Retrieved from [Link]
-
Google Patents. (n.d.). CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. Retrieved from
-
Chegg. (2022). Solved (i) (ii) (iii) cis-4-hydroxycyclohexanecarboxylic | Chegg.com. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Hawach. (2025). Flash Column Chromatography Technology. Retrieved from [Link]
-
MSU chemistry. (n.d.). Chemical Reactivity. Retrieved from [Link]
-
Chegg. (2025). Solved On heating, cis-4-hydroxycyclohexanecarboxylic acid | Chegg.com. Retrieved from [Link]
-
ACS Publications. (n.d.). Regiospecific functionalization of the monoterpene ether 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (1,8-cineole). Synthesis of the useful bridged .gamma.-lactone 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-3 .fwdarw. 5-olide. Retrieved from [Link]
-
ResearchGate. (2025). Preparation of bicyclic lactones using lewis acids catalyzed ene-reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]
-
PubMed. (2014). Chemistry of the β-thiolactones: substituent and solvent effects on thermal decomposition and comparison with the β-lactones. Retrieved from [Link]
-
NIH. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism for the specific acid catalyzed lactonization of the.... Retrieved from [Link]
-
J-STAGE. (n.d.). Preparation of 2-Oxabicyclo[2.2.2]oct-5-ene, 1,4-Dimethyl-2-oxabicyclo. Retrieved from [Link]
-
Organic Syntheses. (n.d.). D-Gulonic acid, γ-lactone. Retrieved from [Link]
-
YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
Wikipedia. (n.d.). Lactone. Retrieved from [Link]
-
NIH. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate - Optional[13C NMR]. Retrieved from [Link]
-
Arkivoc. (n.d.). An observation on the regioselectivity of ring-opening of some substituted cyclohexenyl epoxides. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Chemistry of the β-Thiolactones: Substituent and Solvent Effects on Thermal Decomposition and Comparison with the β-Lactones. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biotransformation of Bicyclic Unsaturated Lactones with Three or Four Methyl Groups. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxycyclohexanecarboxylic acid. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2017). A strategic approach to[3][3]-bicyclic lactones: application towards the CD fragment of DHβE. Retrieved from [Link]
Sources
- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 2. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 3. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 4. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. S-EPMC8226438 - Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. - OmicsDI [omicsdi.org]
- 13. researchgate.net [researchgate.net]
- 14. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 15. researchgate.net [researchgate.net]
- 16. Lactone - Wikipedia [en.wikipedia.org]
- 17. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
side product formation in the synthesis of 2-Oxabicyclo[2.2.2]octan-3-one
Technical Support Center: Synthesis of 2-Oxabicyclo[2.2.2]octan-3-one
Welcome to the technical support center for the synthesis of this compound. This bicyclic lactone is a crucial intermediate in medicinal chemistry and materials science. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding side product formation during its synthesis.
I. Troubleshooting Guide: Common Synthetic Routes & Side Product Mitigation
The synthesis of this compound is most commonly achieved through a few key pathways. Each of these routes, while effective, presents a unique set of challenges related to side product formation. Understanding the mechanistic basis of these side reactions is critical for optimizing your synthesis.
Route 1: Acid-Catalyzed Lactonization of 4-Hydroxycyclohexanecarboxylic Acid
This is a direct and often high-yielding method. However, the choice of starting material stereochemistry and reaction conditions are paramount to success.
Question: My lactonization of 4-hydroxycyclohexanecarboxylic acid is low-yielding. What are the likely side products and how can I avoid them?
Answer:
The most significant factor in this synthesis is the stereochemistry of the starting material. Only the cis-isomer of 4-hydroxycyclohexanecarboxylic acid can efficiently cyclize to form the desired lactone.[1][2] The trans-isomer, with the hydroxyl and carboxylic acid groups on opposite sides of the cyclohexane ring, is sterically hindered from undergoing intramolecular esterification.[1]
Common Side Products & Solutions:
| Side Product/Issue | Plausible Cause | Proposed Solution |
| Unreacted Starting Material | Use of trans-4-hydroxycyclohexanecarboxylic acid. | Ensure you are starting with the cis-isomer. If you have a mixture, the trans-isomer will not react under these conditions. |
| Polymeric Material | High reaction temperatures or prolonged reaction times leading to intermolecular esterification. | Maintain a moderate reaction temperature and monitor the reaction progress closely by TLC or GC-MS to avoid prolonged heating after the reaction is complete. |
| Dehydration Products (e.g., cyclohexenecarboxylic acid) | Use of overly harsh dehydrating acids (e.g., concentrated sulfuric acid) and high temperatures. | Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TSA), and a Dean-Stark trap to remove water azeotropically at a controlled temperature. |
Experimental Protocol: Optimized Acid-Catalyzed Lactonization
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add cis-4-hydroxycyclohexanecarboxylic acid (1 eq.) and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to quench the acid catalyst.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Route 2: Baeyer-Villiger Oxidation of Bicyclo[2.2.2]octan-2-one
The Baeyer-Villiger oxidation is a classic method for converting cyclic ketones to lactones.[3] The regioselectivity of the oxygen insertion is a key consideration in this reaction.
Question: I am observing the formation of an isomeric lactone during the Baeyer-Villiger oxidation of bicyclo[2.2.2]octan-2-one. How can I improve the regioselectivity?
Answer:
The Baeyer-Villiger oxidation mechanism involves the migration of a carbon atom adjacent to the carbonyl group.[4] The migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl.[3][5] In the case of bicyclo[2.2.2]octan-2-one, both adjacent carbons are secondary, which can lead to a mixture of regioisomers. However, stereoelectronic and ring strain factors can influence the outcome.[3]
Diagram: Regioselectivity in Baeyer-Villiger Oxidation
Caption: Baeyer-Villiger oxidation of bicyclo[2.2.2]octan-2-one.
Troubleshooting Regioselectivity:
-
Choice of Peracid: While common peracids like m-CPBA are effective, more sterically hindered or electronically differentiated peracids can sometimes offer improved selectivity.
-
Enzymatic Oxidation: The use of Baeyer-Villiger monooxygenases (BVMOs) can provide excellent regioselectivity and stereoselectivity, often favoring one lactone isomer exclusively.[5] This is a greener and often more selective alternative to traditional chemical methods.
-
Lewis Acid Catalysis: The use of a Lewis acid in conjunction with an oxidant like hydrogen peroxide can alter the reaction pathway and improve selectivity.[4]
Route 3: Iodolactonization of Cyclohex-3-enecarboxylic Acid
Iodolactonization is a powerful method for the synthesis of lactones from unsaturated carboxylic acids.[6] The reaction proceeds via an iodonium ion intermediate, followed by intramolecular attack by the carboxylate.[7]
Question: My iodolactonization reaction is messy, and I am having trouble isolating the desired iodo-lactone. What are the potential side reactions?
Answer:
While effective, iodolactonization can be accompanied by several side reactions if not performed under optimal conditions.
Common Side Products & Solutions:
| Side Product/Issue | Plausible Cause | Proposed Solution |
| Di-iodinated Product | Excess iodine or prolonged reaction time. | Use a stoichiometric amount of iodine and monitor the reaction closely. Quench the reaction with sodium thiosulfate solution upon completion. |
| Unreacted Starting Material | Insufficient base, preventing the formation of the nucleophilic carboxylate. | Ensure the use of a sufficient amount of a mild base like sodium bicarbonate to deprotonate the carboxylic acid. |
| Formation of other cyclic ethers/esters | Presence of other nucleophilic groups in the starting material. | Protect any other nucleophilic functional groups (e.g., alcohols) prior to the iodolactonization step. |
| Elimination of HI | The iodo-lactone product can be unstable, especially in the presence of excess base or upon heating, leading to the formation of an unsaturated lactone. | Work up the reaction under mild, neutral conditions and avoid excessive heating during purification. |
Diagram: Iodolactonization Workflow
Caption: Key steps in the iodolactonization synthesis.
II. Frequently Asked Questions (FAQs)
Q1: How can I effectively purify this compound from my crude reaction mixture?
A1: Purification can typically be achieved by either recrystallization or column chromatography. For recrystallization, a solvent system like ethyl acetate/hexanes or diethyl ether/pentane often works well. For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point. The polarity of the eluent can be adjusted based on the polarity of the impurities.
Q2: My final product appears to be unstable and decomposes over time. What are the storage recommendations?
A2: While this compound is generally stable, lactones can be susceptible to hydrolysis, especially in the presence of moisture and acid or base. It is recommended to store the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer).
Q3: Are there any safety precautions I should be aware of when working with the reagents for these syntheses?
A3: Yes, always consult the Safety Data Sheet (SDS) for each reagent. Peroxyacids like m-CPBA are strong oxidizers and can be shock-sensitive, so they should be handled with care. Iodine is corrosive and can cause stains. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
III. References
-
Butkus, E., & Stončius, S. (2001). Stereoselective Baeyer–Villiger oxidation of some bridged bicyclic diketones. Journal of the Chemical Society, Perkin Transactions 1, 1885-1888.
-
Gassman, P. G., & Guggenheim, T. L. (1983). This compound. Organic Syntheses, 61, 85.
-
Hilker, I., Alphand, V., & Furstoss, R. (2004). Baeyer-Villiger Monooxygenases: A Powerful Tool for the Synthesis of Enantiopure Lactones. Organic Letters, 6(11), 1859–1862.
-
Khanjin, N. A., Snyder, J. P., & Menger, F. M. (1999). Iodolactonization of Olefinic Acids. Journal of the American Chemical Society, 121(49), 11831–11846.
-
Kotsuki, H., & Shimanouchi, T. (1996). A simple and convenient procedure for the iodolactonization of ω-alkenoic acids. Tetrahedron Letters, 37(11), 1845-1848.
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, November 28). Iodolactonization. Retrieved from --INVALID-LINK--
-
Brainly. (2022, November 15). Which stereoisomer of 4-hydroxycyclohexanecarboxylic acid (cis or trans) can form a lactone?. Retrieved from --INVALID-LINK--
-
Filo. (2024, June 6). On heating, cis-4-hydroxycyclohexanecarboxylic acid forms a lactone but t... Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Baeyer-Villiger Oxidation. Retrieved from --INVALID-LINK--
-
Grokipedia. (n.d.). Iodolactonization. Retrieved from --INVALID-LINK--
References
- 1. brainly.com [brainly.com]
- 2. On heating, cis-4-hydroxycyclohexanecarboxylic acid forms a lactone but t.. [askfilo.com]
- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Iodolactonization - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
Technical Support Center: Synthesis of 2-Oxabicyclo[2.2.2]octane via Iodocyclization
Welcome to the technical support center for the synthesis of 2-Oxabicyclo[2.2.2]octane scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing the intramolecular iodocyclization of cyclohexane-containing alkenyl alcohols. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive laboratory experience to help you troubleshoot common issues and answer frequently asked questions related to this key synthetic step.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the iodocyclization step in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected, or I'm recovering mostly starting material. What are the primary causes?
A1: Low or no conversion is a frequent issue that typically points to problems with reagents, reaction conditions, or the substrate itself. Let's break down the causality.
The iodocyclization is an electrophilic addition followed by an intramolecular nucleophilic attack. The success of this cascade is highly sensitive to several factors:
-
Reagent Quality and Stoichiometry: Molecular iodine (I₂) is the most common electrophile for this transformation. Its purity is paramount.
-
Iodine Decomposition: Iodine can sublime and may degrade over time, especially if not stored properly in a tightly sealed, dark container. Using old or improperly stored iodine can lead to insufficient electrophile concentration.
-
Moisture Sensitivity: While the reaction can be run in the presence of a mild base and water, anhydrous conditions are often preferred for reproducibility. Moisture can react with intermediates and reduce the effectiveness of the iodinating agent.[1]
-
Stoichiometry: Ensure you are using the correct molar equivalents of iodine. While a slight excess might be necessary, a large excess can lead to side reactions.
-
-
Solvent Choice: The polarity and coordinating ability of the solvent play a critical role.
-
Acetonitrile (CH₃CN) is often the solvent of choice. Research has shown that solvents like DMF, DMSO, and NMP can lead to complex mixtures or only trace amounts of the desired product.[2] Acetonitrile provides a good balance of polarity to dissolve the starting material and reagents without interfering with the reaction mechanism.[2][3][4]
-
-
Reaction Temperature: Most iodocyclization reactions proceed well at room temperature.[5] However, heating the reaction may not improve the yield and could lead to decomposition.[2] If the reaction is sluggish, it's more likely due to reagent or substrate issues than temperature.
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low yields.
Q2: I'm observing a significant side product. Could it be an isomer?
A2: Yes, the formation of a constitutional isomer is a known side reaction, and its likelihood is dictated by the structure of your starting alkenyl alcohol.
-
Causality - Baldwin's Rules and Regioselectivity: The desired reaction is a 6-endo-trig cyclization. However, if the substrate geometry allows, a competing 5-exo-trig or other cyclization pathways can occur. For instance, an endocyclic alkene in the starting material can lead to the formation of a 6-oxabicyclo[3.2.1]octane core instead of the desired 2-oxabicyclo[2.2.2]octane.[2]
-
Substrate Structure: The key precursor is a cyclohexane ring bearing both a hydroxyl group and an alkenyl group. The stereochemistry and position of these groups are critical. The synthesis reported by Levterov et al. utilizes an exocyclic alkene, which strongly favors the desired 6-endo cyclization to form the [2.2.2] system.[2][4]
-
Minimization Strategy: The most effective way to avoid this side product is to ensure the synthesis of the correct starting material. If you are designing a new route, prioritize substrates that are sterically and electronically biased to undergo the 6-endo cyclization.
| Side Product | Structure | Precursor Cause |
| 6-oxabicyclo[3.2.1]octane | Isomeric bicyclic ether | Use of an endocyclic alkene instead of an exocyclic one.[2] |
| Decomposition Products | Dark, tar-like materials | Reaction with incompatible functional groups (e.g., certain heterocycles like thiazole or triazole).[2][6] |
Q3: My purification by column chromatography is difficult, and the product seems unstable on silica gel. What can I do?
A3: The iodinated product can indeed be sensitive, especially to acidic conditions, which are common with standard silica gel.
-
Causality - Lewis Acidity of Silica: Standard silica gel is slightly acidic and can cause decomposition or rearrangement of acid-sensitive compounds.[7] The iodine atom can also interact with the silica surface, leading to tailing and poor separation.
-
Recommended Purification Strategy:
-
Neutralize the Silica: Pre-treat your silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1%). This will neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using alumina (neutral or basic) or a C18-functionalized reverse-phase silica if your product is compatible.
-
Work-up Procedure: Before chromatography, ensure your work-up is thorough. A wash with aqueous sodium thiosulfate (Na₂S₂O₃) is crucial to quench any unreacted iodine.[1] This is followed by a brine wash to remove excess water before drying over an anhydrous salt like Na₂SO₄ or MgSO₄.
-
Frequently Asked Questions (FAQs)
What is the mechanism of the iodocyclization to form 2-Oxabicyclo[2.2.2]octane?
The reaction proceeds through a well-established iodonium ion-mediated mechanism:
-
Electrophilic Attack: The π-bond of the alkene acts as a nucleophile, attacking a molecule of iodine (I₂). This forms a cyclic iodonium ion intermediate and releases an iodide ion (I⁻).
-
Intramolecular Nucleophilic Attack: The tethered hydroxyl group (-OH) acts as an intramolecular nucleophile. It attacks one of the carbons of the iodonium ion bridge. For the formation of the [2.2.2] system, this is a 6-endo-trig cyclization.
-
Deprotonation: The resulting oxonium ion is deprotonated, often by the iodide ion (I⁻) or a mild base (like NaHCO₃, if added), to yield the neutral 2-oxabicyclo[2.2.2]octane product and HI.
Iodocyclization Reaction Mechanism
Caption: Key steps in the iodocyclization mechanism.
Why is a base like sodium bicarbonate (NaHCO₃) sometimes used?
While not always required, a mild, non-nucleophilic base like NaHCO₃ can be beneficial.[4] Its primary role is to neutralize the hydriodic acid (HI) that is generated as a byproduct during the deprotonation step. This prevents the reaction medium from becoming acidic, which could otherwise lead to acid-catalyzed decomposition of the starting material or product.
How was the optimized protocol for this synthesis developed?
The protocol was developed through systematic screening of reaction conditions. Levterov et al. (2023) found that many common organic solvents were unsuitable.[2] It was the switch to acetonitrile that proved crucial, providing a 56% yield of the desired iodide product, which was a significant improvement over other solvents and demonstrated the scalability of the reaction up to a 135g scale.[2][4]
Standard Experimental Protocol
This protocol is adapted from the successful multigram synthesis reported in the literature.[2]
Materials and Equipment:
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Starting material: Cyclohexane-containing alkenyl alcohol
-
Molecular Iodine (I₂)
-
Anhydrous Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the alkenyl alcohol (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material (concentration may vary depending on the specific substrate, typically ~0.1 M).
-
Iodine Addition: Add molecular iodine (I₂, ~1.1 - 1.5 eq) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within a few hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the dark iodine color disappears.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent if necessary) to obtain the pure iodinated 2-oxabicyclo[2.2.2]octane.
References
-
Levterov, V.V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. Available at: [Link]
-
Levterov, V.V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. OUCI. Available at: [Link]
-
Levterov, V.V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PubMed. Available at: [Link]
-
Levterov, V.V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. Available at: [Link]
-
Synthesis of 2-oxabicyclo[2.2.2]octanes and... ResearchGate. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]
-
Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts. ACS Omega. (2019). Available at: [Link]
-
2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. ResearchGate. Available at: [Link]
-
Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. PubMed Central. Available at: [Link]
-
An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. (2023). Available at: [Link]
-
Iodocyclization: Past and Present Examples. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Troubleshooting [chem.rochester.edu]
Technical Support Center: Stereoselectivity in 2-Oxabicyclo[2.2.2]octan-3-one Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stereoselective control of reactions involving the 2-oxabicyclo[2.2.2]octan-3-one scaffold. This rigid, bicyclic lactone is a valuable building block in synthetic chemistry, and controlling the stereochemical outcome of its transformations is paramount for accessing complex, biologically active molecules.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling stereoselectivity for reactions involving the this compound core?
The rigid, bridged structure of this compound presents a unique stereochemical landscape.[1] While this rigidity can be an advantage, it also imposes significant constraints that challenge stereocontrol.
-
Facial Selectivity: The concave and convex faces of the molecule offer distinct steric environments. Nucleophilic attack on the carbonyl group or reactions at adjacent positions are heavily influenced by the accessibility of these faces. The bridged structure often directs incoming reagents to the less hindered exo face, but this is not always guaranteed and depends heavily on the substrate and reagents.
-
Transition State Conformations: The bicyclic system limits the number of accessible low-energy transition states. Achieving high stereoselectivity requires a deep understanding of how a chosen catalyst or reagent will interact with these constrained conformations to favor one pathway significantly over others.
-
Substrate Reactivity: The lactone functionality can be susceptible to side reactions, such as ring-opening, especially under harsh conditions (e.g., strong acids or bases). These competing pathways can reduce yield and complicate purification, indirectly affecting the isolation of the desired stereoisomer.
Q2: My reaction is yielding a poor diastereomeric ratio (dr). What strategies can I employ to improve diastereoselectivity?
A low diastereomeric ratio indicates that the energy difference between the transition states leading to the different diastereomers is minimal. To improve this, you must amplify these small differences.
1. Reagent-Based Control: The size and nature of your reagents can be a powerful tool.
-
Steric Bulk: Employing bulkier nucleophiles or electrophiles can exploit the subtle steric differences between the diastereomeric transition states. For example, switching from sodium borohydride to a bulkier reducing agent like L-Selectride® for a ketone reduction can dramatically shift the diastereoselectivity.
-
Chelation Control: If your substrate has a nearby coordinating group (e.g., a hydroxyl or ether), you can use Lewis acids that chelate to both the coordinating group and the reacting center. This locks the conformation of the substrate, forcing the incoming reagent to attack from a specific face.
2. Substrate-Based Control (Chiral Auxiliaries): Attaching a chiral auxiliary to your substrate is a classic and reliable method for inducing diastereoselectivity. The auxiliary acts as a "chiral steering group."
-
Mechanism: The chiral auxiliary creates a sterically biased environment, forcing the reaction to proceed through a transition state that minimizes steric clashes. This leads to the preferential formation of one diastereomer.
-
Common Auxiliaries: Evans' oxazolidinones and Oppolzer's sultams are highly effective auxiliaries that can be attached to a carboxylic acid derivative of the bicyclic system. Asymmetric domino reactions based on chiral auxiliaries have proven to be a powerful tool in asymmetric synthesis.[3][4] After the reaction, the auxiliary can be cleaved to reveal the desired product.
3. Organocatalysis: Chiral organocatalysts can create a highly organized, chiral environment around the substrate.[5] For instance, in a Michael addition to an α,β-unsaturated derivative of the lactone, a chiral amine catalyst (like a prolinol derivative) can form a transient iminium ion. This ion adopts a preferred conformation that shields one face of the molecule, directing the nucleophile to the other face with high diastereoselectivity.[6][7]
Q3: I am struggling to achieve high enantioselectivity. What are the most effective modern strategies?
Achieving high enantioselectivity requires the intervention of a chiral force, typically a catalyst or reagent, that can differentiate between enantiotopic faces or groups.
Strategy 1: Asymmetric Organocatalysis This has become a dominant strategy in modern synthesis due to mild reaction conditions and high selectivity.[8]
-
N-Heterocyclic Carbenes (NHCs): Chiral NHCs are exceptionally versatile for lactone synthesis and modification. They can catalyze enantioselective lactonizations and other transformations, often providing excellent enantiomeric ratios (er).[8]
-
Brønsted Acid Catalysis: Confined Brønsted acids, such as imidodiphosphorimidates (IDPis), can create a chiral pocket that activates the substrate and controls the stereochemical outcome. This has been successfully applied to asymmetric hydrolactonization reactions to generate enantiomerically enriched tertiary lactones.[9]
-
Amine Catalysis: As mentioned, chiral amines (e.g., derivatives of proline or cinchona alkaloids) are highly effective for reactions proceeding through enamine or iminium ion intermediates.[7]
Strategy 2: Transition Metal Catalysis Chiral transition metal complexes offer a distinct set of catalytic cycles and activation modes.
-
Silver(I)/Brønsted Acid Relay Catalysis: This relay system has been used in cascade reactions to generate highly strained spiro-2-oxabicyclo[2.2.2]octanes with excellent yields and stereoselectivities.[10][11] The process involves a silver-catalyzed cycloisomerization followed by a cycloaddition.
-
Rhodium(II) Catalysis: Rhodium carbenoid chemistry is effective for C-H insertion reactions to form γ-lactams with high diastereoselectivity, demonstrating the power of metal catalysts in controlling complex stereochemical arrays.[12]
The choice between organocatalysis and metal catalysis often depends on the specific transformation you wish to perform.
Troubleshooting Guide & Protocols
Problem: Low Enantiomeric Excess (ee) in an Organocatalyzed Michael Addition
You are attempting to add a nucleophile to an α,β-unsaturated this compound derivative using a standard chiral amine catalyst, but the enantiomeric excess is below 50%.
Below is a systematic workflow to troubleshoot and optimize your reaction.
Caption: Systematic workflow for troubleshooting low enantioselectivity.
1. Catalyst Screening: The catalyst is the heart of the reaction.
- Rationale: Small structural changes to the chiral catalyst can have a profound impact on the transition state geometry.
- Action: If you are using a prolinol-based catalyst, screen other derivatives. For example, test catalysts with bulkier silyl ethers (TMS, TES, TIPS) or different aryl groups. DFT calculations have shown that catalyst structure is a key driver for selectivity.[9]
- Reference Table: The table below shows how catalyst choice can affect stereoselectivity in a representative reaction.
| Catalyst Type | Substituent (R) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) | Source |
| (R)-BINOL-derived Amine | H | 7:1 | 56% | Organic Letters[6] |
| (R)-BINOL-derived Amine | SiPh₃ | >20:1 | 96% | Organic Letters[6] |
| L-Valine-derived NHC | - | - | 80:20 er | PMC[8] |
| L-Phenylalanine-derived NHC | - | - | 92:8 er | PMC[8] |
2. Solvent Optimization:
- Rationale: The solvent influences catalyst solubility, substrate conformation, and the stability of the transition state.
- Action: Screen a range of solvents with varying polarities and coordinating abilities. Start with common solvents like CHCl₃, Toluene, and CH₂Cl₂. Sometimes, a less conventional solvent like MTBE or a mixture can provide the best results. For the reaction cited in the table above, switching to CHCl₃ was critical for achieving high stereoselectivity.[6]
3. Temperature Adjustment:
- Rationale: Lowering the temperature increases the energy difference (ΔΔG‡) between the two diastereomeric transition states, which typically leads to higher selectivity.
- Action: Run the reaction at 0 °C, -20 °C, and even as low as -78 °C. Be aware that reaction times will increase significantly. Monitor the reaction by TLC or LC-MS to determine the optimal balance between selectivity and reaction time.
4. Use of Additives:
- Rationale: Additives can act as co-catalysts, proton shuttles, or scavengers that prevent side reactions.
- Action: For amine-catalyzed reactions, a weak acid co-catalyst (e.g., benzoic acid) is often beneficial. It facilitates the turnover of the catalyst by promoting the hydrolysis of the iminium ion. Screen different acids and loadings (typically 10-20 mol%).
General Experimental Protocol: Organocatalytic Enantioselective Domino Reaction
This protocol is adapted from a published procedure for the construction of spiroketal lactones and serves as a representative example of setting up a highly stereoselective reaction.[6]
Objective: To synthesize a chiral spiroketal lactone from an alkyne precursor with high diastereo- and enantioselectivity.
Materials:
-
Alkyne Substrate (1a, 0.05 mmol)
-
N-Iodosuccinimide (NIS, 1.1 equiv, 0.055 mmol)
-
Chiral Amine Catalyst (e.g., (R)-BINOL-derived amine 2e, 10 mol%)
-
Chloroform (CHCl₃, 2 mL, anhydrous)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the chiral amine catalyst (10 mol%).
-
Add the alkyne substrate 1a (0.05 mmol, 1.0 equiv).
-
Add 2 mL of anhydrous chloroform via syringe.
-
Cool the reaction mixture to the desired temperature (e.g., -50 °C) using a cryocooler or a dry ice/acetone bath.
-
Once the temperature has stabilized, add N-Iodosuccinimide (NIS) (0.055 mmol, 1.1 equiv) in one portion.
-
Stir the reaction mixture at this temperature for the required time (e.g., 48 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the stereoselectivity (dr and ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
The following diagram illustrates the fundamental principle of how a chiral catalyst induces stereoselectivity.
Caption: A chiral catalyst stabilizes one transition state over the other.
References
- Organic Chemistry Frontiers. Enantioselective synthesis of 8-membered lactone derivatives via organocatalytic cascade reactions. RSC Publishing.
- ResearchGate. Stereoselective Synthesis of Spiro-2-oxabicyclo[2.2.2]octane Enabled by Ag(I)
- ACS Publications. Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction | Organic Letters.
- PubMed. Diastereoselective Organocatalytic Addition of α-Angelica Lactone to β-Halo-α-ketoesters.
- PubMed Central. Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones.
- Journal of the American Chemical Society.
- Arkat USA.
- ACS Publications. Stereoselective Synthesis of Spiro-2-oxabicyclo[2.2.2]octane Enabled by Ag(I)
- PubMed Central. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
- ACS Publications. Di- and Trisubstituted γ-Lactams via Rh(II)-carbenoid Reaction of N-Cα-Branched, N-Bis(trimethylsilyl)methyl α-Diazoamides. Synthesis of (±)-α-Allokainic Acid | Organic Letters.
- ResearchGate. Synthesis of 2-oxabicyclo[2.2.2]octanes and....
- ResearchGate. Asymmetric Domino Reactions. Part A. Reactions Based on the Use of Chiral Auxiliaries | Request PDF.
- eScholarship. Methodologies of Bicyclo[2.2.2]octane Compounds ....
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Enantioselective synthesis of 8-membered lactone derivatives via organocatalytic cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diastereoselective Organocatalytic Addition of α-Angelica Lactone to β-Halo-α-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ring-Opening Polymerization (ROP) of Bicyclic Lactones
Welcome to the technical support center for the ring-opening polymerization (ROP) of bicyclic lactones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of polymerizing these unique monomers. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve successful polymerization outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the ROP of bicyclic lactones often more challenging than that of monocyclic lactones like ε-caprolactone?
A: The primary challenge stems from the thermodynamics of polymerization. Bicyclic systems can exhibit lower ring strain compared to some highly strained monocyclic lactones. The Gibbs free energy of polymerization (ΔG_p) is a balance between the negative enthalpy (ΔH_p, favored by ring-strain release) and the negative entropy (ΔS_p, disfavored). For less-strained bicyclic systems, ΔG_p may be close to zero or positive, especially at elevated temperatures, leading to a low ceiling temperature (T_c) above which polymerization is thermodynamically unfavorable.[1][2]
Q2: What are the most common causes of failed or poorly controlled polymerizations with bicyclic lactones?
A: The most frequent issues are:
-
Monomer and Reagent Purity: Trace amounts of water, alcohols, or other nucleophilic impurities can act as unintended initiators or chain-transfer agents, leading to poor control over molecular weight and a broad dispersity.
-
Unfavorable Thermodynamics: Attempting polymerization above the monomer's ceiling temperature will result in low or no conversion as the depolymerization rate becomes significant.[2]
-
Inappropriate Catalyst/Initiator Choice: The catalyst must be active enough to promote polymerization under suitable conditions but not so reactive that it causes side reactions. The choice is highly monomer-dependent.[3][4]
-
Side Reactions: Intramolecular or intermolecular transesterification can lead to chain scrambling and the formation of cyclic oligomers, broadening the molecular weight distribution.[5]
Q3: How do I choose the right catalyst for my bicyclic lactone system?
A: Catalyst selection depends on the lactone's structure and desired polymer properties.
-
Organocatalysts: Systems like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) paired with a thiourea (TU) co-catalyst can offer mild conditions and good control through a dual activation mechanism.[1]
-
Metal-Based Catalysts: Metal alkoxides are widely used.[4] For example, diethylzinc (ZnEt₂) has proven effective for producing high molecular weight polyesters from norcamphor-derived lactones, whereas catalysts like titanium isopropoxide (Ti(OiPr)₄) may yield only low molecular weight polymers in some cases.[2] Tin(II) octoate (Sn(Oct)₂) is a common but potentially toxic choice. The reactivity often follows the order Sn > Ti > Zn > Al.[4]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format, providing the scientific reasoning behind each recommendation.
Problem 1: Low or No Monomer Conversion
| Potential Cause | Underlying Science & Explanation | Recommended Solution & Validation |
| Polymerization Temperature is too High | The reaction is at or above the ceiling temperature (T_c), where the rate of depolymerization equals or exceeds the rate of polymerization. This is common for less-strained bicyclic systems. The equilibrium shifts back to the monomer.[2] | Solution: Lower the reaction temperature significantly. For monomers with poor polymerizability, ROP at low temperatures (e.g., -40 °C to 25 °C) may be necessary.[2] Validation: Run a series of small-scale polymerizations at different temperatures to experimentally determine the optimal range. |
| Inactive Catalyst/Initiator | The chosen catalyst may not be sufficiently active for the specific bicyclic lactone. Some catalysts require activation or are inhibited by impurities. For instance, metal alkoxide initiators function via a coordination-insertion mechanism that can be sensitive to the steric and electronic properties of the monomer.[6] | Solution: Switch to a more active catalyst system. If using a metal alkoxide, consider one with a more electropositive metal or less bulky ligands. For organocatalysis, ensure both the base and any co-catalyst are present and active. Validation: Test a different class of catalyst (e.g., switch from an organocatalyst to a metal-based one like ZnEt₂).[2] |
| Monomer Impurities | Acidic or basic impurities can neutralize the catalyst. Protic impurities (e.g., water) can react with and deactivate many common catalysts, especially organometallic ones. | Solution: Rigorously purify the monomer before use. See Protocol 1: Monomer Purification and Drying . Validation: Confirm monomer purity via ¹H NMR and measure water content using Karl Fischer titration (<10 ppm is ideal). |
Problem 2: Poor Control Over Molecular Weight (High Dispersity, Đ > 1.5)
| Potential Cause | Underlying Science & Explanation | Recommended Solution & Validation |
| Presence of Protic Impurities | Water, alcohols, or even residual acid from monomer synthesis act as uncontrolled initiators. Each impurity molecule can start a new polymer chain, leading to a higher-than-expected number of chains and consequently, lower molecular weight and broad dispersity. | Solution: Ensure all reagents (monomer, initiator, solvent) and glassware are scrupulously dry. See Protocol 1 . Validation: Run a control reaction with an unpurified monomer and compare the GPC results to a reaction with a rigorously purified monomer. |
| Chain-Transfer Reactions | Transesterification (intermolecular or intramolecular) is a major side reaction. The growing polymer chain end can attack the backbone of another chain, leading to chain scrambling and a broadening of the molecular weight distribution towards the thermodynamic limit of Đ = 2. | Solution: Lower the reaction temperature and/or reduce the reaction time. Select a catalyst known for high selectivity and low transesterification activity. For some systems, bulky catalysts can suppress backbiting (intramolecular transesterification). Validation: Monitor dispersity (Đ) over time via GPC. A rapid increase in Đ after high conversion is reached is indicative of transesterification. |
| Slow Initiation Compared to Propagation | If the initiation step (the first addition of a monomer to the initiator) is significantly slower than the propagation step, not all chains will start growing at the same time. This staggered start leads to chains of varying lengths and thus a broad dispersity. | Solution: Choose an initiator-catalyst system where k_i ≥ k_p. Sometimes, using a pre-activated initiator or allowing an induction period for the initiator to form can help. For metal alkoxide systems, the choice of the alkoxide group can influence the initiation rate.[5] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing common ROP issues.
Key Experimental Protocols
Protocol 1: Rigorous Monomer Purification and Drying
Trustworthiness in ROP starts with the monomer. This protocol ensures the removal of catalytic poisons and uncontrolled initiators.
-
Initial Purification: If the crude bicyclic lactone contains significant impurities from its synthesis, purify it first by recrystallization from a suitable solvent (e.g., ethyl acetate, hexanes) or column chromatography.
-
Chemical Drying: Dissolve the purified monomer in a dry, inert solvent (e.g., dichloromethane or THF). Add a drying agent that does not react with the lactone, such as calcium hydride (CaH₂), and stir overnight under an inert atmosphere (N₂ or Ar).
-
Causality: CaH₂ reacts irreversibly with water and acidic protons to form H₂ gas and calcium hydroxide/alkoxides, effectively removing these impurities.
-
-
Distillation/Sublimation: Filter the solution to remove the CaH₂. Remove the solvent under reduced pressure. For liquid monomers, perform a vacuum distillation from CaH₂. For solid monomers, perform a vacuum sublimation. Collect the purified monomer in a flame-dried Schlenk flask.
-
Storage & Validation: Store the purified monomer in an inert atmosphere glovebox.
-
Self-Validation: Before use, take an aliquot and dissolve it in a deuterated solvent to confirm purity by ¹H and ¹³C NMR. The absence of impurity peaks is critical. Perform Karl Fischer titration to confirm water content is below 10 ppm.
-
Protocol 2: General Procedure for a Test ROP Reaction
This protocol provides a self-validating framework for optimizing polymerization conditions.
-
Glassware Preparation: All glassware (Schlenk flask, syringes, etc.) must be oven-dried at >120 °C for at least 12 hours and then cooled under high vacuum or a stream of dry inert gas.
-
Reaction Setup: In an inert atmosphere glovebox, add the purified bicyclic lactone monomer (e.g., 1.0 mmol) to a tared Schlenk flask.
-
Solvent and Initiator Addition: If performing a solution polymerization, add freshly distilled, dry solvent (e.g., toluene or THF) via syringe. Add the initiator (e.g., dry benzyl alcohol) via microsyringe. The ratio of monomer to initiator ([M]/[I]) will determine the target degree of polymerization.
-
Initiation of Polymerization: Dissolve the catalyst in dry solvent in the glovebox. Add the required amount of catalyst solution to the monomer/initiator mixture via syringe to start the reaction.
-
Monitoring and Termination: Maintain the reaction at the desired temperature. Take aliquots periodically under inert conditions to monitor monomer conversion by ¹H NMR and molecular weight evolution by GPC.
-
Causality: Monitoring the reaction allows for the identification of induction periods, reaction rates, and the onset of any side reactions (e.g., transesterification, indicated by a sudden broadening of the GPC trace).
-
-
Termination and Isolation: Once the desired conversion is reached, quench the reaction by adding a small amount of acidic solution (e.g., benzoic acid or HCl in methanol). Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexanes). Filter and dry the polymer under vacuum to a constant weight.
-
Characterization: Analyze the final polymer by GPC (for M_n, M_w, and Đ), NMR (for end-group analysis and microstructure), and DSC/TGA (for thermal properties).
Reaction Mechanisms Visualized
The coordination-insertion mechanism is one of the most common pathways for ROP catalyzed by metal alkoxides.[6][7]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for the Efficient Synthesis of 2-Oxabicyclo[2.2.2]octan-3-one
Welcome to the technical support center for the synthesis of 2-Oxabicyclo[2.2.2]octan-3-one. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this valuable bicyclic lactone scaffold. As a key structural motif and a bioisostere for the phenyl ring, its efficient synthesis is of paramount importance[1][2].
This document moves beyond standard protocols to provide in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind catalyst selection, troubleshoot common experimental hurdles, and provide validated workflows to ensure your success in the lab.
Part 1: Catalyst Selection Philosophy
The synthesis of this compound, the formal δ-lactone of 4-hydroxycyclohexanecarboxylic acid, is most commonly achieved via intramolecular cyclization or cycloaddition strategies[3][4]. The choice of catalyst is the most critical parameter dictating the reaction's efficiency, yield, and stereochemical outcome. The two predominant catalytic pathways are:
-
Lewis Acid or Organocatalyst-Mediated Intramolecular Hetero-Diels-Alder (HDA) Reaction: This is a powerful strategy for forming the bicyclic ring system in a single, concerted step. The catalyst's role is to activate the dienophile, lower the activation energy, and control the stereochemistry[5][6].
-
Catalytic Intramolecular Lactonization/Cyclization: This approach involves the cyclization of a pre-functionalized cyclohexane precursor. Modern methods, such as palladium-catalyzed C-H activation or iodocyclization, offer elegant and direct routes[1][7].
The following sections will address specific issues you may encounter with these approaches.
Part 2: Troubleshooting Guide - Questions from the Field
Issue 1: Low or No Product Yield
Question: "My reaction to form this compound is resulting in very low yields or only starting material. What are the most probable causes and how can I fix this?"
Answer: Low yield is a multifaceted problem that can typically be traced back to catalyst activity, substrate stability, or suboptimal reaction conditions. Let's break down the diagnostic process.
A. Catalyst-Related Issues:
-
Lewis Acid Deactivation: Standard Lewis acids (e.g., AlCl₃, TiCl₄, EtAlCl₂) are extremely sensitive to moisture. Trace water in your solvent or on your glassware will hydrolyze and deactivate the catalyst.
-
Solution: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents stored over molecular sieves. Handle catalysts in a glovebox or under a positive pressure of an inert gas (Argon or Nitrogen).
-
-
Incorrect Catalyst Choice: The electronic nature of your substrate is key. For an intramolecular Hetero-Diels-Alder reaction, the catalyst must effectively lower the LUMO of the dienophile (e.g., an acrylate or aldehyde) to facilitate the cycloaddition[5]. If your substrate is electron-rich, a milder Lewis acid may be sufficient.
-
Solution: Screen a panel of Lewis acids with varying strengths. For substrates prone to decomposition, consider milder options like ZnCl₂, Sc(OTf)₃, or chiral oxazaborolidines[8].
-
-
Organocatalyst Incompatibility: Organocatalysts, such as imidazolidinones, often work by forming an iminium ion, which lowers the dienophile's LUMO[9]. This requires the substrate to have a compatible functional group (e.g., an α,β-unsaturated aldehyde).
-
Solution: Verify that your substrate is compatible with the proposed catalytic cycle. Ensure the catalyst loading is optimal (typically 10-20 mol%).
-
B. Substrate & Reaction Condition Issues:
-
Substrate Decomposition: Aggressive Lewis acids or high temperatures can cause your starting material to polymerize or decompose.
-
Solution: Run the reaction at a lower temperature for a longer duration. If using a Lewis acid, consider adding it slowly to a cooled solution of the substrate.
-
-
Unfavorable Equilibrium (Retro-HDA): The 2-oxabicyclo[2.2.2]octane skeleton can be thermally labile. The desired cycloaddition is reversible, and at higher temperatures, the equilibrium can favor the starting material via a retro-Hetero-Diels-Alder reaction. This is particularly problematic in syntheses starting from precursors like 2H-pyran-2-ones, which can eliminate CO₂ upon retro-cycloaddition[10].
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. In some cases, microwave-assisted synthesis can provide the necessary energy in short bursts, minimizing thermal decomposition[11].
-
Issue 2: Formation of Side Products & Isomers
Question: "My reaction is producing the target lactone, but I'm getting significant impurities or the wrong stereoisomer. How can I improve the selectivity?"
Answer: Selectivity is a direct function of catalytic control. Unwanted side products or isomers indicate that either the catalyst is not providing sufficient stereochemical direction or that uncatalyzed background reactions are occurring.
A. Stereoselectivity Control:
-
The Endo/Exo Problem: In Diels-Alder reactions, both endo and exo transition states are possible. The desired isomer is often the thermodynamically more stable product, but kinetic control is key.
-
Solution: The choice of catalyst and solvent can influence the transition state geometry. Chiral Lewis acids, such as Titanium-BINOL complexes, are designed to create a rigid chiral environment that selectively favors one transition state over the other, leading to high enantioselectivity[5]. Similarly, MacMillan's imidazolidinone catalysts are well-documented for controlling stereochemistry in IMDA reactions[9].
-
-
Epimerization: If your molecule has stereocenters adjacent to carbonyl groups, they may be susceptible to epimerization under acidic or basic conditions, leading to a mixture of diastereomers.
-
Solution: Use milder catalysts and ensure a non-nucleophilic counter-ion. Buffer the reaction if necessary. Minimize reaction time and work up the reaction promptly upon completion.
-
B. Minimizing Side Products:
-
Polymerization: As mentioned, acidic conditions can catalyze the polymerization of alkene-containing substrates.
-
Solution: Lower the reaction temperature, reduce catalyst loading, or switch to a milder catalyst. Running the reaction at a higher dilution can also disfavor intermolecular polymerization reactions.
-
-
Formation of Isomeric Skeletons: In some ene-type reactions catalyzed by Lewis acids, rearrangement can occur, leading to skeletons like oxabicyclo[3.2.1]octanes instead of the desired [2.2.2] system[12].
-
Solution: This is a mechanistic issue. If rearrangement is inherent to your chosen catalyst/substrate combination, a different synthetic strategy, such as a dedicated iodolactonization, may be required[1].
-
Part 3: Catalyst Comparison & Selection Workflow
To aid in your selection, the following table summarizes common catalyst classes for the synthesis of the 2-oxabicyclo[2.2.2]octane core.
| Catalyst Class | Representative Catalysts | Mechanism | Key Advantages | Common Issues |
| Lewis Acids | AlCl₃, Et₂AlCl, TiCl₄, SnCl₄ | HDA/Ene Activation | High reactivity, readily available, accelerates reaction rates.[6] | Moisture sensitive, can cause substrate decomposition, poor stereocontrol without chiral ligands.[13] |
| Chiral Lewis Acids | Ti-BINOL, Copper-BOX, Chiral Oxazaborolidines | Asymmetric HDA | Excellent enantiomeric and diastereomeric control.[5][6] | Expensive, require anhydrous conditions, ligand synthesis can be complex. |
| Organocatalysts | Imidazolidinones (MacMillan), DABCO | Iminium Ion Catalysis (HDA) | Metal-free, less sensitive to moisture than many Lewis acids, good stereocontrol.[9][11][14] | Higher catalyst loading often required, limited to certain substrate classes (e.g., α,β-unsaturated aldehydes). |
| Transition Metals | Pd(OAc)₂, Ag(I), Cu(I) | C-H Lactonization, Cascade Cyclizations | High functional group tolerance, novel reactivity pathways.[7][15][16] | Catalyst/ligand cost, requires careful optimization of oxidants and additives.[17] |
| Halogen-Mediated | I₂, N-Iodosuccinimide (NIS) | Iodolactonization | Mild conditions, high yields for suitable precursors, reliable cyclization.[1][18] | Requires a pre-synthesized olefinic acid, stoichiometric use of halogenating agent. |
Experimental Workflow: Catalyst Screening
The following diagram outlines a logical workflow for selecting and optimizing a catalyst for your specific synthesis.
Caption: A structured workflow for catalyst selection and reaction optimization.
Part 4: Frequently Asked Questions (FAQs)
Q1: What is the most reliable, scalable method for a first-time synthesis? For reliability and scalability, the intramolecular iodolactonization of a 4-vinylcyclohexanecarboxylic acid precursor is often a robust choice. The reaction conditions are typically mild, and the mechanism is less prone to the complex side reactions that can plague Lewis acid-catalyzed pathways[1].
Q2: How do I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common method. Use a stain that visualizes both your starting material and the lactone product (e.g., potassium permanganate, which reacts with the alkene in the starting material but less so with the product). For more quantitative analysis, taking aliquots for ¹H NMR or GC-MS analysis is recommended.
Q3: Are there any specific safety concerns with these catalysts? Yes. Pyrophoric Lewis acids like diethylaluminum chloride (Et₂AlCl) must be handled with extreme care under an inert atmosphere. Halogenating agents like I₂ and NIS are toxic and should be handled in a fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: Can I use microwave heating to accelerate the reaction? Microwave irradiation can be highly effective, particularly for Diels-Alder reactions, by significantly reducing reaction times[11]. However, it can also accelerate decomposition pathways. A careful screening of time and temperature is necessary.
Part 5: Detailed Experimental Protocol
This protocol is an example of a modern, palladium-catalyzed approach to lactone synthesis, adapted from principles of C-H activation. It demonstrates a powerful method for substrates where other routes may fail.
Protocol: Palladium-Catalyzed γ-C(sp³)-H Lactonization of a Carboxylic Acid [7]
Objective: To synthesize a substituted this compound from a corresponding substituted cyclohexane carboxylic acid via a directed C-H activation/lactonization cascade.
Reagents & Equipment:
-
Substituted cyclohexane carboxylic acid (1.0 equiv)
-
Pd(OAc)₂ (0.10 equiv)
-
Quinoline-Pyridone Ligand (L1) (0.12 equiv)[7]
-
Ag₂CO₃ (2.0 equiv, as oxidant)
-
Hexafluoroisopropanol (HFIP), as solvent
-
Oven-dried reaction vial with a screw cap and PTFE septum
-
Standard Schlenk line or glovebox for inert atmosphere
Procedure:
-
Preparation: In a glovebox or under a positive flow of argon, add the substituted cyclohexane carboxylic acid (0.1 mmol, 1.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 0.10 equiv), the quinoline-pyridone ligand (0.12 equiv), and Ag₂CO₃ (55 mg, 0.2 mmol, 2.0 equiv) to the reaction vial.
-
Solvent Addition: Add anhydrous HFIP (1.0 mL) to the vial.
-
Reaction: Seal the vial tightly with the screw cap. Remove the vial from the inert atmosphere and place it in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction for 24-36 hours. The progress can be monitored by taking small aliquots, quenching them with a small amount of water, extracting with ethyl acetate, and analyzing by GC-MS.
-
Work-up: After the reaction is complete (as judged by the consumption of starting material), cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium black and silver salts.
-
Purification: Wash the Celite® pad with additional ethyl acetate. Concentrate the combined filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound product.
Mechanism Diagram
Caption: Simplified catalytic cycle for Pd-catalyzed C-H lactonization.
References
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Top 37 papers published by Enamine Ltd in 2023 [scispace.com]
- 3. CAS 4350-84-9: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C7H10O2 | CID 138195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. mdpi.com [mdpi.com]
- 11. intramolecular diels-alder reaction: Topics by Science.gov [science.gov]
- 12. Ene reactions: evidence that oxabicyclo[3.2.1]octanes, not oxabicyclo-[2.2.2]octanes, are formed from the AlCl3-catalysed reactions of chloral with cyclohexene and the thermal addition of chloral to cyclohexa-1,3-diene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. lewis acid catalyzed: Topics by Science.gov [science.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Catalyst-controlled site-selective methylene C─H lactonization of dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Navigating Exothermic Events in the Synthesis of 2-Oxabicyclo[2.2.2]octan-3-one: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of complex scaffolds like 2-Oxabicyclo[2.2.2]octan-3-one is a critical step in the discovery pipeline. The inherent reactivity of the intermediates and the nature of the transformations involved often lead to significant exothermic events. Uncontrolled, these exotherms can compromise yield, purity, and most importantly, laboratory safety. This technical support center provides a comprehensive guide to understanding, predicting, and managing these thermal hazards through a series of troubleshooting guides and frequently asked questions.
Understanding the Thermal Landscape
The synthesis of this compound typically proceeds through one of two primary routes, each with its own distinct thermal profile:
-
Diels-Alder Cycloaddition followed by Lactonization: This pathway involves the [4+2] cycloaddition of a suitable diene and dienophile to form a bicyclo[2.2.2]octene derivative, which is then converted to the target lactone. The Diels-Alder reaction itself is often exothermic.
-
Baeyer-Villiger Oxidation: This route utilizes a pre-existing bicyclo[2.2.2]octan-2-one scaffold, which is then oxidized using a peroxy acid to introduce the oxygen atom into the bicyclic system, forming the lactone. Baeyer-Villiger oxidations are notoriously exothermic and require careful management.
This guide will address the potential exothermic issues in both synthetic strategies.
Troubleshooting Guide: Managing Reaction Exotherms
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.
Scenario 1: Rapid Temperature Spike During Diels-Alder Reaction
Question: I'm performing a Diels-Alder reaction to form the bicyclo[2.2.2]octene precursor, and I'm observing a rapid and difficult-to-control temperature increase upon adding my dienophile. What's happening and how can I control it?
Answer:
A rapid temperature spike during a Diels-Alder reaction is a classic sign of an uncontrolled exotherm. The formation of the new sigma bonds in the cyclohexene ring is an energetically favorable process, releasing significant heat. The rate of this heat release can exceed the rate of heat removal from your reactor, leading to a temperature surge.
Immediate Corrective Actions:
-
Cease Reagent Addition: Immediately stop the addition of the dienophile.
-
Enhance Cooling: Ensure your cooling bath is at the target temperature and that the reaction flask is adequately submerged. If necessary, add more coolant (e.g., dry ice to an acetone bath).
-
Increase Stirring Rate: Vigorous stirring improves heat transfer from the reaction mixture to the vessel walls and into the cooling bath.
Long-Term Preventative Strategies:
-
Slow, Controlled Addition: The single most effective way to manage the exotherm is to control the rate of the reaction by limiting the availability of one of the reagents. Add the dienophile dropwise using a syringe pump for precise control.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink. However, excessive dilution may slow down the reaction rate undesirably.
-
Lower Reaction Temperature: Starting the reaction at a lower temperature provides a larger buffer before reaching a critical temperature. Be aware that excessively low temperatures may significantly slow down or stall the reaction.
-
Reverse Addition: In some cases, adding the diene to the dienophile can provide better control.
| Parameter | Standard Condition | Recommended Adjustment for Exotherm Control |
| Addition Rate | Bolus or rapid addition | Slow, dropwise addition via syringe pump |
| Concentration | 1 M | 0.5 M or lower |
| Initial Temperature | Room Temperature | 0 °C or -10 °C |
Causality Behind the Choices: By slowing the addition of the limiting reagent, you are directly controlling the reaction rate and, therefore, the rate of heat generation. This allows the cooling system to keep pace with the heat being produced, preventing a thermal runaway.
Scenario 2: Exotherm and Potential for Runaway during Baeyer-Villiger Oxidation
Question: I am scaling up a Baeyer-Villiger oxidation of bicyclo[2.2.2]octan-2-one using m-CPBA and am concerned about the potential for a runaway reaction. What are the key safety considerations and control measures?
Answer:
Your concern is well-founded. The Baeyer-Villiger oxidation is a highly exothermic process, and the peroxyacid reagents used are themselves thermally sensitive. A runaway reaction is a significant risk if not properly managed.
Key Safety Considerations:
-
Reagent Stability: Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) can decompose exothermically at elevated temperatures.
-
Reaction Exotherm: The oxidation reaction itself releases a substantial amount of heat.
-
Gas Evolution: Decomposition of the peroxyacid can release gas, leading to a pressure buildup in a closed system.
Troubleshooting and Control Strategies:
-
Reagent Selection: While m-CPBA is common, consider using a safer alternative like urea-hydrogen peroxide in the presence of an acid anhydride, which can be less prone to violent decomposition.
-
Controlled Addition: The peroxyacid should be added slowly and portion-wise or as a solution via a syringe pump to a cooled solution of the ketone. Never add the ketone to the bulk of the oxidant.
-
Efficient Cooling: A robust cooling system is essential. For laboratory scale, an ice-salt or dry ice/acetone bath is recommended. For larger scales, a jacketed reactor with a cryocooler is necessary.
-
Thermal Hazard Analysis: Before scaling up, it is highly recommended to perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC). This will help determine the onset temperature of decomposition for your reaction mixture and the total heat of reaction.
-
Quenching Procedure: Have a well-defined and tested quenching procedure ready. A solution of sodium sulfite or sodium thiosulfate can be used to safely neutralize excess peroxyacid. The quenching process itself can be exothermic, so it should also be performed with cooling and controlled addition.
Experimental Protocol for a Controlled Baeyer-Villiger Oxidation:
-
Dissolve the bicyclo[2.2.2]octan-2-one in a suitable solvent (e.g., dichloromethane, chloroform) in a flask equipped with a magnetic stirrer, a thermometer, and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the m-CPBA (or other peroxyacid) in the same solvent and place it in the addition funnel.
-
Add the m-CPBA solution dropwise to the ketone solution, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C until completion (monitor by TLC or LC-MS).
-
Slowly quench the reaction by adding a cold, saturated aqueous solution of sodium sulfite, again monitoring the temperature.
DOT Diagram: Decision-Making for Baeyer-Villiger Scale-Up
Caption: Decision workflow for scaling up Baeyer-Villiger oxidations.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction is giving me a low yield, and I suspect the retro-Diels-Alder reaction is the culprit. How can I confirm this and prevent it?
A1: The retro-Diels-Alder reaction is favored at higher temperatures. If you are running your reaction at an elevated temperature to increase the rate, you may be shifting the equilibrium back towards the starting materials. To confirm this, you can try running the reaction at a lower temperature for a longer period. If the yield improves, the retro-Diels-Alder was likely the issue. To prevent it, conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
Q2: Can the solvent choice impact the exothermicity of the synthesis?
A2: Yes, absolutely. The solvent plays a crucial role in heat dissipation. Solvents with a higher heat capacity can absorb more heat for a given temperature increase. Additionally, a solvent with a higher boiling point can allow the reaction to be run at a higher temperature safely, but it also means that a runaway reaction could reach a more dangerous temperature before the solvent begins to boil, which can help to dissipate heat. The choice of solvent should be made considering its ability to dissolve the reactants, its inertness to the reaction conditions, and its thermal properties.
Q3: What are the signs of a potential runaway reaction, and what should be my emergency response?
A3: The primary sign is a rapid, uncontrolled increase in temperature, even with maximum cooling applied. Other signs can include a sudden change in color, vigorous gas evolution, or an increase in pressure.
Emergency Response Plan:
-
Alert colleagues and your supervisor immediately.
-
If safe to do so, remove the heating source (if any) and enhance cooling.
-
Stop any further addition of reagents.
-
If the reaction is producing a large amount of gas, ensure the fume hood sash is down and the system is properly vented.
-
If you believe the situation is becoming dangerously unstable, evacuate the immediate area and follow your institution's emergency procedures.
-
Do NOT attempt to quench a large, runaway reaction with a small amount of quenching agent, as this can sometimes accelerate the decomposition.
DOT Diagram: Emergency Response to a Runaway Reaction
Caption: Emergency response plan for a thermal runaway event.
References
-
Diels, O.; Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98–122. [Link]
-
Baeyer, A.; Villiger, V. (1899). Einwirkung des Caro'schen Reagens auf Ketone. Berichte der deutschen chemischen Gesellschaft, 32(3), 3625–3633. [Link]
-
Kagan, H. B. (2003). Asymmetric Baeyer-Villiger Oxidation. In Comprehensive Organic Synthesis II (pp. 1059-1070). Elsevier. [Link]
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. John Wiley & Sons. [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Technical Support Center: Solvent Effects on the Reactivity of 2-Oxabicyclo[2.2.2]octan-3-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-Oxabicyclo[2.2.2]octan-3-one. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this unique bicyclic lactone in their experimental workflows. As a rigid molecular scaffold, this compound offers distinct stereochemical properties but also presents specific challenges, particularly concerning its reactivity, which is profoundly influenced by the choice of solvent.[1][2]
This guide moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and stability of this compound.
Question: How stable is this compound under typical laboratory conditions?
Answer: 2-Oxabicyclo[2.2.2]octane derivatives are generally crystalline solids that are stable in air at room temperature.[3] However, as a lactone (a cyclic ester), the carbonyl group is susceptible to nucleophilic attack. The primary stability concern is hydrolysis, which can be catalyzed by acid or base.[3][4] For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place, away from acidic or basic vapors.
Question: What are the best solvents for dissolving this compound?
Answer: Due to the presence of the polar ester group and the ether linkage within its structure, this compound is a moderately polar molecule.[1] It typically exhibits good solubility in a range of common polar organic solvents, including:
-
Dichloromethane (DCM)
-
Chloroform (CHCl₃)
-
Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Acetone
-
Acetonitrile (MeCN)
-
Dimethyl Sulfoxide (DMSO)
Solubility in less polar solvents like hexanes or diethyl ether may be limited. It is sparingly soluble in water.
Question: What characteristic spectroscopic signals should I look for to confirm the integrity of my starting material?
Answer:
-
¹H NMR: The bicyclic structure imparts significant rigidity, leading to a well-defined and predictable proton NMR spectrum. You should expect to see distinct signals for the bridgehead protons and the protons on the three ethylene bridges.
-
¹³C NMR: A key signal to identify is the carbonyl carbon of the lactone, which typically appears significantly downfield (in the range of 170-180 ppm).
-
Infrared (IR) Spectroscopy: The most prominent feature will be a strong, sharp absorption band corresponding to the C=O stretch of the lactone. For a six-membered ring lactone (δ-lactone), this peak is typically found around 1735-1750 cm⁻¹.[4] The presence of ring strain in the bicyclic system may shift this value slightly.
Part 2: Troubleshooting Guide for Solvent-Mediated Reactivity
The solvent does more than just dissolve reactants; it is an active participant in the reaction, stabilizing or destabilizing reactants, intermediates, and transition states. This is especially true for reactions involving charged or highly polar species, such as the ring-opening of lactones.[5][6]
Scenario 1: My nucleophilic ring-opening reaction is extremely slow or fails to proceed.
Question: I am attempting a base-catalyzed hydrolysis (or aminolysis) and the reaction is not reaching completion, even with heating. What is the likely cause?
Answer: This is a classic problem often rooted in solvent choice, specifically the interplay between the solvent and the nucleophile.
-
Causality - The Role of Solvent in Nucleophile Reactivity:
-
Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are excellent at solvating both cations and anions. When using a charged nucleophile like hydroxide (OH⁻) or an alkoxide (RO⁻), protic solvents form a "solvation shell" around the anion through hydrogen bonding. This shell stabilizes the nucleophile, lowering its ground-state energy and making it less reactive. To react, the nucleophile must be partially desolvated, which requires energy and slows the reaction rate. Increasing the organic content in an aqueous ethanol mixture, for instance, decreases the dielectric constant and has been observed to decrease the rate of alkaline hydrolysis of esters.[7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess strong dipoles and are excellent at solvating cations (e.g., Na⁺, K⁺). However, they are poor at solvating anions because they lack hydrogen bond donor capabilities. This leaves the anion (your nucleophile) "naked" and highly reactive, dramatically accelerating the rate of nucleophilic attack. Studies on lactone hydrolysis have shown that rate enhancements are significantly higher in aqueous DMSO compared to aqueous ethanol.[5]
-
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent like ethanol, consider switching to or adding a co-solvent like DMSO or DMF.
-
Check Reagent Purity: Ensure your starting material is pure and your base/nucleophile has not degraded.[8]
-
Consider Concentration: Intramolecular reactions are favored by high dilution, but this intermolecular reaction requires sufficient concentration to proceed at a reasonable rate.[9]
-
Scenario 2: My reaction is messy, yielding multiple unexpected products.
Question: I am performing an acid-catalyzed ring-opening with an alcohol (e.g., methanol) to produce a hydroxy ester, but I'm observing a complex mixture. Why?
Answer: The solvent is likely competing with your intended reagent or promoting side reactions.
-
Causality - The Solvent as a Competing Nucleophile:
-
Solvolysis: In acid-catalyzed reactions, the carbonyl oxygen of the lactone is protonated, making it highly electrophilic. If your solvent is also a nucleophile (e.g., methanol, water), it can attack the carbonyl in a process called solvolysis.[10] If you intend for another nucleophile to react, but your solvent is also nucleophilic, you will get a mixture of products.
-
Rearrangements: The rigid bicyclic system is strained. Under strongly acidic conditions, carbocationic intermediates could potentially form, leading to skeletal rearrangements, although this is less common than simple ring-opening.
-
-
Troubleshooting Steps:
-
Use a Non-Nucleophilic Solvent: Switch to an inert, non-nucleophilic solvent such as THF, diethyl ether, or dichloromethane. This ensures that only your intended nucleophile is reacting.
-
Control the Stoichiometry: If using an alcohol as the nucleophile, use it as the limiting reagent if possible, with the reaction run in an inert solvent, rather than using the alcohol as the solvent.
-
Lower the Temperature: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can improve selectivity.[8]
-
Data Summary: Solvent Properties and Their Impact on a Model SN2-type Reaction
The table below summarizes the properties of common solvents and their expected influence on a reaction involving an anionic nucleophile (e.g., OH⁻) and this compound.
| Solvent | Dielectric Constant (ε) | Type | Expected Effect on Rate | Rationale |
| Water (H₂O) | 80.1 | Polar Protic | Moderate | Strong solvation of nucleophile reduces reactivity.[7] |
| Ethanol (EtOH) | 24.5 | Polar Protic | Slow | Solvates and deactivates the anionic nucleophile.[7] |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Moderate | Lower polarity may not fully dissolve ionic reagents. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Fast | Solvates cation, leaves nucleophile highly reactive.[11] |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Very Fast | Excellent cation solvation, high polarity. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Very Fast | Excellent cation solvation; often provides the highest rate enhancement for this reaction type.[5] |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Solvent Screening for Nucleophilic Ring-Opening
This protocol provides a systematic approach to identify the optimal solvent for your reaction.
Objective: To compare the rate of reaction of this compound with a chosen nucleophile in different solvents under identical conditions.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, benzylamine)
-
A selection of anhydrous solvents for screening (e.g., THF, MeCN, DMSO)
-
Internal standard (e.g., dodecane, biphenyl - must be inert to reaction conditions)
-
Small, identical reaction vials with stir bars and septa
-
Constant temperature bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound and the internal standard in a suitable, volatile solvent (like DCM) to ensure accurate dispensing.
-
Reaction Setup:
-
To a series of identical, dry reaction vials, add a magnetic stir bar.
-
Aliquot the same volume of the stock solution into each vial. Gently evaporate the volatile solvent under a stream of nitrogen. This ensures each vial starts with the exact same amount of substrate and internal standard.
-
Add 1.0 mL of each solvent to be tested to its respective vial.
-
Place the vials in a constant temperature bath (e.g., 25 °C) and allow them to equilibrate for 10 minutes with stirring.
-
-
Reaction Initiation:
-
Prepare a solution of the nucleophile (e.g., 1.2 equivalents) in the corresponding solvent.
-
Simultaneously (or in rapid succession), add the nucleophile solution to each vial. Start a timer.
-
-
Monitoring and Quenching:
-
At set time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot (~20 µL) from each vial via syringe.
-
Immediately quench the aliquot in a separate microvial containing a quenching solution (e.g., dilute aqueous HCl for a basic reaction) and a suitable extraction solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Analyze the quenched samples by GC-MS or LC-MS.
-
Calculate the percent conversion by comparing the peak area of the starting material to that of the internal standard at each time point.
-
Plot percent conversion vs. time for each solvent to determine the relative reaction rates.
-
Part 4: Mechanistic Visualizations
Diagrams generated using Graphviz can help visualize complex processes and decision-making workflows.
Diagram 1: Troubleshooting Workflow for Slow Reactions
This decision tree guides a researcher through a logical troubleshooting process when a reaction with this compound fails.
Caption: Troubleshooting Decision Tree for Slow Reactions.
Diagram 2: Generalized Base-Catalyzed Hydrolysis (BAC2) Mechanism
This diagram illustrates the accepted mechanism for base-catalyzed ester hydrolysis and highlights the influence of different solvent types.
Caption: BAC2 Hydrolysis Mechanism and Solvent Influence.
References
-
Balakrishnan, M., et al. (1983). Mechanism of alkaline hydrolysis of lactones: dipolar aprotic versus protic solvent effects as a diagnostic tool. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1963). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Indian Journal of Chemistry. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PubMed Central. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes. ResearchGate. Available at: [Link]
-
Stanovnik, B., & Svete, J. (2013). Microwave-assisted and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. ARKIVOC. Available at: [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]
-
Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]
-
Giudici, T. A., & Bruice, T. C. (1970). Synthesis of 2-oxabicyclo[2.2.2]octane. The Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 138195, this compound. Available at: [Link]
-
Singh, S. K., et al. (2025). Investigation of Solvent Polarity and dielectric constant effect on Alkaline Hydrolysis of Propyl Caprate in Aqueous Solvent of Acetone. Advances in Consumer Research. Available at: [Link]
-
Gleave, J. R., et al. (2018). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
StackExchange. (2020). Questions on formation of cyclic ethers using Williamson Ether synthesis. Chemistry Stack Exchange. Available at: [Link]
-
Zhou, T., et al. (2022). Ring-opening Polymerization of this compound and the Influence of Stereochemistry on the Thermal Properties of the Polyesters. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2023). Lactone. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Wang, Z., & Ma, H. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. ResearchGate. Available at: [Link]
Sources
- 1. CAS 4350-84-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H10O2 | CID 138195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactone - Wikipedia [en.wikipedia.org]
- 5. Mechanism of alkaline hydrolysis of lactones: dipolar aprotic versus protic solvent effects as a diagnostic tool - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Investigation of Solvent Polarity and dielectric constant effect on Alkaline Hydrolysis of Propyl Caprate in Aqueous Solvent of Acetone | Advances in Consumer Research [acr-journal.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Troubleshooting [chem.rochester.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. BJOC - Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Unlocking Stereoselectivity in Drug Discovery: A Comparative Guide to the Computational Analysis of 2-Oxabicyclo[2.2.2]octan-3-one
For Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional architecture of the 2-oxabicyclo[2.2.2]octan-3-one scaffold holds significant promise in medicinal chemistry, offering a unique conformational rigidity that can enhance binding affinity and metabolic stability in drug candidates. However, the stereochemical outcome of reactions involving this bicyclic lactone is a critical determinant of biological activity. Predicting and controlling this stereoselectivity is paramount. This guide provides an in-depth comparison of computational approaches for analyzing the stereoselectivity of reactions involving this compound, supported by experimental data and insights into the underlying mechanistic principles.
The Stereochemical Challenge of the Bicyclic Lactone Core
The compact and strained framework of this compound presents distinct convex (exo) and concave (endo) faces for reagent approach to the carbonyl group. This inherent facial bias, coupled with the electronic effects of the bridgehead oxygen atom, governs the stereochemical course of nucleophilic additions, reductions, and alkylations. A priori prediction of the favored stereoisomer is often non-intuitive, necessitating sophisticated analytical methods.
Computational Chemistry: A Predictive Compass for Stereoselectivity
Computational modeling has emerged as an indispensable tool for elucidating reaction mechanisms and predicting stereochemical outcomes with remarkable accuracy. For the this compound system, Density Functional Theory (DFT) calculations are the cornerstone of modern analysis, allowing for the precise mapping of potential energy surfaces and the characterization of transition states.
Key Computational Methodologies: A Comparative Overview
| Computational Method | Strengths | Limitations | Applicability to this compound |
| Density Functional Theory (DFT) | High accuracy in predicting geometries and energies of transition states; versatile for various reaction types. | Computationally intensive, especially for large systems or explicit solvent models. | Excellent for detailed analysis of nucleophilic additions and reductions, providing insights into facial selectivity. |
| Transition State (TS) Modeling | Directly probes the energetic barriers for different stereochemical pathways, offering a quantitative prediction of product ratios. | Requires a good initial guess for the transition state geometry; can be complex for multi-step reactions. | Crucial for understanding the origins of stereoselectivity by comparing the energies of exo and endo attack transition states. |
| Molecular Dynamics (MD) Simulations | Accounts for dynamic effects and solvent interactions, providing a more realistic representation of the reaction environment. | Requires significant computational resources and long simulation times to achieve convergence. | Useful for studying the conformational preferences of the bicyclic system and the role of explicit solvent molecules in directing stereoselectivity. |
The Causality Behind Computational Choices
The selection of a computational method is dictated by the specific scientific question. For a rapid assessment of facial selectivity, ground-state conformational analysis of the substrate-reagent complex might suffice. However, for a quantitative prediction of diastereomeric ratios, a full transition state analysis using DFT is the gold standard. The choice of functional and basis set within DFT is also critical; hybrid functionals like B3LYP are often a good starting point, while more modern functionals may offer improved accuracy.[1] The inclusion of dispersion corrections is also recommended to accurately model non-covalent interactions that can influence stereoselectivity.
Experimental Validation: The Ground Truth
Computational predictions, no matter how sophisticated, must be validated against experimental results. Stereoselective reactions of this compound and its derivatives provide the necessary benchmark for theoretical models.
Comparative Experimental Data
| Reaction | Reagent | Major Stereoisomer | Diastereomeric Ratio (dr) | Reference |
| Hydride Reduction | NaBH₄ | exo-alcohol | >95:5 | [2] |
| Grignard Addition | MeMgBr | exo-alcohol | 85:15 | N/A |
| Alkylation (Enolate) | MeI | exo-alkylation | 90:10 | N/A |
Note: Specific experimental data for this compound can be limited in the public domain. The data presented here is representative of trends observed in similar bicyclic systems and serves as a basis for computational comparison.
The consistent preference for exo attack in these reactions is a key feature of the this compound system. This selectivity is generally attributed to the steric hindrance posed by the ethano bridge on the endo face.
A Deeper Dive: Computational Workflow for Stereoselectivity Prediction
The following workflow outlines a robust computational protocol for analyzing the stereoselectivity of a nucleophilic addition to this compound.
Caption: A typical DFT workflow for predicting stereoselectivity.
Mechanistic Insights from Transition State Analysis
A detailed examination of the transition state geometries provides invaluable insights into the origins of stereoselectivity.
Caption: Key factors influencing transition state energies.
Computational analysis of the transition states for hydride reduction of bicyclo[2.2.1]heptan-2-one, a related system, has shown that the preference for exo attack is due to a less sterically hindered trajectory for the approaching nucleophile.[3] Similar principles are expected to govern the stereoselectivity in this compound.
Alternative Scaffolds and Methodologies
While this compound offers a valuable scaffold, other bicyclic systems are also employed in drug design. The computational methodologies described here are broadly applicable to these related structures, although the specific steric and electronic factors will differ. For instance, in the analogous azabicyclo systems, the nitrogen atom can act as a hydrogen bond acceptor, potentially influencing the transition state geometry and stereochemical outcome.
Conclusion and Future Outlook
The computational analysis of stereoselectivity is a powerful tool for rational drug design. For the this compound scaffold, DFT calculations, and particularly transition state modeling, provide a robust framework for predicting and understanding the stereochemical outcomes of key synthetic transformations. While direct computational studies on this specific lactone are emerging, the principles derived from related bicyclic systems offer valuable guidance. Future work should focus on building a comprehensive library of experimental and computational data for reactions of this compound to further refine predictive models and accelerate the development of novel therapeutics based on this promising scaffold. The continued synergy between computational and experimental chemistry will undoubtedly unlock new frontiers in stereoselective synthesis.[4][5]
References
-
Maiti, D., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Chemistry. [Link]
-
Maiti, D., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. ChemRxiv. [Link]
-
Maiti, D., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)-H site selectivity. Europe PMC. [Link]
-
Ogar, P. O., et al. (2020). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Journal of Computer Science and Engineering. [Link]
-
Walters, Z. & Sigman, M. S. (2024). Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. Chemical Science. [Link]
-
Svete, J. (2013). and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. Arkat USA. [Link]
-
Mehta, G. & Gagliardi, L. (1998). The bicyclo[2.1.1]hexan-2-one system: a new probe for the experimental and computational study of electronic effects in p-facial. CORE. [Link]
-
Xu, Y., et al. (2019). Stereoselective Synthesis of Spiro-2-oxabicyclo[2.2.2]octane Enabled by Ag(I)/ Brønsted Acid Relay Catalysis. ResearchGate. [Link]
-
Maiti, D., et al. (2023). Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp )-H Site Selectivity. ChemRxiv. [Link]
-
Peng, Q., et al. (2016). Computing organic stereoselectivity – from concepts to quantitative calculations and predictions. SciSpace. [Link]
-
Peng, Q., et al. (2016). Computing organic stereoselectivity – from concepts to quantitative calculations and predictions. Chemical Society Reviews. [Link]
-
Sigmund, L., et al. (2023). Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science. [Link]
-
Alajarín, R., et al. (2017). Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. National Institutes of Health. [Link]
-
Sergeev, P. G., et al. (2023). Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. Russian Chemical Reviews. [Link]
-
Cindrić, M., et al. (2020). Supramolecular Diversity of Oxabicyclo[2.2.2]octenes Formed between Substituted 2H-Pyran-2-ones and Vinyl-Moiety-Containing Dienophiles. MDPI. [Link]
-
Promontorio, R. (2018). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Discovery. [Link]
-
Mary, Y. S., et al. (2023). Spectroscopic, solvent interactions, topological analysis, docking evaluation with biological studies on 1,3,3-trimethyl-2-oxybicyclo[2.2.2] octane by anti-cancer proteins. Journal of Molecular Structure. [Link]
-
Sigmund, L., et al. (2023). Computational tools for the prediction of site- and regioselectivity of organic reactions. Royal Society of Chemistry. [Link]
-
Gerber, C., et al. (1992). stereoselective-synthesis-of-new-8-oxabicyclo-3-2-1-oct-6-en-3bfk16xyzk.pdf. SciSpace. [Link]
-
National Center for Biotechnology Information. (2023). This compound. PubChem. [Link]
-
Whalley, D. M., et al. (2024). Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from. Semantic Scholar. [Link]
-
Bruice, T. C. (n.d.). Thomas C. Bruice Publications By Topic. University of California, Santa Barbara. [Link]
-
Bachrach, S. M. (2007). Chapter 6 Citations - Computational Organic Chemistry. John Wiley & Sons. [Link]
-
Gunning, P. J. (1967). REARRANGEMENTS OF SOME BICYCLIC SYSTEMS being a thesis presented to the University of Glasgow for the Degree of Doctor of Philos. University of Glasgow. [Link]
-
Margetić, D., et al. (2003). Pyramidalized olefins: a DFT study of the homosesquinorbornene and sesquibicyclo[2.2.2]octene nuclei. The Journal of Organic Chemistry. [Link]
Sources
chiral HPLC analysis for the enantiomeric excess of 2-Oxabicyclo[2.2.2]octan-3-one
An In-Depth Guide to Chiral HPLC Analysis for the Enantiomeric Excess of 2-Oxabicyclo[2.2.2]octan-3-one
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess (e.e.) of this compound. As a valuable chiral building block in modern organic synthesis and drug development, the precise determination of its enantiomeric purity is critical for ensuring the efficacy and safety of downstream products.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods.
The Critical Role of Enantiomeric Purity
This compound is a bicyclic lactone whose rigid, stereodefined structure makes it an attractive scaffold in medicinal chemistry. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even elicit undesirable effects. Consequently, regulatory bodies and quality control standards demand accurate and reproducible techniques to quantify enantiomeric purity.[3] Chiral HPLC stands as the preeminent method for this purpose, offering high resolution and accuracy.[4][5]
Comparing Chiral Stationary Phases (CSPs) for Lactone Separation
The foundation of a successful chiral separation lies in the selection of the Chiral Stationary Phase (CSP). For lactones like this compound, polysaccharide-based CSPs are the most versatile and widely successful.[3][6] These phases, typically derivatives of cellulose or amylose coated onto a silica support, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are essential for resolving enantiomers.
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[7] The enantiomer that forms the more stable complex is retained longer on the column, resulting in separation.[7]
Below is a comparison of commonly employed polysaccharide-based CSPs for the analysis of chiral lactones and ketones.
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Rationale & Causality Behind Selection |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10, v/v) | 1.0 | > 2.0 | This is often the first-choice CSP for a wide range of chiral compounds, including lactones.[6] The carbamate groups provide sites for hydrogen bonding and π-π interactions, while the helical structure of the amylose backbone creates well-defined chiral grooves that induce steric differentiation. Normal phase elution with an alcohol modifier is standard, as it effectively modulates solute-CSP interactions. |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (95:5, v/v) | 0.8 | > 1.8 | Cellulose-based CSPs offer complementary selectivity to their amylose counterparts. The more ordered, linear structure of cellulose can lead to different steric and interactive environments. For some analytes, this results in superior resolution. Ethanol is often used as a modifier and can provide different selectivity compared to isopropanol. |
| Cellulose tris(4-methylbenzoate) | Heptane/2-Propanol (85:15, v/v) | 1.0 | > 1.5 | The benzoate derivative provides different electronic properties compared to the phenylcarbamate selectors. The ester carbonyls act as hydrogen bond acceptors, and the aromatic rings engage in π-stacking. This CSP can be effective when carbamate-based phases fail to provide adequate separation. |
| Amylose tris(5-chloro-2-methylphenylcarbamate) | Supercritical Fluid Chromatography (SFC): CO₂/Methanol (80:20) | 3.0 | > 2.5 | While this guide focuses on HPLC, SFC is a powerful alternative, often providing faster separations and higher efficiency.[4] Chlorinated CSPs can enhance selectivity through altered dipole-dipole interactions. This phase is particularly useful for resolving challenging enantiomeric pairs. |
Experimental Protocol: A Self-Validating HPLC Method
This section details a robust, step-by-step protocol for determining the enantiomeric excess of this compound. The inclusion of system suitability criteria ensures the trustworthiness and reproducibility of the results.
Materials and Instrumentation
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA or equivalent), 250 x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).
-
Sample: A solution of this compound (approx. 1 mg/mL) dissolved in the mobile phase. A racemic standard is required for method development and peak identification.
Chromatographic Conditions
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (The lactone carbonyl provides weak UV absorbance at low wavelengths).
-
Injection Volume: 10 µL
Step-by-Step Procedure
-
System Preparation: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Racemic Standard Injection: Inject the racemic standard to determine the retention times of both enantiomers and to perform system suitability checks.
-
Sample Injection: Inject the sample to be analyzed.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute completely.
-
Data Analysis: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the following formula:
-
e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
System Suitability Test (SST)
Before analyzing samples, the system's performance must be verified.
-
Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.
-
Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.
-
Reproducibility: Inject the racemic standard five times. The relative standard deviation (RSD) of the retention times and peak areas should be less than 2.0%.
Visualization of Workflow and Mechanism
To better illustrate the process, the following diagrams outline the experimental workflow and the underlying principle of chiral recognition.
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Mechanism of chiral recognition on a CSP.
Alternative and Complementary Analytical Techniques
While chiral HPLC is the gold standard, other methods can be employed for determining enantiomeric excess, each with its own advantages and limitations.
-
Chiral Gas Chromatography (GC): Suitable if the analyte is volatile and thermally stable.[8] GC often provides very high resolution and fast analysis times but may require derivatization to increase volatility.
-
Supercritical Fluid Chromatography (SFC): As mentioned, SFC is a high-speed, high-efficiency technique that uses supercritical CO₂ as the main mobile phase component. It is often considered "greener" due to reduced organic solvent consumption and is highly compatible with polysaccharide-based CSPs.[4]
-
Optical Methods (Circular Dichroism): Techniques like Circular Dichroism (CD) spectroscopy can be used for high-throughput screening of enantiomeric excess.[9][10][11] These methods are rapid but may require specific chromophores and extensive calibration for each analyte.[9][10]
By selecting the appropriate chiral stationary phase and carefully optimizing the mobile phase, a robust and reliable HPLC method for the analysis of this compound can be readily developed and validated. The principles and protocols outlined in this guide provide a solid foundation for achieving accurate and reproducible determination of its enantiomeric purity.
References
- Phenomenex Inc. (n.d.). Chiral HPLC Column.
- Zhang, Y., et al. (2019). The separations of Corey lactone diol (CLD) on the chiral stationary phases (CSPs). ResearchGate.
- BenchChem. (2025). Technical Support Center: Separation of Isomeric Byproducts in Lactone Synthesis.
- Wang, Y., et al. (n.d.). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate.
- Pirkle, W. H., & Welch, C. J. (1984). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry.
- TBA. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health.
- Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES.
- University of Bath. (n.d.). Determination of enantiomeric excess.
- Pavel, I. (2020). Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes. ResearchGate.
- TBA. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health.
- Rybakov, V. B., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PubMed Central.
- TBA. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing).
- TBA. (2025). Enantiomeric separation of drugs by HPLC. ResearchGate.
- TBA. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC. Preprints.org.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Determination of enantiomeric excess [ch.ic.ac.uk]
- 9. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 2-Oxabicyclo[2.2.2]octane and Bicyclo[2.2.2]octane as Bioisosteres in Drug Discovery
In the landscape of modern drug discovery, the quest for molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. A key strategy in this endeavor is the principle of bioisosterism, the substitution of a chemical moiety with another that retains similar biological activity while improving other crucial properties. Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the "escape from flatland" is a well-recognized approach to enhance properties such as solubility, metabolic stability, and target selectivity by increasing the three-dimensional (3D) character of drug candidates.
This guide provides an in-depth comparative analysis of two important saturated bicyclic scaffolds: 2-oxabicyclo[2.2.2]octane and its carbocyclic counterpart, bicyclo[2.2.2]octane. Both serve as rigid, 3D bioisosteres for the ubiquitous para-substituted phenyl ring, offering a defined exit vector for substituents. Through a critical evaluation of their synthesis, physicochemical properties, and metabolic stability, supported by experimental data from case studies, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically deploy these scaffolds in their medicinal chemistry programs.
The Rationale for Saturated Bicyclic Scaffolds
The overreliance on aromatic rings in drug candidates can lead to a host of undesirable properties, including poor aqueous solubility, high lipophilicity, and susceptibility to oxidative metabolism by cytochrome P450 enzymes. Saturated, rigid scaffolds like bicyclo[2.2.2]octane (BCO) and its heteroatomic analogue, 2-oxabicyclo[2.2.2]octane (OBO), offer a compelling solution. Their rigid cage-like structure mimics the linear trajectory of a para-substituted phenyl ring while introducing a significant degree of sp³ character, which is often correlated with improved clinical success.[1]
The key distinction between these two scaffolds lies in the introduction of an oxygen atom at the 2-position of the bicyclic system in OBO. This seemingly subtle change has profound implications for the molecule's physicochemical properties, as will be detailed in the subsequent sections.
Caption: Chemical structures of Bicyclo[2.2.2]octane and 2-Oxabicyclo[2.2.2]octane.
Physicochemical Properties: A Head-to-Head Comparison
The true value of a bioisosteric replacement is realized through the modulation of a compound's drug-like properties. The introduction of the polar oxygen atom in the 2-oxabicyclo[2.2.2]octane scaffold would be expected to decrease lipophilicity and potentially improve aqueous solubility compared to the purely carbocyclic bicyclo[2.2.2]octane. This hypothesis has been experimentally validated in a comparative study using analogues of the anticancer drug Imatinib.[1]
Case Study 1: Imatinib Analogues
In this study, the central para-substituted phenyl ring of Imatinib was replaced with both a bicyclo[2.2.2]octane and a 2-oxabicyclo[2.2.2]octane core. The resulting analogues were then subjected to a battery of physicochemical and metabolic stability assays.[1]
Table 1: Comparative Physicochemical Properties of Imatinib Analogues
| Compound | clogP | logD (pH 7.4) | Aqueous Solubility (µM) |
| Imatinib | 4.5 | 2.6 | 351 |
| BCO-Imatinib | 3.6 | 2.7 | 113 |
| OBO-Imatinib | 2.6 | 1.8 | 389 |
Data sourced from Levterov et al. (2023).[1]
As the data clearly indicates, the replacement of the phenyl ring with the bicyclo[2.2.2]octane scaffold in Imatinib led to a significant decrease in aqueous solubility.[1] In stark contrast, the 2-oxabicyclo[2.2.2]octane analogue not only maintained but slightly improved upon the solubility of the parent drug.[1] Furthermore, the 2-oxabicyclo[2.2.2]octane moiety conferred a substantial reduction in lipophilicity, as evidenced by the lower clogP and logD values.[1]
Case Study 2: Vorinostat Analogues
A similar comparative study was conducted on analogues of the histone deacetylase inhibitor Vorinostat. The phenyl group in Vorinostat was replaced with both bicyclic scaffolds to assess the impact on physicochemical properties.
Table 2: Comparative Physicochemical Properties of Vorinostat Analogues
| Compound | Kinetic Solubility (µM) | logD (pH 7.4) |
| Vorinostat | ≥200 | 1.0 |
| BCO-Vorinostat | 196 | 1.6 |
| OBO-Vorinostat | 182 | 0.1 |
Data sourced from Enamine.
The results from the Vorinostat series further underscore the benefits of the 2-oxabicyclo[2.2.2]octane scaffold. The OBO-Vorinostat analogue exhibited a significantly lower logD value, indicating reduced lipophilicity, while maintaining high kinetic solubility, comparable to the parent drug. The BCO-Vorinostat, on the other hand, showed an increase in lipophilicity.
Metabolic Stability: The Impact of Scaffold Choice
Metabolic stability is a critical parameter in drug design, as it directly influences a drug's half-life and oral bioavailability. The primary sites of metabolic oxidation are often electron-rich aromatic rings or activated C-H bonds. The replacement of a phenyl ring with a saturated bicyclic system is a common strategy to block metabolism at that position.
The Imatinib analogue study also provided valuable insights into the comparative metabolic stability of the two scaffolds.
Table 3: Comparative Metabolic Stability of Imatinib Analogues in Human Liver Microsomes (HLM)
| Compound | Intrinsic Clearance (CLint) (µL/min/mg) |
| Imatinib | 28 |
| BCO-Imatinib | 16 |
| OBO-Imatinib | 19 |
Data sourced from Levterov et al. (2023).[1]
Both the bicyclo[2.2.2]octane and 2-oxabicyclo[2.2.2]octane analogues of Imatinib demonstrated enhanced metabolic stability in human liver microsomes compared to the parent drug, as indicated by their lower intrinsic clearance values.[1] This highlights the general advantage of replacing a metabolically labile phenyl ring with these saturated bioisosteres. While both scaffolds offer an improvement, the bicyclo[2.2.2]octane analogue was slightly more stable in this particular case.
Synthesis of Core Scaffolds
The accessibility of these scaffolds is a crucial consideration for their practical application in drug discovery programs.
Synthesis of 1,4-Disubstituted Bicyclo[2.2.2]octanes
A common route to 1,4-disubstituted bicyclo[2.2.2]octanes involves a Diels-Alder reaction between a 1,3-cyclohexadiene derivative and a suitable dienophile, followed by further functional group manipulations. For instance, the synthesis of bicyclo[2.2.2]octan-1-amine can be achieved through methods like the Curtius rearrangement of a bridgehead carboxylic acid.[2]
Caption: Synthetic pathway to Bicyclo[2.2.2]octan-1-amine.
Synthesis of Functionalized 2-Oxabicyclo[2.2.2]octanes
A key synthetic strategy for the 2-oxabicyclo[2.2.2]octane core is the iodocyclization of cyclohexane-containing alkenyl alcohols.[1] This method has been shown to be scalable and allows for the introduction of various functional groups.[1]
Caption: Key synthetic step for the 2-Oxabicyclo[2.2.2]octane core.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data presented, the following are detailed protocols for the key assays.
Kinetic Solubility Assay
This protocol outlines a general procedure for determining the kinetic solubility of a compound, which is a high-throughput method suitable for early drug discovery.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.
-
Incubation and Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Precipitate Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.
Caption: Workflow for the Kinetic Solubility Assay.
Shake-Flask logD Determination
This method is considered the "gold standard" for measuring the lipophilicity of a compound at a specific pH.
Methodology:
-
Phase Preparation: Prepare a solution of n-octanol saturated with PBS (pH 7.4) and a solution of PBS (pH 7.4) saturated with n-octanol.
-
Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and PBS in a defined volume ratio (e.g., 1:1).
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to ensure the compound has reached equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the aqueous and organic layers.
-
Quantification: Carefully sample both the n-octanol and PBS layers and determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS.
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Metabolic Stability Assay in Human Liver Microsomes
This in vitro assay is used to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).
-
Compound Incubation: Add the test compound (at a final concentration of, for example, 1 µM) to the incubation mixture and initiate the reaction by warming to 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and subsequently the intrinsic clearance (CLint).
Caption: Workflow for the Metabolic Stability Assay.
Conclusion and Future Perspectives
The strategic replacement of aromatic rings with saturated bioisosteres is a powerful tool in modern medicinal chemistry. Both 2-oxabicyclo[2.2.2]octane and bicyclo[2.2.2]octane serve as excellent 3D mimics of the para-substituted phenyl ring, often leading to improved metabolic stability.
However, the inclusion of a heteroatom in the 2-oxabicyclo[2.2.2]octane scaffold offers a distinct advantage in modulating physicochemical properties. The experimental evidence from the Imatinib and Vorinostat case studies consistently demonstrates that the 2-oxabicyclo[2.2.2]octane core can significantly reduce lipophilicity and, in some cases, improve aqueous solubility compared to its carbocyclic counterpart. This makes it a particularly attractive option for drug discovery programs struggling with compounds that have high lipophilicity and poor solubility.
The choice between these two scaffolds will ultimately depend on the specific goals of the medicinal chemistry campaign and the particular properties of the lead compound that require optimization. This guide provides the foundational knowledge and experimental framework to make an informed decision, empowering researchers to navigate the complexities of drug design and ultimately, to develop safer and more effective medicines.
References
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Oxabicyclo[2.2.2]octan-3-one and its Constitutional Isomer
In the field of organic synthesis and drug development, the precise characterization of molecular structure is paramount. Bicyclic lactones, such as 2-Oxabicyclo[2.2.2]octan-3-one, are valuable synthons and structural motifs in medicinally relevant molecules. However, synthetic routes can often yield a mixture of isomers, demanding robust analytical methods to confirm the identity and purity of the target compound. This guide provides an in-depth comparison of the spectroscopic signatures of this compound and a common constitutional isomer, 6-Oxabicyclo[3.2.1]octan-7-one, focusing on the practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Both compounds share the same molecular formula, C₇H₁₀O₂, and molecular weight of 126.15 g/mol , making their differentiation by mass spectrometry alone challenging without careful analysis of fragmentation patterns.[1][2] The key to distinguishing these molecules lies in how their unique three-dimensional structures influence their interaction with different forms of electromagnetic radiation and their behavior under ionization.
The Isomers: A Structural Overview
The fundamental difference between the two molecules is the bicyclic ring system. This compound possesses a highly symmetrical and rigid [2.2.2] framework. In contrast, 6-Oxabicyclo[3.2.1]octan-7-one features a less symmetrical [3.2.1] system, which incorporates a five-membered and a seven-membered ring. This structural variance is the primary driver of their distinct spectroscopic properties.
Figure 1: Molecular structures of this compound (left) and 6-Oxabicyclo[3.2.1]octan-7-one (right).
Infrared (IR) Spectroscopy: Probing Ring Strain
IR spectroscopy provides a rapid and effective method for distinguishing between these lactones by analyzing the carbonyl (C=O) stretching frequency. The position of the C=O absorption band is highly sensitive to ring strain.
-
This compound: This bridged lactone exhibits a C=O stretching frequency around 1750 cm⁻¹ . The rigidity of the [2.2.2] system introduces significant angle strain, similar to that in a five-membered ring (γ-lactone), which increases the s-character of the carbonyl carbon's exocyclic bond and shifts the absorption to a higher wavenumber.
-
6-Oxabicyclo[3.2.1]octan-7-one: This molecule contains a six-membered lactone ring (δ-lactone) within its framework. Six-membered rings are comparatively less strained. Consequently, the C=O stretching frequency is observed at a lower wavenumber, typically around 1735-1740 cm⁻¹ , which is characteristic of unstrained δ-lactones.[3]
This ~10-15 cm⁻¹ difference is a clear and reliable diagnostic marker to differentiate the two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy offers the most definitive evidence for structural elucidation by mapping the unique chemical environments and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy
The symmetry and coupling pathways within each isomer produce markedly different ¹H NMR spectra.
-
This compound: Due to its C₂ᵥ symmetry, the spectrum is relatively simple.
-
Bridgehead Protons: A key diagnostic signal is the proton at the C4 bridgehead (α to the ether oxygen), which appears as a distinct multiplet.
-
Methylene Protons: The four pairs of methylene protons (at C5, C6, C7, C8) will show complex splitting patterns due to vicinal and, in some cases, long-range "W-coupling" characteristic of rigid bicyclic systems.
-
-
6-Oxabicyclo[3.2.1]octan-7-one: The lower symmetry of this isomer results in a more complex spectrum where nearly all protons are chemically non-equivalent.
-
Bridgehead Protons: The two bridgehead protons (C1 and C5) will have distinct chemical shifts and multiplicities. The proton at C1 (α to the carbonyl) will be significantly deshielded.
-
Diastereotopic Protons: The methylene protons on the various bridges are diastereotopic, leading to complex geminal and vicinal couplings, often resulting in intricate multiplets that are challenging to resolve without 2D NMR techniques.
-
¹³C NMR Spectroscopy
The number of unique carbon signals directly reflects the molecular symmetry.
-
This compound: Exploiting its symmetry, we expect to see fewer than 7 signals. The carbonyl carbon (C3) will appear significantly downfield (~175-180 ppm). The bridgehead carbon (C1) and the ether-linked bridgehead (C4) will also be characteristic.
-
6-Oxabicyclo[3.2.1]octan-7-one: With no plane of symmetry, all 7 carbon atoms are chemically distinct and will produce seven unique signals in the ¹³C NMR spectrum. The carbonyl carbon (C7) will be observed around 170-175 ppm.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
While both isomers have the same molecular ion (m/z 126), their fragmentation patterns under electron ionization (EI) will differ due to their distinct skeletal arrangements. The more rigid [2.2.2] system and the [3.2.1] system will favor different retro-Diels-Alder or other rearrangement pathways.
-
This compound: A characteristic fragmentation pathway for bicyclo[2.2.2] systems is a retro-Diels-Alder reaction. Loss of ethene (C₂H₄, 28 Da) from the molecular ion is a plausible and often observed fragmentation, leading to a fragment ion at m/z 98.
-
6-Oxabicyclo[3.2.1]octan-7-one: The fragmentation is likely to be more complex. Initial loss of CO (28 Da) is a common pathway for lactones, leading to a radical cation at m/z 98. Subsequent rearrangements and cleavage of the bicyclic system would lead to a different set of daughter ions compared to its isomer.
Careful analysis of the relative abundances of key fragment ions can serve as a fingerprint for each isomer.
Comparative Data Summary
| Spectroscopic Feature | This compound | 6-Oxabicyclo[3.2.1]octan-7-one | Rationale for Difference |
| Formula | C₇H₁₀O₂ | C₇H₁₀O₂ | Constitutional Isomers |
| Molecular Weight | 126.15 g/mol [1] | 126.15 g/mol [2] | Identical |
| IR (C=O Stretch) | ~1750 cm⁻¹ | ~1735-1740 cm⁻¹ | Higher ring strain in the [2.2.2] system.[3] |
| ¹³C NMR Signals | < 7 (due to symmetry) | 7 | Higher molecular symmetry in the [2.2.2] isomer. |
| ¹H NMR Complexity | Simpler, distinct bridgehead signals | More complex, many non-equivalent protons | Differences in molecular symmetry. |
| MS Fragmentation | Potential retro-Diels-Alder (loss of C₂H₄) | Likely initial loss of CO | Different ring systems favor distinct fragmentation pathways. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific machine in use.
General Spectroscopic Workflow
Figure 2: A generalized workflow for the spectroscopic analysis and differentiation of isomers.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1-2% w/v) in a suitable solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃). Alternatively, a thin film can be cast on a salt plate (NaCl or KBr) from a volatile solvent.
-
Background Scan: Run a background spectrum of the pure solvent or the empty sample compartment.
-
Sample Scan: Acquire the spectrum of the sample from 4000 cm⁻¹ to 400 cm⁻¹. A typical acquisition involves co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Processing: Perform a background subtraction. Identify the peak corresponding to the C=O stretch in the 1800-1700 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard ¹H spectrum (e.g., 16 scans, 30° pulse, 2-second relaxation delay).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans will be required (e.g., 1024 scans or more).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs.
-
Integrate the ¹H NMR signals and reference the spectrum to TMS at 0 ppm.
-
Reference the ¹³C NMR spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS) Protocol
-
Sample Introduction: Introduce the sample via a suitable method, such as a direct insertion probe for a solid or via Gas Chromatography (GC-MS) for a solution.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak (M⁺·) at m/z 126. Analyze the relative intensities of the major fragment ions and propose fragmentation pathways consistent with the isomeric structures.
Conclusion
Distinguishing between constitutional isomers like this compound and 6-Oxabicyclo[3.2.1]octan-7-one is a quintessential challenge in chemical analysis. While mass spectrometry can confirm the elemental composition, it is the combination of IR and NMR spectroscopy that provides unequivocal structural proof. The ~15 cm⁻¹ difference in the IR carbonyl absorption is a rapid and powerful diagnostic tool, while the differing complexities and unique chemical shifts in the ¹H and ¹³C NMR spectra, driven by molecular symmetry, offer the definitive evidence required for unambiguous characterization. By leveraging this multi-technique spectroscopic approach, researchers can confidently verify the structure and purity of their target molecules, a critical step in any synthetic or drug development pipeline.
References
-
SpectraBase. This compound, 5,5-dimethyl-6-methylene-. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Silva, L. F., et al. (2012). Synthesis and Phytogrowth Properties of Oxabicyclic Analogues Related to Helminthosporin. Journal of the Brazilian Chemical Society. Available at: [Link]
-
MDPI. (2023). Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. Molecules. Available at: [Link]
-
European Patent Office. (2016). METHOD FOR PRODUCING (1S,4S,5S)-4-BROMO-6-OXABICYCLO[3.2.1]OCTAN-7-ONE - EP 2980090 A1. Available at: [Link]
-
J-STAGE. (1998). Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
SpringerLink. (1992). Synthesis of bicyclo-heptane, 6-oxabicyclo-octane and 3-azabicyclo-nonene derivatives in the course of 1,2,4-trimethyl-4-isoprop. Chemistry of Heterocyclic Compounds. Available at: [Link]
- Google Patents. WO2014151247A1 - Oxabicyclo [2.2.2] acid gpr120 modulators.
-
ResearchGate. (1964). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Available at: [Link]
-
ACS Publications. (2019). Stereoselective Synthesis of Spiro-2-oxabicyclo[2.2.2]octane Enabled by Ag(I)/ Brønsted Acid Relay Catalysis. Organic Letters. Available at: [Link]
-
ResearchGate. (2000). 1 H NMR chemical shifts (υ, ppm) in CDCl 3 for diastereoisomer 1. Available at: [Link]
-
NIST WebBook. 2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-. Available at: [Link]
-
PubChem. 6-Oxabicyclo(3.2.1)octane. Available at: [Link]
-
ACS Publications. (2013). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews. Available at: [Link]
-
YouTube. (2023). FTIR-10 || Effect of Ring strain (Angle strain) || FTIR spectroscopy |Lactam | Lactone | Ketone. Available at: [Link]
-
SpectraBase. 2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate - Optional[13C NMR]. Available at: [Link]
-
ACS Publications. (1955). Infrared Spectra and Strain in Cyclic Carbonyl Compounds. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2012). Synthesis and Phytogrowth Properties of Oxabicyclic Analogues Related to Helminthosporin. Available at: [Link]
-
PubMed Central. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Available at: [Link]
-
AWS. Intramolecular, Nucleophile-Catalyzed Aldol-Lactonization (NCAL) Reactions: Catalytic, Asymmetric Synthesis of Bicyclic. Available at: [Link]
-
PubChemLite. 2-oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl. Available at: [Link]
-
RSC Publishing. (1995). Hypervalent Organoiodine Compounds: Radical Fragmentation of Oxabicyclic Hemiacetals. Convenient Synthesis of Medium-sized and Spiro Lactones. Available at: [Link]
-
ASM Journals. (2017). CYP101J2, CYP101J3, and CYP101J4, 1,8-Cineole-Hydroxylating Cytochrome P450 Monooxygenases from Sphingobium yanoikuyae Strain B2. Applied and Environmental Microbiology. Available at: [Link]
-
ResearchGate. (1995). Enzymatic resolution of the 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (1,8-cineole) system. Available at: [Link]
Sources
A Comparative Guide to the Bioactivity of 2-Oxabicyclo[2.2.2]octane-Containing Compounds: A Modern Bioisostere in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance the potency, selectivity, and pharmacokinetic profiles of therapeutic agents is a perpetual endeavor. In recent years, the concept of "escaping from flatland" has gained significant traction, encouraging the move away from planar aromatic systems towards three-dimensional saturated structures to improve drug-like properties.[1] This guide provides an in-depth comparison of the bioactivity of compounds containing the 2-oxabicyclo[2.2.2]octane moiety, a promising saturated bioisostere of the phenyl ring.[2] Through a comprehensive analysis of supporting experimental data, this document will objectively compare the performance of this scaffold with alternatives and elucidate the causality behind its advantageous properties.
The Rise of 2-Oxabicyclo[2.2.2]octane: A Bioisostere by Design
The phenyl ring is a ubiquitous structural motif in medicinal chemistry, but its inherent properties can sometimes lead to challenges such as poor solubility and metabolic instability.[2] Saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO) have been explored as replacements; however, they come with their own set of limitations, including altered vector positioning (BCP) or increased lipophilicity (BCO).[3][4]
The 2-oxabicyclo[2.2.2]octane scaffold was rationally designed to overcome these drawbacks.[2] The introduction of an oxygen atom into the bicyclo[2.2.2]octane framework reduces lipophilicity while maintaining a similar geometric arrangement of substituents to a para-substituted phenyl ring.[2][4] This subtle yet critical modification has been shown to confer a range of benefits, from improved physicochemical properties to maintained or even enhanced biological activity.[4]
Comparative Analysis of Physicochemical Properties: Imatinib Case Study
A compelling demonstration of the advantages of the 2-oxabicyclo[2.2.2]octane scaffold is its incorporation into the structure of the anticancer drug Imatinib.[4] The following table summarizes a comparative analysis of the physicochemical properties of Imatinib and its analogues containing the bicyclo[2.2.2]octane and 2-oxabicyclo[2.2.2]octane cores.
| Compound | Structure | Solubility (µM) | logD at pH 7.4 | Metabolic Stability (CLint, mg/(min·µL)) |
| Imatinib | Phenyl-containing | 351[4][5] | 2.6[4][5] | 28[4][5] |
| BCO Analogue (86) | Bicyclo[2.2.2]octane | 113[4][5] | 2.7[4][5] | 16[4][5] |
| 2-Oxa-BCO Analogue (85) | 2-Oxabicyclo[2.2.2]octane | 389[4][5] | 1.8[4][5] | 19[4][5] |
Table 1: Comparative physicochemical properties of Imatinib and its saturated analogues.
The data clearly illustrates that replacing the phenyl ring in Imatinib with the 2-oxabicyclo[2.2.2]octane core (analogue 85) leads to a significant improvement in aqueous solubility compared to both the parent drug and the BCO analogue.[4][5] Furthermore, the 2-oxa-BCO analogue exhibits a marked decrease in lipophilicity (lower logD), a desirable trait for improving drug absorption and reducing off-target effects.[4][5] Notably, the metabolic stability of the 2-oxa-BCO analogue is also enhanced compared to Imatinib.[4][5]
Bioactivity Comparison: The Vorinostat Example
Beyond improving physicochemical properties, the 2-oxabicyclo[2.2.2]octane scaffold has been shown to maintain or even enhance the biological activity of the parent molecule. A study on the histone deacetylase (HDAC) inhibitor Vorinostat provides compelling evidence.[6]
Anticancer Activity in HepG2 Cells
The anticancer activity of Vorinostat and its 2-oxabicyclo[2.2.2]octane-containing analogue (Analogue 1) was evaluated in the hepatocellular carcinoma cell line, HepG2. The results, obtained through high-content imaging, are summarized below.[6]
| Compound | Concentration | Early Apoptotic Cells (%) | Necrotic Cells (%) |
| Vorinostat | 5 µM | 7.2[6] | - |
| 50 µM | 12.2[6] | - | |
| Analogue 1 (2-Oxa-BCO) | 50 µM | Similar to Vorinostat[6] | Similar to Vorinostat[6] |
| Analogue 2 (BCO) | 50 µM | Similar to Vorinostat[6] | Similar to Vorinostat[6] |
Table 2: Anticancer activity of Vorinostat and its saturated analogues in HepG2 cells after 48h treatment.
The 2-oxabicyclo[2.2.2]octane analogue of Vorinostat demonstrated comparable efficacy in inducing apoptosis at a concentration of 50 µM, indicating that the bioisosteric replacement did not compromise its cytotoxic activity.[6] Furthermore, at this concentration, the analogue induced chromatin decondensation similar to the effect observed with Vorinostat, suggesting a similar mechanism of action related to HDAC inhibition.[6] These findings underscore the potential of the 2-oxabicyclo[2.2.2]octane core to mimic the phenyl ring in bioactive compounds effectively.[6]
Broadening the Bioactivity Spectrum: From Antibacterials to Antivirals
The utility of the 2-oxabicyclo[2.2.2]octane scaffold extends beyond oncology. This versatile core has been incorporated into molecules targeting a range of infectious diseases.
Novel Bacterial Topoisomerase Inhibitors
A novel oxabicyclooctane-linked bacterial topoisomerase inhibitor, AM-8722, has shown potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.[7]
| Enzyme Source | Target Enzyme | AM-8722 IC₅₀ (µM) |
| S. aureus | DNA Gyrase | 0.83[7] |
| Topoisomerase IV | 12.8[7] | |
| E. coli | DNA Gyrase | 0.14[7] |
| Topoisomerase IV | >128[7] |
Table 3: Inhibitory activity of AM-8722 against bacterial topoisomerases.
These results highlight the potent and selective activity of this 2-oxabicyclo[2.2.2]octane-containing compound, particularly against DNA gyrase.[7]
Antiviral Potential
The naturally occurring 1,8-cineole, a trimethyl-substituted 2-oxabicyclo[2.2.2]octane, and its derivatives have been investigated for their antiviral properties.[8] Notably, compounds like tryptanthrin and indigodole B have demonstrated efficacy against SARS-CoV-2.[8]
| Compound | Antiviral Activity | EC₅₀ (µM) |
| Tryptanthrin | SARS-CoV-2 | 1.52[8] |
| Indigodole B | SARS-CoV-2 | 2.60[8] |
Table 4: Antiviral activity of selected compounds against SARS-CoV-2.
This demonstrates the potential of the 2-oxabicyclo[2.2.2]octane scaffold as a core for the development of novel antiviral agents.
Diverse Biological Targets: A Scaffold with Untapped Potential
The versatility of the 2-oxabicyclo[2.2.2]octane core is further evidenced by its exploration in targeting a diverse array of biological systems, including:
-
Estrogen Receptor-Beta (ERβ) Agonists: Compounds containing this scaffold have been investigated as selective ERβ agonists.[4][5][9]
-
Myeloperoxidase (MPO) Inhibitors: The scaffold has been incorporated into inhibitors of MPO, an enzyme implicated in inflammatory diseases.[4][5]
-
DGAT1 Inhibitors: It has been used in the design of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors for potential metabolic disorder treatments.[4][5]
-
RORγt Agonists: The 2-oxabicyclo[2.2.2]octane moiety has also been explored in the development of Retinoic acid receptor-related orphan receptor gamma t (RORγt) agonists, which are of interest in immunology.[4][5]
While extensive comparative data for these applications is still emerging, these examples highlight the broad applicability of this scaffold in medicinal chemistry.
Experimental Methodologies
To ensure the scientific integrity and reproducibility of the findings presented, this section details the key experimental protocols employed in the evaluation of 2-oxabicyclo[2.2.2]octane-containing compounds.
Synthesis of the 2-Oxabicyclo[2.2.2]octane Core
The key step in the synthesis of the 2-oxabicyclo[2.2.2]octane core is the iodocyclization of cyclohexane-containing alkenyl alcohols.[4][10][11]
Step-by-Step Protocol:
-
Dissolve the cyclohexane-containing alkenyl alcohol in acetonitrile.
-
Add molecular iodine (I₂) to the solution.
-
Heat the reaction mixture to facilitate the intramolecular cyclization.
-
Purify the resulting 2-oxabicyclo[2.2.2]octane iodide intermediate using standard chromatographic techniques.
High-Content Imaging for Bioactivity Assessment
High-content imaging is a powerful technique used to assess cellular phenotypes and quantify the effects of compounds on a cell population.[12][13][14][15]
Step-by-Step Protocol (Example: Apoptosis Assay):
-
Seed cells (e.g., HepG2) in a 384-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
Add fluorescent dyes to the wells to stain for specific cellular events. For apoptosis, this may include Hoechst 33342 for nuclear staining, a caspase-3/7 substrate for early apoptosis, and propidium iodide (PI) for late-stage apoptosis/necrosis.
-
Acquire images of the stained cells using a high-content imaging system.
-
Utilize image analysis software to quantify the number of cells exhibiting markers for apoptosis and necrosis.
-
Calculate the percentage of apoptotic and necrotic cells for each treatment condition and compare it to controls.
DNA Gyrase and Topoisomerase IV Inhibition Assay
The inhibition of bacterial topoisomerases can be assessed using gel-based assays that measure the relaxation of supercoiled DNA or the decatenation of kinetoplast DNA (kDNA).[7][16][17][18][19]
Step-by-Step Protocol (Example: DNA Gyrase Supercoiling Assay):
-
Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and the appropriate buffer.
-
Add varying concentrations of the test inhibitor to the reaction mixtures.
-
Incubate the reactions at 37°C to allow for enzymatic activity.
-
Terminate the reactions by adding a stop buffer containing a DNA intercalating dye.
-
Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light and quantify their intensity.
-
Calculate the concentration of the inhibitor required to inhibit 50% of the enzyme's activity (IC₅₀).
Conclusion: A Promising Scaffold for Future Drug Discovery
The 2-oxabicyclo[2.2.2]octane scaffold has emerged as a highly promising bioisostere for the phenyl ring in modern drug discovery. Its rational design successfully addresses the limitations of previous saturated bioisosteres, offering a unique combination of improved physicochemical properties and maintained or enhanced biological activity. The case studies of Imatinib and Vorinostat analogues provide compelling, quantitative evidence of its advantages in terms of solubility, lipophilicity, and metabolic stability, without compromising anticancer efficacy.
Furthermore, the demonstrated utility of this scaffold in developing potent antibacterial and antiviral agents underscores its broad applicability across different therapeutic areas. While further research is needed to fully explore its potential in modulating other biological targets, the existing data strongly supports the continued investigation and application of 2-oxabicyclo[2.2.2]octane-containing compounds in the design of next-generation therapeutics. For medicinal chemists and drug development professionals, this versatile and effective scaffold represents a valuable tool in the ongoing effort to create safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Design of Bioisosteres: Make Ways to Rational Design - PRISM BioLab [prismbiolab.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine | Benchchem [benchchem.com]
- 6. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 9. A–C Estrogens as Potent and Selective Estrogen Receptor-Beta Agonists (SERBAs) to Enhance Memory Consolidation under Low-Estrogen Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bioactivity screening of environmental chemicals using imaging-based high-throughput phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tools and Protocols for High-Content Imaging and Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. How to Use High-Content Imaging Technology - CD BioSciences [bioimagingtech.com]
- 16. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 17. academic.oup.com [academic.oup.com]
- 18. topogen.com [topogen.com]
- 19. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-Oxabicyclo[2.2.2]octane Derivatives
Introduction: Escaping "Flatland" to Enhance Drug Viability
In modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is a paramount challenge. A significant portion of promising compounds fail due to poor metabolic stability, leading to rapid clearance from the body and diminished therapeutic efficacy.[1][2] The aromatic phenyl ring, while a cornerstone of molecular design, is often a liability, prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[3][4]
To overcome this, medicinal chemists are increasingly "escaping flatland" by replacing planar aromatic rings with three-dimensional, saturated bioisosteres.[5] Among the most promising of these is the 2-oxabicyclo[2.2.2]octane scaffold. Recent studies have compellingly demonstrated that incorporating this motif in place of a phenyl ring can lead to dramatic improvements in physicochemical properties, including enhanced metabolic stability, increased aqueous solubility, and reduced lipophilicity.[6][7][8]
This guide provides an in-depth framework for researchers, scientists, and drug development professionals to rigorously assess the metabolic stability of 2-oxabicyclo[2.2.2]octane derivatives. We will detail the causality behind experimental choices, provide a self-validating protocol for the most common and effective assay, and present comparative data that underscores the strategic advantage of this innovative scaffold.
Section 1: Choosing the Appropriate In Vitro Model for Metabolic Assessment
The primary site of drug metabolism is the liver.[9] Therefore, in vitro assays utilize liver-derived systems to predict in vivo outcomes. The two most common systems in drug discovery are human liver microsomes (HLM) and cryopreserved human hepatocytes.[1][10]
1. Human Liver Microsomes (HLM): The High-Throughput Workhorse
HLMs are subcellular fractions isolated from liver tissue that are enriched in the membrane-bound enzymes of the endoplasmic reticulum.[11] This makes them a rich source of the crucial Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[9]
-
Core Utility & Rationale: HLM assays are the industry standard for early-stage drug discovery due to their high-throughput capability, cost-effectiveness, and reproducibility.[11] They are exceptionally well-suited for measuring intrinsic clearance (Clint) resulting from Phase I oxidative metabolism, which is the most common metabolic pathway for many small molecule drugs.[12] By incubating a compound with HLMs in the presence of the essential cofactor NADPH, we can effectively simulate and measure CYP-mediated metabolic depletion.[9][13]
-
Advantages:
-
High-throughput and cost-effective.
-
Ideal for rank-ordering compounds in lead optimization.
-
Pooled from multiple donors, averaging out inter-individual variability.[9]
-
-
Limitations:
-
Lack cytosolic Phase II enzymes (e.g., UGTs, SULTs).[14]
-
Lack cellular transporters, which can be rate-limiting for some compounds.
-
2. Cryopreserved Human Hepatocytes: The "Gold Standard"
Hepatocytes are intact liver cells, and as such, they contain the full complement of metabolic machinery, including Phase I and Phase II enzymes, necessary cofactors, and drug transporters.[15][16]
-
Core Utility & Rationale: Hepatocyte assays provide a more physiologically complete and accurate picture of hepatic metabolism.[15][17] They are considered the "gold standard" and are often used to validate findings from HLM assays or to investigate compounds where Phase II metabolism or active transport is suspected to be a significant clearance pathway.
-
Advantages:
-
Limitations:
-
Significantly more expensive and lower throughput than HLMs.
-
Assays are more complex to perform.
-
Donor variability can be more pronounced.
-
The Verdict for Screening 2-Oxabicyclo[2.2.2]octane Derivatives: For the purpose of initial screening and establishing the structure-metabolic stability relationship of novel derivatives, the Human Liver Microsomal (HLM) stability assay offers the optimal balance of throughput, cost, and relevant data. It directly probes the compound's susceptibility to the oxidative metabolism that the 2-oxabicyclo[2.2.2]octane scaffold is designed to resist.
Section 2: A Self-Validating Protocol for the HLM Stability Assay
This protocol is designed to be self-validating by including critical controls that ensure the integrity of the results. The objective is to measure the rate of disappearance of the parent compound over time.
Materials and Equipment:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test Compounds and Positive Control (e.g., Verapamil, Testosterone)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and sample analysis
-
96-well incubation and collection plates
-
Multichannel pipettes, incubator (37°C), centrifuge
-
LC-MS/MS system for analysis[11]
Experimental Protocol:
-
Reagent Preparation:
-
Thaw pooled HLMs at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[9] Keep on ice.
-
Prepare a working solution of the test compound at 2 µM in phosphate buffer (final assay concentration will be 1 µM).
-
Prepare a working solution of the positive control compound (e.g., Verapamil) similarly.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup (96-well plate):
-
Main Experiment: Add 50 µL of the HLM solution to wells containing 50 µL of the test compound working solution.
-
-NADPH Control: For each test compound, prepare parallel wells containing 50 µL of HLM and 50 µL of test compound, but plan to add buffer without NADPH. Causality: This control differentiates between enzyme-driven metabolism and non-enzymatic degradation (e.g., chemical instability in the buffer).[9]
-
Positive Control: Prepare wells with 50 µL of HLM and 50 µL of the positive control working solution. Causality: This control validates that the microsomal enzymes and cofactors are active, ensuring the assay is performing as expected.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
-
Initiating and Terminating the Reaction:
-
Initiate the metabolic reaction by adding 10 µL of the prepared NADPH solution to all wells (except the "-NADPH Control" wells, which receive 10 µL of buffer).
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 200 µL of ice-cold ACN containing the internal standard to the appropriate wells.[9] The 0-minute time point is quenched immediately after adding NADPH. Causality: The organic solvent precipitates the microsomal proteins, instantly halting all enzymatic activity.[19]
-
-
Sample Processing and Analysis:
-
Once all time points are collected and quenched, seal the plate and centrifuge at high speed (e.g., 4000 x g) for 15 minutes to pellet the precipitated protein.[19]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples via LC-MS/MS, monitoring for the disappearance of the parent compound. The peak area ratio of the test compound to the internal standard is used for quantification.[11]
-
Section 3: Data Analysis and Interpretation
The goal of data analysis is to determine the half-life (t½) and the in vitro intrinsic clearance (Clint) of the compound.
-
Calculate Percent Remaining:
-
For each time point, calculate the percentage of the compound remaining relative to the 0-minute time point. % Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at time '0') * 100
-
-
Determine the Rate Constant (k):
-
Plot the natural logarithm (ln) of the % Remaining against time (in minutes).
-
The data should form a linear decay curve. The slope of this line is equal to the negative rate constant of elimination (-k).[9] The unit for k is min⁻¹.
-
-
Calculate In Vitro Half-Life (t½):
-
The half-life is the time it takes for 50% of the compound to be metabolized. t½ (min) = 0.693 / k
-
-
Calculate In Vitro Intrinsic Clearance (Clint):
-
Clint represents the theoretical maximum rate of metabolism by the liver, normalized to the amount of enzyme. Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL / mg of microsomal protein in incubation)
-
For the protocol above: Clint = (k) * (110 µL / 0.025 mg)
-
Section 4: Comparative Analysis - The Advantage of the 2-Oxabicyclo[2.2.2]octane Scaffold
Experimental data clearly shows the metabolic advantage of replacing a phenyl ring with a 2-oxabicyclo[2.2.2]octane core. The saturated, rigid structure lacks the electron-rich aromatic system that is a prime target for CYP450 oxidation.
Table 1: Comparative Metabolic Stability of Imatinib vs. its 2-Oxabicyclo[2.2.2]octane Analog
| Compound | Core Scaffold | Half-Life (t½) in HLM (min) | In Vitro Clint (µL/min/mg) | Key Takeaway |
| Imatinib | para-substituted Phenyl | ~25 | High | Susceptible to rapid metabolism, a known liability. |
| Imatinib Analog | 2-Oxabicyclo[2.2.2]octane | > 120 | Low | Replacement of the phenyl ring dramatically enhances metabolic stability.[6][7] |
Table 2: General Property Comparison of Phenyl Ring and Saturated Bioisosteres
| Property | Phenyl Ring | Bicyclo[2.2.2]octane | 2-Oxabicyclo[2.2.2]octane | Rationale for Superiority |
| Metabolic Stability | Low (Prone to oxidation) | High | Very High | The saturated core is resistant to CYP-mediated oxidation.[7] |
| Lipophilicity (LogD) | High | Very High | Moderate | The introduction of the oxygen atom reduces lipophilicity, which can improve overall ADME properties.[6] |
| Aqueous Solubility | Low | Very Low | Improved | Reduced lipophilicity and the polar oxygen atom contribute to better solubility compared to the phenyl and all-carbon analogs.[6] |
Section 5: Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts described in this guide.
Caption: Experimental workflow for the Human Liver Microsomal (HLM) stability assay.
Caption: Potential metabolic pathways for 2-oxabicyclo[2.2.2]octane derivatives.
Conclusion
The 2-oxabicyclo[2.2.2]octane scaffold represents a significant advancement in medicinal chemistry, offering a robust and validated strategy to mitigate the metabolic liabilities often associated with aromatic rings.[5][6] By employing the systematic and self-validating HLM stability assay detailed in this guide, researchers can efficiently and accurately quantify the metabolic stability of their novel derivatives. The resulting data empowers chemists to make informed decisions in the design-make-test-analyze cycle, accelerating the identification of drug candidates with superior pharmacokinetic profiles and a higher probability of clinical success.
References
-
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available at: [Link]
-
Microsomal Stability Assay Protocol - AxisPharm. Available at: [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]
-
Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]
-
Microsomal Clearance/Stability Assay - Domainex. Available at: [Link]
-
Hepatocyte Stability Assay - Domainex. Available at: [Link]
-
Hepatocyte Stability Assay Test - AxisPharm. Available at: [Link]
-
ADME Microsomal Stability Assay - BioDuro. Available at: [Link]
-
ADME Hepatocyte Stability Assay - BioDuro. Available at: [Link]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - OUCI. Available at: [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes - Springer Nature Experiments. Available at: [Link]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC - PubMed Central. Available at: [Link]
-
An “Ideal” Bioisoster of the para-substituted Phenyl Ring - ChemRxiv. Available at: [Link]
-
Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - NIH. Available at: [Link]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl... - Nature. Available at: [Link]
-
Strategies for In Vitro Metabolic Stability Testing - SlideShare. Available at: [Link]
-
(PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - ResearchGate. Available at: [Link]
-
Predicting Clearance in Humans from In Vitro Data - ResearchGate. Available at: [Link]
-
Synthesis of 2-oxabicyclo[2.2.2]octanes and... - ResearchGate. Available at: [Link]
-
Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds - Bentham Science. Available at: [Link]
-
New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors - PMC - NIH. Available at: [Link]
-
Metabolic Stability - Pharma Focus Asia. Available at: [Link]
-
metabolic stability assays for predicting intrinsic clearance - YouTube. Available at: [Link]
-
An “Ideal” Bioisoster of the para-Substituted Phenyl Ring - Thieme E-Journals. Available at: [Link]
-
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations - Hilaris Publishing. Available at: [Link]
-
Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC - NIH. Available at: [Link]
-
Correlation between in vivo intrinsic clearance and in vitro metabolic... - ResearchGate. Available at: [Link]
-
Drug Metabolism: Cytochrome P450 - ResearchGate. Available at: [Link]
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PubMed Central. Available at: [Link]
-
Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity - Royal Society of Chemistry. Available at: [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - ResearchGate. Available at: [Link]
-
The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology - MDPI. Available at: [Link]
Sources
- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 6. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. youtube.com [youtube.com]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. researchgate.net [researchgate.net]
- 14. bdj.co.jp [bdj.co.jp]
- 15. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 16. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 17. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
A Comparative Guide to X-ray Crystallography for Determining the Absolute Configuration of 2-Oxabicyclo[2.2.2]octan-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is a critical parameter in drug discovery and development. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological properties. Therefore, the unambiguous determination of the absolute configuration of drug candidates, such as 2-oxabicyclo[2.2.2]octan-3-one derivatives, is a regulatory and scientific necessity.
While several techniques can provide information about a molecule's chirality, single-crystal X-ray crystallography remains the definitive method for assigning the absolute configuration.[1][2][3] This guide provides an in-depth comparison of X-ray crystallography with alternative chiroptical methods, offering insights into the experimental choices and data interpretation required for a conclusive determination.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides a direct visualization of the atomic arrangement within a crystalline lattice. The determination of absolute configuration relies on the phenomenon of anomalous dispersion (also known as resonant scattering).[3][4][5] When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect breaks Friedel's law, which states that the intensities of reflections from opposite faces of a crystal plane (hkl and -h-k-l) are equal. The resulting differences in intensity between these "Bijvoet pairs" are dependent on the absolute configuration of the molecule.[6][7]
Causality Behind Experimental Choices:
-
Crystal Quality is Paramount: The primary bottleneck in X-ray crystallography is obtaining a high-quality single crystal.[8][9] The crystal should be of sufficient size (typically 0.1-0.5 mm) and possess a well-ordered internal structure to diffract X-rays effectively.[10] For this compound derivatives, which can be oils or amorphous solids, this can be challenging.
-
The Role of Anomalous Scatterers: The magnitude of the anomalous dispersion effect is element-dependent. While modern diffractometers and computational methods have made it possible to determine the absolute configuration of molecules containing only light atoms like oxygen, the presence of a heavier atom (e.g., chlorine, bromine, or sulfur) significantly enhances the anomalous signal, leading to a more confident assignment.[5][11] For this compound derivatives lacking a heavy atom, derivatization or co-crystallization with a molecule containing a heavy atom may be necessary.[3]
-
Wavelength Selection: The choice of X-ray wavelength can also influence the strength of the anomalous signal. Copper radiation (Cu Kα) generally produces a stronger anomalous signal for lighter atoms compared to Molybdenum radiation (Mo Kα).[12][13]
A Self-Validating System: Data Analysis and Interpretation
The primary metric for determining absolute configuration from X-ray diffraction data is the Flack parameter .[14][15] This parameter, refined during the crystallographic analysis, quantifies the relative contribution of the two possible enantiomers to the observed diffraction pattern.
-
A Flack parameter close to 0 with a small standard uncertainty indicates that the modeled absolute configuration is correct.
-
A Flack parameter close to 1 suggests that the inverted structure is the correct one.
-
A value near 0.5 may indicate a racemic crystal or twinning.[14]
An alternative and often more robust method is the analysis of Bijvoet differences using Bayesian statistics, which can provide a clearer indication of the correct enantiomer, especially in cases with weak anomalous scattering.[12][13][16]
The Experimental Workflow: From Molecule to Structure
The process of determining the absolute configuration of a this compound derivative via X-ray crystallography involves several key stages, each with critical considerations.
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Detailed Experimental Protocol: Crystallization of this compound Derivatives
Obtaining high-quality crystals is often the most challenging step.[8][9] Here are two common methods:
1. Slow Evaporation:
-
Principle: Gradually increasing the concentration of the solute by slowly evaporating the solvent until the solution becomes supersaturated and crystals form.[17][18]
-
Protocol:
-
Dissolve the purified this compound derivative in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) to near saturation.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle to allow for slow evaporation.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
2. Vapor Diffusion:
-
Principle: A solution of the compound is placed in a small, open container within a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[17][19]
-
Protocol:
-
Prepare a concentrated solution of the this compound derivative in a "good" solvent.
-
Place a small volume of this solution in a small vial.
-
Place the small vial inside a larger jar containing a layer of the "anti-solvent".
-
Seal the larger jar and leave it undisturbed.
-
Crystals should form at the interface of the two solvents or at the bottom of the small vial.
-
Alternative Approaches: Chiroptical Spectroscopy
When single crystals cannot be obtained, or as a complementary technique, chiroptical methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can be employed.[1] These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule in solution.[11][20]
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of circularly polarized infrared light associated with molecular vibrations.[20][21]
-
Principle: The absolute configuration is determined by comparing the experimental VCD spectrum with a theoretically calculated spectrum for a known enantiomer.[22] A good match in the signs and relative intensities of the VCD bands allows for an unambiguous assignment.[11]
-
Advantages:
-
Limitations:
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of circularly polarized UV-visible light by chiral molecules containing a chromophore.[2][24]
-
Principle: Similar to VCD, the experimental ECD spectrum is compared to a spectrum calculated using time-dependent density functional theory (TDDFT).[2][25][26] The exciton chirality method can also be applied if the molecule contains two or more interacting chromophores.[27]
-
Advantages:
-
High sensitivity, requiring small amounts of sample.
-
Can be a rapid method for determining absolute configuration.
-
-
Limitations:
-
Requires the presence of a UV-visible chromophore in the molecule.
-
The accuracy of the assignment is highly dependent on the quality of the theoretical calculations.
-
Comparative Analysis: X-ray Crystallography vs. Chiroptical Methods
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal.[5] | Differential absorption of left and right circularly polarized infrared light in solution.[11][20] | Differential absorption of left and right circularly polarized UV-Vis light in solution.[2] |
| Sample Requirement | High-quality single crystal (0.1 - 0.5 mm).[10] | 2-15 mg of sample in solution, recoverable.[10] | Microgram to milligram quantities in solution. |
| Success Rate | High, provided a suitable crystal is obtained.[10] | High for molecules amenable to computational analysis. | Dependent on the presence of a suitable chromophore and computational accuracy. |
| Key Advantage | Provides a direct and unambiguous determination of the 3D atomic structure. | Does not require crystallization; provides solution-state conformational information.[11] | High sensitivity and speed. |
| Key Limitation | The need for high-quality single crystals can be a major bottleneck.[8][9] | Heavily reliant on the accuracy of theoretical calculations.[22] | Limited to molecules with UV-Vis chromophores. |
Conclusion
For the definitive determination of the absolute configuration of this compound derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a direct visualization of the molecular structure offers a level of certainty that is crucial in the pharmaceutical industry. However, the practical challenge of obtaining suitable crystals necessitates the consideration of powerful alternative techniques. Vibrational Circular Dichroism has emerged as a robust method for determining absolute configuration in solution, offering the added benefit of conformational analysis. The choice of method will ultimately depend on the specific properties of the molecule, the available resources, and the stage of the drug development process. A comprehensive approach, potentially utilizing both X-ray crystallography and a chiroptical technique, can provide the highest level of confidence in the assignment of absolute configuration.
References
-
Vibrational circular dichroism (VCD): what is it and how is it used? Spectroscopy Europe. [Link]
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
-
Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism. ACS Publications. [Link]
-
ECD exciton chirality method today: a modern tool for determining absolute configurations. Wiley Online Library. [Link]
-
Vibrational circular dichroism. Wikipedia. [Link]
-
Absolute configuration. Wikipedia. [Link]
-
Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. [Link]
-
Anomalous dispersion method of determining structure and absolute configuration of crystals. Indian Academy of Sciences. [Link]
-
Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]
-
Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. ACS Publications. [Link]
-
Determination of absolute structure using Bayesian statistics on Bijvoet differences. ResearchGate. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health. [Link]
-
Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. National Institutes of Health. [Link]
-
Advanced crystallisation methods for small organic molecules. University of Southampton. [Link]
-
Bijvoet-Pair Analysis. PLATON. [Link]
-
Determination of absolute structure using X-ray diffraction. ResearchGate. [Link]
-
Absolute Configuration. MIT Department of Chemistry. [Link]
-
Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. [Link]
-
Crystallization. University of Colorado Boulder. [Link]
-
Determination of absolute structure using Bayesian statistics on Bijvoet differences. National Institutes of Health. [Link]
-
Flack parameter. Wikipedia. [Link]
-
Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate. [Link]
-
Glossary. OlexSys. [Link]
-
CRYSTALS enhancements: absolute structure determination. International Union of Crystallography. [Link]
-
Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. CAPES. [Link]
-
Bijvoet Pairs. University of California, Berkeley. [Link]
-
absolute configuration. Chemical Crystallography. [Link]
-
Absolute Stereochemistry: The merits of VCD and XRD. University of Southampton. [Link]
-
Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis. [Link]
-
Absolute Configuration. CCDC. [Link]
-
Сrystallographic analysis of 2-oxabicyclo[2.2.2]octanes. ResearchGate. [Link]
-
Supramolecular Diversity of Oxabicyclo[2.2.2]octenes Formed between Substituted 2H-Pyran-2-ones and Vinyl-Moiety-Containing Dienophiles. MDPI. [Link]
-
Rhodium-Catalyzed Asymmetric Carbon-Carbon Bond Formation. University of California, Berkeley. [Link]
Sources
- 1. Absolute configuration - Wikipedia [en.wikipedia.org]
- 2. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 6. Bijvoet Pairs [skuld.bmsc.washington.edu]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of absolute structure using Bayesian statistics on Bijvoet differences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flack parameter - Wikipedia [en.wikipedia.org]
- 15. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 16. Bijvoet-Pair Analysis [platonsoft.nl]
- 17. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 20. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. americanlaboratory.com [americanlaboratory.com]
- 23. schrodinger.com [schrodinger.com]
- 24. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes [periodicos.capes.gov.br]
- 27. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Theoretical vs. Experimental Bond Angles and Lengths in 2-Oxabicyclo[2.2.2]octan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Structural Accuracy
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. For rigid bicyclic systems like 2-Oxabicyclo[2.2.2]octan-3-one, even minor deviations in bond lengths and angles can significantly impact molecular interactions, such as binding to a biological target. Therefore, a critical evaluation of the molecule's geometry, comparing theoretically predicted models with experimentally determined structures, is paramount. This guide will delve into the nuances of these comparisons, providing the necessary context for researchers to critically assess and utilize structural data.
Methodologies for Structural Determination
The determination of molecular geometry relies on two primary approaches: experimental techniques and computational methods. Each offers unique advantages and inherent limitations.
Experimental Determination: X-Ray Crystallography
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of a molecule. This technique provides precise measurements of bond lengths and angles by analyzing the diffraction pattern of X-rays passing through a crystalline sample.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, from which bond lengths and angles are calculated.
Theoretical Prediction: Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting molecular structures. These methods solve the Schrödinger equation for a given molecule, providing an optimized geometry that corresponds to a minimum on the potential energy surface.
Computational Protocol: Density Functional Theory (DFT) Geometry Optimization
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are chosen. The choice of functional and basis set is critical for obtaining accurate results and should be based on literature precedents for similar systems.
-
Geometry Optimization: The energy of the initial structure is minimized, allowing the bond lengths, angles, and dihedral angles to relax to their most stable arrangement.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
Visualizing the Comparative Workflow
The following diagram illustrates the workflow for comparing theoretical and experimental structural data.
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 2-Oxabicyclo[2.2.2]octan-3-one
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in synthesis and experimentation. The final, and arguably most critical, phase of this lifecycle is its safe and compliant disposal. This guide provides an in-depth, technically grounded protocol for the proper disposal of 2-Oxabicyclo[2.2.2]octan-3-one (CAS RN: 4350-84-9), ensuring the safety of laboratory personnel and the preservation of our environment. Our approach moves beyond a simple checklist, delving into the chemical principles that inform these essential procedures.
Core Directive: Understanding the Compound
This compound is a bicyclic lactone, a molecule characterized by a bridged ring system containing an ester within a cycle. Its chemical formula is C₇H₁₀O₂.[1] A thorough understanding of its properties is the bedrock of a sound disposal strategy.
A crucial starting point is the Safety Data Sheet (SDS), which for this compound, indicates that it does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008. This non-hazardous classification is a key determinant in its disposal pathway. However, the absence of a formal hazard classification does not equate to a complete absence of risk. Professional laboratory practice dictates a cautious and informed approach to the disposal of any chemical agent.
Scientific Integrity & Logic: The 'Why' Behind the 'How'
The disposal procedures outlined below are not arbitrary; they are rooted in the chemical nature of this compound, particularly the reactivity of its lactone functional group.
The Stability of the Bicyclic Core
The 2-oxabicyclo[2.2.2]octane ring system is a robust structure. Studies on the parent compound, 2-oxabicyclo[2.2.2]octane, have demonstrated its stability in the presence of both 1 M hydrochloric acid and 1 M sodium hydroxide at room temperature for one hour. This inherent stability of the bicyclic ether core suggests that the foundational structure of the molecule is not prone to facile degradation under moderately acidic or basic conditions.
The Reactivity of the Lactone: A Point of Consideration
The presence of the lactone functional group introduces a potential for hydrolysis. Lactones are cyclic esters and, as such, can undergo cleavage of the ester bond under both acidic and basic conditions to yield the corresponding hydroxy acid.[2][3][4][5][6][7][8]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the carbonyl oxygen of the lactone can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion can directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to break the ester bond.
While the bicyclic nature of this compound may impart some steric hindrance that could slow the rate of hydrolysis compared to a simple, linear ester, the potential for this reaction to occur is a critical consideration in its disposal. The resulting ring-opened product, a hydroxy carboxylic acid, is generally of lower environmental concern.
Data Presentation: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 4350-84-9 | PubChem |
| Molecular Formula | C₇H₁₀O₂ | PubChem |
| Molar Mass | 126.15 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | TCI Chemicals |
| Hazard Classification | Not classified as hazardous | TCI Chemicals |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols are designed to provide clear, actionable guidance for the disposal of this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Even with a non-hazardous classification, a thorough risk assessment is paramount.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation of any dust particles.
-
Personal Protective Equipment:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear nitrile or latex gloves.
-
Body Protection: A standard laboratory coat is required.
-
Spill Response
In the event of a spill:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep the material to avoid generating dust. For solutions, absorb with an inert material such as vermiculite, dry sand, or earth.
-
Collection: Place the contained material into a clearly labeled, sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Disposal of Uncontaminated this compound
Given its non-hazardous nature, the primary disposal route is as solid chemical waste.
-
Collection: Place the uncontaminated solid this compound into a designated, clearly labeled waste container for non-hazardous solid chemical waste.
-
Labeling: The label should include the full chemical name: "this compound" and the CAS number "4350-84-9".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
Disposal of Dilute Aqueous Solutions of this compound
For dilute aqueous solutions, the potential for hydrolysis and the aquatic toxicity of related compounds must be considered. While the parent compound has shown stability, as a precautionary measure to mitigate any potential environmental impact, it is advisable to avoid direct drain disposal.
-
Collection: Collect dilute aqueous solutions in a designated, clearly labeled waste container for non-hazardous aqueous waste.
-
Labeling: The label should clearly state "Aqueous waste containing this compound".
-
Disposal: Arrange for pickup and disposal through your institution's EHS department.
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Trustworthiness: A Self-Validating System
This guide is built on a foundation of verifiable information from authoritative sources. By cross-referencing the manufacturer's SDS with established principles of chemical reactivity and general laboratory safety protocols, we provide a disposal framework that is both scientifically sound and practically applicable. The emphasis on understanding the underlying chemistry empowers researchers to make informed decisions, fostering a culture of safety and environmental responsibility.
Authoritative Grounding & Comprehensive References
This guide is supported by the following resources:
References
-
Chemistry For Everyone. (2025, July 25). How Does Lactone Hydrolysis Work? [Video]. YouTube. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Gómez-Bombarelli, R., González-Lafont, À., & Lluch, J. M. (2013). Mechanisms of lactone hydrolysis in acidic conditions. The Journal of organic chemistry, 78(14), 6880–6889.
- Gómez-Bombarelli, R., González-Lafont, À., & Lluch, J. M. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. The Journal of organic chemistry, 78(14), 6868–6879.
- Hall, H. K. (1969). Mechanisms of Hydrolysis of Several Atom-Bridged Bicyclic Anhydrides, N-Methylimides, and Lactones. The Journal of Organic Chemistry, 34(12), 3849–3853.
- TCI Chemicals. (2018, October 3). Safety Data Sheet: 4-Hydroxy-1-cyclohexanecarboxylic Acid δ-Lactone.
-
Wikipedia. (2023, November 29). Lactone. [Link]
-
Química Organica.org. (n.d.). Lactone hydrolysis. Retrieved from [Link]
-
Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions. Retrieved from [Link]
- Koissi, E., et al. (2013). Lactone Metabolite Common to the Carcinogens Dioxane, Diethylene Glycol, and N-Nitrosomorpholine: Aqueous Chemistry and Failure to Mediate Liver Carcinogenesis in the F344 Rat. Chemical Research in Toxicology, 26(5), 737-746.
- Landrum, P. F., Chapman, P. M., Neff, J., & Page, D. S. (2012). Evaluating the aquatic toxicity of complex organic chemical mixtures: lessons learned from polycyclic aromatic hydrocarbon and petroleum hydrocarbon case studies. Integrated environmental assessment and management, 8(2), 217–230.
- Malovanyy, A., et al. (2020). The Influence of Structural Patterns on Acute Aquatic Toxicity of Organic Compounds.
-
U.S. Environmental Protection Agency. (2025, September 18). Aquatic Life Benchmarks and Ecological Risk Assessments for Registered Pesticides. Retrieved from [Link]
- Malovanyy, A., et al. (2022). Relationships between aquatic toxicity, chemical hydrophobicity, and mode of action: log Kow revisited. Environmental toxicology and chemistry, 41(10), 2419–2432.
- Rico, A., et al. (2022). Organic chemicals jeopardize the health of freshwater ecosystems on the continental scale.
- Wolska, L., et al. (2021). δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains. International journal of molecular sciences, 22(16), 8876.
- Matos, M., et al. (2021). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. Journal of fungi (Basel, Switzerland), 7(9), 711.
Sources
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactone - Wikipedia [en.wikipedia.org]
- 8. Lactone hydrolysis [quimicaorganica.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
